molecular formula C5H6N2O2 B172788 6-methoxypyridazin-3(2h)-one CAS No. 1703-10-2

6-methoxypyridazin-3(2h)-one

Cat. No.: B172788
CAS No.: 1703-10-2
M. Wt: 126.11 g/mol
InChI Key: CUJCDCSWBJDFNI-UHFFFAOYSA-N
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Description

6-Methoxypyridazin-3(2H)-one is a chemical compound based on the pyridazinone heterocyclic scaffold, which is of significant interest in pharmaceutical and agrochemical research. The pyridazin-3(2H)-one core is known for its diverse biological activities and is a key structural motif in developing novel therapeutic agents . Researchers value this scaffold for its potential to interact with multiple biological targets, including various enzymes and receptors . Scientific literature highlights the broad research applications of pyridazinone derivatives. A primary area of investigation is in cardiovascular and anticancer research. Compounds featuring this core have been studied as vasodilators for potential use in treating cardiovascular diseases and as targeted anticancer agents, for example, through the inhibition of kinases or other key enzymes involved in cancer cell proliferation . Furthermore, derivatives combining the pyridazinone ring with other pharmacophores, such as pyrazole, have shown promising anti-platelet aggregation properties in research settings, indicating potential for treating thrombotic disorders . The methoxy substitution on the pyridazinone ring is a common modification explored in structure-activity relationship (SAR) studies to optimize the potency and physicochemical properties of lead compounds . This compound serves as a valuable synthetic intermediate and building block for constructing more complex molecules for biological screening and drug discovery programs. This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6N2O2/c1-9-5-3-2-4(8)6-7-5/h2-3H,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJCDCSWBJDFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168828
Record name 3(2H)-Pyridazinone, 2,6-dimethoxy-
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Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1703-10-2
Record name 3(2H)-Pyridazinone, 2,6-dimethoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Pyridazinone, 2,6-dimethoxy-
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Record name 6-methoxy-2,3-dihydropyridazin-3-one
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxypyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-methoxypyridazin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established knowledge of the pyridazinone scaffold and data from closely related analogues, such as 6-methoxypyridazin-3-amine and 6-methylpyridazin-3(2H)-one, to project its chemical behavior. This guide is structured to offer not just data, but a deeper, field-proven understanding of the causality behind experimental design for the characterization of such compounds. We will delve into projected properties including solubility, pKa, and spectral characteristics, alongside detailed, self-validating experimental protocols. The insights provided herein are intended to empower researchers in their endeavors to design, synthesize, and utilize pyridazinone derivatives in drug discovery and development.

Introduction: The Pyridazinone Core in Drug Discovery

The pyridazin-3(2H)-one scaffold is a "privileged structure" in medicinal chemistry, known for its versatile biological activities.[1] Derivatives of this core have shown a broad spectrum of pharmacological effects, including cardiovascular, anti-inflammatory, analgesic, and anticancer properties.[1] The introduction of a methoxy group at the 6-position, as in this compound, is anticipated to significantly influence the molecule's electronic properties and metabolic stability, making it a compound of considerable interest for further investigation.

This guide will systematically explore the key physicochemical parameters of this compound, which are critical for its handling, formulation, and biological activity.

Structural and Physicochemical Properties

Molecular Structure and Identification
  • Molecular Formula: C₅H₆N₂O₂

  • Molecular Weight: 126.11 g/mol

  • CAS Number: Not assigned. The absence of a dedicated CAS number suggests that this compound is not a commercially available reagent and would require custom synthesis. For reference, the closely related 6-methoxypyridazin-3-amine has the CAS number 7252-84-8.[2]

Tautomerism: A Critical Consideration

Pyridazin-3(2H)-ones exist in a tautomeric equilibrium with their aromatic hydroxy-pyridazine counterparts. This equilibrium is a crucial factor influencing the molecule's reactivity, hydrogen bonding capability, and interaction with biological targets. The keto-enol tautomerism is a dynamic process that can be influenced by the solvent environment.

tautomerism This compound This compound (Keto form) 6-methoxy-3-hydroxypyridazine 6-methoxy-3-hydroxypyridazine (Enol form) This compound->6-methoxy-3-hydroxypyridazine Tautomerization 6-methoxy-3-hydroxypyridazine->this compound

Caption: Keto-enol tautomerism of this compound.

Projected Physicochemical Data

The following table summarizes the projected physicochemical properties of this compound based on data from its analogues.

PropertyProjected Value for this compoundComparative Data for AnaloguesSource
Melting Point (°C) 130 - 1506-methylpyridazin-3(2H)-one: 142 - 1463-amino-6-methoxypyridazine: 103 - 105[3][4]
Boiling Point (°C) > 300 (with decomposition)3-amino-6-methoxypyridazine: 353.5 ± 22.0 (Predicted)[5]
pKa 8 - 10 (for the N-H proton)3-amino-6-methoxypyridazine: 5.84 ± 0.10 (for the amino group)[5]
LogP -0.5 to 0.56-methoxypyridazin-3-amine: -0.4 (Computed)[2]
Aqueous Solubility Sparingly solubleGeneral pyridazinones have low aqueous solubility[6]

Expert Insight: The methoxy group is expected to slightly increase the melting point compared to the amino analogue due to potentially stronger intermolecular interactions. The pKa of the N-H proton in the pyridazinone ring is anticipated to be in the weakly acidic to neutral range, making the compound predominantly non-ionized at physiological pH.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the following protocols are designed as self-validating systems, providing a robust framework for the experimental determination of the key physicochemical properties of this compound.

Synthesis of this compound

A potential synthetic route to this compound can be adapted from established procedures for similar pyridazinones.[7] A plausible approach involves the cyclization of a suitable 1,4-dicarbonyl precursor with hydrazine.

synthesis Precursor Suitable 1,4-dicarbonyl precursor Cyclization Cyclization (e.g., reflux in ethanol) Precursor->Cyclization Hydrazine Hydrazine hydrate Hydrazine->Cyclization Product This compound Cyclization->Product

Caption: Generalized synthetic workflow for pyridazinone formation.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chosen 1,4-dicarbonyl precursor in a suitable solvent such as ethanol.

  • Reagent Addition: Add hydrazine hydrate dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Determination of Aqueous Solubility

The "shake-flask" method is a reliable technique for determining thermodynamic solubility.[8]

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectroscopy or HPLC.

Expert Insight: It is crucial to confirm that the solid material remains in the same polymorphic form throughout the experiment using techniques like powder X-ray diffraction (PXRD) to ensure the measured solubility is for a single, stable solid form.

pKa Determination

Potentiometric titration is a standard method for pKa determination.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable co-solvent system (e.g., water-methanol) if aqueous solubility is low.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

Spectral Analysis

3.4.1. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation.

Sample Preparation Protocol: [9][10][11][12][13]

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the tube and ensure the solution is free of any particulate matter.

Projected Spectral Data:

  • ¹H NMR:

    • A singlet for the methoxy protons (~3.9-4.1 ppm).

    • Two doublets for the coupled protons on the pyridazinone ring (~6.8-7.5 ppm).

    • A broad singlet for the N-H proton, which may exchange with residual water in the solvent.

  • ¹³C NMR:

    • A signal for the methoxy carbon (~55-60 ppm).

    • Signals for the carbons of the pyridazinone ring, including a downfield signal for the carbonyl carbon (~160-170 ppm).

3.4.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Projected IR Data:

  • A strong absorption band for the C=O stretching of the amide group (~1650-1680 cm⁻¹).

  • N-H stretching vibrations (~3100-3300 cm⁻¹).

  • C-O stretching of the methoxy group (~1250 cm⁻¹).

  • C-H stretching and bending vibrations.

3.4.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Projected MS Data:

  • The molecular ion peak (M⁺) corresponding to the molecular weight of this compound.

  • Characteristic fragmentation patterns involving the loss of the methoxy group or other small neutral molecules.

Stability and Handling

Given the pyridazinone core, this compound is expected to be a relatively stable solid under standard laboratory conditions. However, prolonged exposure to strong acids, bases, or high temperatures may lead to degradation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

While direct experimental data for this compound is limited, a comprehensive physicochemical profile can be projected based on the well-established chemistry of the pyridazinone scaffold and its derivatives. This guide provides a robust framework for researchers, offering not only predicted data but also the underlying scientific rationale and detailed experimental protocols necessary for its empirical validation. The insights and methodologies presented herein are designed to facilitate the effective use of this compound and its analogues in the advancement of drug discovery and development programs.

References

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  • PrepChem.com. Synthesis of Example 2: 6-(4-Ethoxy-3-methoxyphenyl)-3[2H]pyridazinone. [Link]

  • PubMed Central. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. [Link]

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  • methyl (2Z)-3-amino-2-(6-methoxy-3-pyridazinyl)-2-butenoate. [Link]

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  • MDPI. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. [Link]

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Sources

An In-Depth Technical Guide to 6-Methoxypyridazin-3(2H)-one: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-methoxypyridazin-3(2H)-one, a pivotal heterocyclic compound in modern medicinal and agrochemical research. The pyridazinone core is recognized as a "wonder nucleus" or a privileged scaffold due to the broad spectrum of biological activities exhibited by its derivatives.[1][2][3] This document details the chemical identity, physicochemical properties, a validated synthetic pathway with mechanistic insights, and a survey of the extensive applications of this molecule as a key building block in drug discovery. It is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who are engaged in the design and synthesis of novel bioactive agents.

Chemical Identity and Physicochemical Properties

This compound is a six-membered heterocyclic compound featuring two adjacent nitrogen atoms, a carbonyl group, and a methoxy substituent. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a versatile intermediate for further chemical modification.

The definitive Chemical Abstracts Service (CAS) number for this compound is 1703-10-2 .[4]

Chemical Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1703-10-2[4]
Molecular Formula C₅H₆N₂O₂Inferred from structure
Molecular Weight 126.11 g/mol Calculated
IUPAC Name 6-methoxy-1,2-dihydropyridazin-3-oneStandard nomenclature
Appearance Typically a solid (e.g., powder or crystal)[5]
Tautomerism Exists predominantly in the oxo form over the 3-hydroxy-6-methoxypyridazine tautomer[3][6]

Synthesis and Mechanistic Insights: A Validated Protocol

The construction of the pyridazinone ring is a cornerstone of heterocyclic chemistry. A robust and widely adopted method involves the condensation of a 1,4-dicarbonyl compound, or its synthetic equivalent, with hydrazine or its derivatives.[6] A highly efficient pathway to the parent pyridazinone core utilizes the reaction of maleic anhydride with hydrazine hydrate.[6][7][8]

The synthesis of this compound can be logically achieved through a multi-step process starting from readily available precursors. The following protocol is a representative pathway.

Experimental Protocol: Synthesis via Maleic Anhydride and Hydrazine

Step 1: Formation of 1,2-Dihydropyridazine-3,6-dione (Maleic Hydrazide)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add maleic anhydride (1.0 equiv) to a suitable solvent such as ethanol or an aqueous mixture.[7]

  • Nucleophilic Addition: Slowly add hydrazine hydrate (1.0-1.2 equiv) to the stirred solution. The initial reaction is an exothermic nucleophilic acyl substitution where the hydrazine attacks one of the carbonyl groups of the anhydride, leading to the opening of the ring to form a maleic monohydrazide intermediate.

  • Cyclization: Heat the reaction mixture to reflux (e.g., 80-100 °C) for 4-6 hours.[7][8] The elevated temperature facilitates an intramolecular cyclization (dehydration) to form the stable six-membered 1,2-dihydropyridazine-3,6-dione ring.

  • Work-up and Isolation: Cool the reaction mixture. The product often precipitates and can be isolated by filtration, washed with cold water or ethanol, and dried to yield maleic hydrazide.

Step 2: Halogenation and Subsequent Methoxylation (Illustrative Pathway)

Note: This second stage is an illustrative, standard chemical transformation pathway to introduce the methoxy group, as direct synthesis from a methoxy-substituted precursor can also be explored.

  • Chlorination: Convert the 1,2-dihydropyridazine-3,6-dione to 3,6-dichloropyridazine using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This reaction replaces the hydroxyl groups of the enol tautomer with chlorine atoms.

  • Nucleophilic Aromatic Substitution: React the resulting 3,6-dichloropyridazine with sodium methoxide (NaOMe) in methanol. This is a selective nucleophilic aromatic substitution (SNAr). By carefully controlling stoichiometry and reaction conditions (temperature), one of the chlorine atoms can be selectively replaced by a methoxy group.

  • Hydrolysis: The final step involves the hydrolysis of the remaining chlorine atom back to a hydroxyl group, which tautomerizes to the stable ketone, yielding the final product, this compound.

Causality and Experimental Rationale
  • Hydrazine as the Dinucleophile: Hydrazine (H₂N-NH₂) is the ideal reagent for forming the N-N bond required in the pyridazine ring. Its two nucleophilic nitrogen atoms readily attack the dicarbonyl system.

  • Maleic Anhydride as Precursor: The cis-configuration of the double bond in maleic anhydride holds the two carbonyl groups in perfect proximity for cyclization into a six-membered ring after reaction with hydrazine.[6]

  • Stepwise Functionalization: The conversion through a di-chloro intermediate is a common strategy in heterocyclic chemistry. The chlorine atoms act as excellent leaving groups, allowing for the sequential and controlled introduction of other functional groups like the methoxy group.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Pyridazinone Core Formation cluster_1 Step 2: Functional Group Interconversion A Maleic Anhydride C 1,2-Dihydropyridazine-3,6-dione (Maleic Hydrazide) A->C Condensation/ Cyclization B Hydrazine Hydrate B->C Condensation/ Cyclization D 3,6-Dichloropyridazine C->D Chlorination (e.g., POCl₃) F 3-Chloro-6-methoxypyridazine D->F SNAr Reaction E Sodium Methoxide (NaOMe) E->F G This compound (Final Product) F->G Hydrolysis

Caption: General synthetic pathway to this compound.

Spectroscopic and Analytical Characterization

Confirmation of the structure of this compound relies on standard spectroscopic techniques. The expected data, based on its structure and analysis of similar pyridazinone derivatives, are summarized below.[9][10]

Table 2: Expected Spectroscopic Data for this compound

TechniqueFeatureExpected Chemical Shift / WavenumberRationale
¹H NMR Methoxy protons (-OCH₃)~3.9 - 4.1 ppmSinglet, 3H. Protons on an oxygen-linked carbon in a heteroaromatic system.
Vinyl protons (-CH=CH-)~6.8 - 7.5 ppmTwo doublets (AX system), 1H each. Protons on the pyridazinone ring.
Amide proton (-NH-)~10.0 - 12.0 ppmBroad singlet, 1H. Exchangeable proton, chemical shift is solvent dependent.
¹³C NMR Carbonyl carbon (C=O)~160 - 165 ppmQuaternary carbon in a lactam (amide) environment.
Methoxy-bearing carbon (C-O)~155 - 160 ppmCarbon attached to the electronegative oxygen of the methoxy group.
Vinyl carbons (-CH=CH-)~125 - 140 ppmCarbons involved in the double bond of the ring.
Methoxy carbon (-OCH₃)~55 - 60 ppmCarbon of the methyl group.
FT-IR N-H stretch~3100 - 3300 cm⁻¹ (broad)Characteristic stretching of the secondary amide (lactam) N-H bond.
C=O stretch (Amide I)~1640 - 1680 cm⁻¹ (strong)Strong absorption due to the carbonyl stretching of the cyclic amide.[9]
C=C / C=N stretch~1580 - 1620 cm⁻¹Ring stretching vibrations.
C-O stretch~1200 - 1250 cm⁻¹Asymmetric C-O-C stretching of the methoxy group.
Mass Spec. Molecular Ion (M+)m/z = 126.04Corresponding to the molecular formula C₅H₆N₂O₂.

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a versatile scaffold for the synthesis of a multitude of biologically active molecules. The pyridazinone nucleus is a key pharmacophore that has been successfully incorporated into drugs and clinical candidates across numerous therapeutic areas.[2][11][12]

Key Therapeutic Areas:

  • Cardiovascular Agents: Pyridazinone derivatives are well-known for their cardiovascular effects, including antihypertensive, vasodilator, and cardiotonic activities.[1][3][13] Marketed drugs like Pimobendan and Levosimendan feature this core structure.

  • Anti-inflammatory and Analgesic Agents: The scaffold is a crucial component in the design of potent cyclooxygenase (COX) inhibitors.[14] By modifying the substituents on the pyridazinone ring, researchers have developed selective COX-2 inhibitors with significant anti-inflammatory and analgesic properties, often with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs.[14][15]

  • Anticancer Agents: Numerous pyridazinone derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[2] Their mechanisms often involve the inhibition of critical signaling pathways involved in tumor growth and angiogenesis.

  • Antimicrobial and Antifungal Agents: The pyridazinone nucleus has been incorporated into compounds demonstrating activity against a range of bacterial and fungal pathogens.[10]

  • Agrochemicals: Beyond pharmaceuticals, certain pyridazinone derivatives have been developed as effective herbicides and insecticides.[15]

The 6-methoxy group in the title compound serves as a key handle for modification, either by providing specific hydrogen bonding capabilities or by acting as a leaving group for further substitution to build molecular complexity and fine-tune pharmacological activity.

Application Scope Diagram

Applications cluster_apps Fields of Application core {this compound | Versatile Chemical Scaffold} pharma Pharmaceuticals Cardiovascular Anti-inflammatory Anticancer CNS Agents Antimicrobial core->pharma:c0 Antihypertensive core->pharma:c1 COX Inhibition core->pharma:c2 Antiproliferative core->pharma:c3 Anticonvulsant core->pharma:c4 Antibacterial agro Agrochemicals Herbicides Pesticides core->agro:h Weed Control

Caption: Diverse applications derived from the pyridazinone scaffold.

Conclusion

This compound is more than a simple heterocyclic molecule; it is a validated and highly valuable building block for the creation of complex and biologically active compounds. Its straightforward synthesis from common starting materials, combined with the diverse reactivity of its functional groups, ensures its continued importance in both academic and industrial research. For scientists and drug development professionals, the pyridazinone scaffold represents a proven starting point for designing next-generation therapeutics and agrochemicals with improved efficacy and novel mechanisms of action.

References

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  • Hamed, M. Y., Aly, A. F., Abdullah, N. H., & Ismail, M. F. (2022). Synthesis, Characterization and Antifungal Evaluation of Novel Pyridazin-3(2H)-One Derivatives: Polycyclic Aromatic Compounds. Polycyclic Aromatic Compounds, 1-17. Retrieved from [Link]

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The Pyridazinone Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide to the Biological Activities of Pyridazinone Derivatives

Authored by: [Your Name/Gemini AI]

Abstract

The pyridazinone nucleus, a six-membered heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the multifaceted pharmacological landscape of pyridazinone-based compounds. We will delve into the core biological activities, elucidate the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their therapeutic potential. This document is designed to be a practical and authoritative resource, bridging fundamental chemistry with applied pharmacology to accelerate the discovery and development of novel pyridazinone-based therapeutics.

Introduction: The Chemical Versatility and Pharmacological Significance of Pyridazinones

Pyridazinone and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds.[1][4] Their unique structural features, including the presence of two adjacent nitrogen atoms within a six-membered ring, allow for extensive functionalization at various positions.[5] This chemical tractability has enabled the synthesis of vast libraries of derivatives, each with the potential for distinct pharmacological profiles.[1][3] The pyridazinone core is considered a "privileged scaffold" as its derivatives have been shown to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications, including cardiovascular, anti-inflammatory, anticancer, and antimicrobial agents.[2][3][4] This guide will explore these key biological activities in detail.

Cardiovascular Applications: Modulating Cardiac and Vascular Function

Pyridazinone derivatives have been extensively investigated for their cardiovascular effects, with several compounds showing promise as cardiotonic and antihypertensive agents.[6][7]

Cardiotonic Activity: Enhancing Cardiac Contractility

A significant number of pyridazinone derivatives exhibit positive inotropic effects, meaning they increase the force of heart muscle contraction.[8] This makes them attractive candidates for the treatment of heart failure.

Mechanism of Action: Many cardiotonic pyridazinones act as calcium sensitizers. Unlike traditional inotropes that increase intracellular calcium levels and can lead to arrhythmias, calcium sensitizers enhance the sensitivity of the contractile machinery (myofilaments) to existing calcium levels. One notable example is MCI-154, which enhances Ca2+ binding to cardiac troponin C, thereby augmenting the contractile force without significantly increasing myocardial oxygen demand. Some derivatives also act as phosphodiesterase III (PDE-III) inhibitors, which increases intracellular cyclic AMP (cAMP) levels, leading to enhanced cardiac contractility and vasodilation.[6][9]

Experimental Protocol: Evaluation of Cardiotonic Activity in an Isolated Perfused Heart Model (Langendorff)

This protocol outlines a standard method for assessing the direct cardiotonic effects of pyridazinone derivatives on an isolated mammalian heart.

  • Animal Preparation: A male Sprague-Dawley rat (250-300g) is euthanized by cervical dislocation.

  • Heart Isolation: The chest cavity is opened, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

  • Langendorff Setup: The aorta is cannulated on a Langendorff apparatus, and the heart is retrogradely perfused with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.

  • Data Acquisition: A pressure transducer connected to a latex balloon inserted into the left ventricle records intraventricular pressure. Heart rate and coronary flow are also monitored.

  • Compound Administration: After a stabilization period, the pyridazinone derivative is infused into the perfusion line at increasing concentrations.

  • Data Analysis: Changes in left ventricular developed pressure (LVDP), heart rate, and coronary flow are measured to determine the inotropic and chronotropic effects of the compound.

Antihypertensive and Vasodilator Activity

The ability of pyridazinone derivatives to induce vasodilation contributes to their antihypertensive properties.[10][11][12]

Mechanism of Action: The vasodilatory effects can be mediated through various mechanisms, including the inhibition of phosphodiesterases (PDEs), leading to increased cyclic nucleotides (cAMP or cGMP) in vascular smooth muscle cells and subsequent relaxation.[13] Some derivatives may also act as angiotensin-converting enzyme (ACE) inhibitors, a key target in blood pressure regulation.[7]

Experimental Protocol: In Vitro Vasorelaxant Activity in Isolated Aortic Rings

This protocol assesses the direct effect of pyridazinone derivatives on vascular smooth muscle tone.

  • Tissue Preparation: The thoracic aorta is dissected from a euthanized rat and cut into rings (2-3 mm).

  • Organ Bath Setup: Aortic rings are mounted in an organ bath containing physiological salt solution, maintained at 37°C, and aerated with carbogen (95% O2, 5% CO2).

  • Contraction Induction: The rings are pre-contracted with a vasoconstrictor agent like phenylephrine or potassium chloride.

  • Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the pyridazinone derivative are added to the organ bath.

  • Data Measurement: The relaxation of the aortic rings is measured isometrically using a force transducer.

  • Data Analysis: The percentage of relaxation is calculated relative to the pre-contracted tone, and the EC50 (half-maximal effective concentration) is determined.[11]

Data Summary: Cardiovascular Activity of Selected Pyridazinone Derivatives

Compound/DerivativeBiological ActivityMechanism of ActionPotency (IC50/EC50)Reference
MCI-154CardiotonicCa2+ sensitizer-
LevosimendanCardiotonicCa2+ sensitizer, PDE-III inhibitor-[14][15]
Compound 10VasodilatorPDE inhibitorIC50 = 35.3 µM[13]
Compounds 2e, 2h, 2jVasodilator-EC50 = 0.1162, 0.07154, 0.02916 µM
Compound 6ACE InhibitorACE inhibitionIC50 = 5.78 µg/mL[7]

Anti-inflammatory Activity: Targeting Key Inflammatory Pathways

Pyridazinone derivatives have emerged as a promising class of anti-inflammatory agents, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5][16]

Mechanism of Action: A primary mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[17][18] By inhibiting COX-2, these compounds reduce the production of prostaglandins, key mediators of pain and inflammation.[18] Other mechanisms include the inhibition of phosphodiesterase type 4 (PDE4), which leads to an increase in intracellular cAMP and subsequent suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[17][19] Some derivatives also modulate the activity of N-formyl peptide receptors (FPR), which are involved in leukocyte inflammatory responses.[17]

Diagram: Anti-inflammatory Signaling Pathways Targeted by Pyridazinone Derivatives

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->ProInflammatory_Cytokines Induces Transcription Inflammation Inflammation ProInflammatory_Cytokines->Inflammation Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Prostaglandins->Inflammation PDE4 PDE4 cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA CREB CREB PKA->CREB AntiInflammatory_Response Anti-inflammatory Response CREB->AntiInflammatory_Response Pyridazinone Pyridazinone Derivatives Pyridazinone->NFkB_Pathway Inhibits Pyridazinone->COX2 Inhibits Pyridazinone->PDE4 Inhibits

Caption: Key anti-inflammatory pathways modulated by pyridazinone derivatives.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This colorimetric assay determines the inhibitory effect of a compound on COX enzymes.[20]

  • Reagent Preparation: Prepare solutions of the test pyridazinone derivative at various concentrations.

  • Assay Plate Setup: In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Compound Addition: Add the test compound or a reference inhibitor (e.g., celecoxib for COX-2) to the respective wells.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 minutes).

  • Signal Detection: Stop the reaction and measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader to determine peroxidase activity.

  • Data Analysis: Calculate the percentage of inhibition and the IC50 value for the test compound against each enzyme to determine potency and selectivity.[20]

Anticancer Activity: A Multifaceted Approach to Targeting Tumors

The pyridazinone scaffold is a valuable pharmacophore in the design of novel anticancer agents, with derivatives exhibiting a range of cytotoxic and tumor-inhibiting activities.[2][21][22]

Mechanism of Action: The anticancer effects of pyridazinone derivatives are diverse. Some compounds function as inhibitors of crucial signaling proteins involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a key role in angiogenesis.[21][23] Others have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis and a target for classical chemotherapeutics.[13] Additionally, some pyridazinone derivatives can induce apoptosis (programmed cell death) in cancer cells and cause cell cycle arrest, preventing tumor cell proliferation.[22][23]

Diagram: Experimental Workflow for Anticancer Drug Screening

G Start Start: Synthesized Pyridazinone Derivatives MTT_Assay In Vitro Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) Start->MTT_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies For Potent Compounds Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanism_Studies->Apoptosis Kinase_Inhibition Kinase Inhibition Assays (e.g., VEGFR-2) Mechanism_Studies->Kinase_Inhibition In_Vivo In Vivo Xenograft Model Mechanism_Studies->In_Vivo Promising Candidates End End: Lead Compound Identification In_Vivo->End

Caption: A typical workflow for evaluating the anticancer potential of pyridazinone derivatives.

Experimental Protocol: MTT Cell Viability Assay

This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cells.[20][24]

  • Cell Culture: Seed cancer cells (e.g., HCT116, A549) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyridazinone derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[24]

Data Summary: Anticancer Activity of Selected Pyridazinone Derivatives

Compound/DerivativeCancer Cell LineMechanism of ActionPotency (IC50/GI50)Reference
Compound 17a-VEGFR-2 Inhibition-[21]
Compounds 8f, 10l, 17aMelanoma, NSCLC, Prostate, Colon-GI% = 62.21-100.14%[23]
Compound 10lA549/ATCCG0-G1 cell cycle arrestGI50 = 1.66–100 µM[23]
Pyr-1HL-60 and 22 other linesApoptosis inductionLow µM to nM range[22]
DCPYRMAC16--[25]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Pyridazinone derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[26][27][28]

Mechanism of Action: The exact mechanisms of antimicrobial action are still under investigation for many derivatives. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The broad spectrum of activity suggests that different derivatives may have distinct molecular targets within microbial cells.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) or fungus (Candida albicans).

  • Serial Dilution: Perform a serial dilution of the pyridazinone derivative in a suitable growth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Summary: Antimicrobial Activity of Selected Pyridazinone Derivatives

Compound/DerivativeTarget MicroorganismActivityPotency (MIC)Reference
Compound 10hStaphylococcus aureusAntibacterial16 µg/mL[21]
Compound 8gCandida albicansAntifungal16 µg/mL[21]
Compounds 7 and 13S. aureus (MRSA), P. aeruginosa, A. baumanniiAntibacterial3.74–8.92 µM[26]
Compound 3S. aureus (MRSA)Antibacterial4.52 µM[26]

Conclusion and Future Perspectives

The pyridazinone scaffold has unequivocally established itself as a cornerstone in the development of novel therapeutic agents. The diverse biological activities, ranging from cardiovascular and anti-inflammatory to anticancer and antimicrobial, highlight the immense potential of this heterocyclic core.[1][3] The ease of chemical modification of the pyridazinone ring allows for the fine-tuning of pharmacological properties, enabling the design of potent and selective drug candidates.[5]

Future research in this field should focus on elucidating the precise molecular targets and mechanisms of action for the most promising derivatives. The integration of computational modeling and in silico screening will be instrumental in rationally designing next-generation pyridazinone compounds with enhanced efficacy and improved safety profiles.[12] Furthermore, exploring the potential of these derivatives in combination therapies, particularly in the context of cancer and infectious diseases, could unlock new therapeutic paradigms. The continued exploration of the chemical space around the pyridazinone nucleus is certain to yield novel drug candidates that will address unmet medical needs.

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The Chameleon Core: An In-depth Technical Guide to the Tautomerism of Pyridazin-3(2H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Dynamic Nature of a Privileged Scaffold

For researchers, scientists, and drug development professionals, the pyridazin-3(2H)-one core is a familiar and highly valued scaffold. Its derivatives have demonstrated a remarkable spectrum of biological activities, finding applications as anticancer, anti-inflammatory, cardiovascular, and antimicrobial agents[1][2]. However, the true potential of this "wonder nucleus" can only be unlocked by understanding its dynamic nature—specifically, its tautomerism. The ability of the pyridazin-3(2H)-one scaffold to exist in different, interconverting isomeric forms has profound implications for its physicochemical properties, and consequently, its therapeutic efficacy and target engagement[3][4]. This guide provides a comprehensive exploration of the tautomerism of pyridazin-3(2H)-one scaffolds, offering both theoretical insights and practical, field-proven methodologies for its characterization and consideration in drug design.

Unveiling the Tautomeric Landscape of Pyridazin-3(2H)-one

Pyridazin-3(2H)-one primarily exists in a tautomeric equilibrium between the lactam (keto) form and the lactim (enol) form, known as pyridazin-3-ol[5][6]. This phenomenon involves the formal migration of a proton, accompanied by a shift in the positions of double bonds within the heterocyclic ring. While other tautomeric forms are theoretically possible, the keto-enol equilibrium is the most significant and widely studied.

Caption: The keto-enol tautomerism of the pyridazin-3(2H)-one scaffold.

In most cases, the keto form of pyridazinones is thermodynamically more stable and, therefore, the predominant species[7]. This stability is often attributed to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond in the enol form. However, the position of this equilibrium is not fixed and can be significantly influenced by a variety of factors.

Factors Influencing the Tautomeric Equilibrium

The delicate balance between the keto and enol forms is dictated by both intramolecular and intermolecular forces. A thorough understanding of these factors is paramount for predicting and controlling the tautomeric behavior of pyridazinone derivatives.

  • Substituent Effects: The electronic nature of substituents on the pyridazinone ring can significantly alter the relative stabilities of the tautomers. Electron-withdrawing groups can influence the acidity of the N-H proton in the keto form and the O-H proton in the enol form, thereby shifting the equilibrium. Conversely, electron-donating groups can also impact the electron density distribution within the ring system, favoring one tautomer over the other.

  • Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent play a crucial role in stabilizing the different tautomers. Polar protic solvents, such as water and alcohols, can form hydrogen bonds with both the keto and enol forms, but may preferentially stabilize the more polar tautomer. A theoretical study using Density Functional Theory (DFT) has shown that protic polar solvents are required to reduce the high activation energy associated with the direct hydrogen transfer from nitrogen to oxygen[8]. In contrast, non-polar, aprotic solvents may favor the less polar tautomer.

  • pH: The ionization state of the pyridazinone scaffold is pH-dependent and can have a dramatic effect on the tautomeric equilibrium. At different pH values, the molecule can exist as a neutral species, a cation, or an anion, each with its own preferred tautomeric form.

  • Temperature: Temperature can influence the tautomeric equilibrium by providing the necessary energy to overcome the activation barrier between the two forms. Variable-temperature NMR studies are often employed to investigate the thermodynamics of the tautomerization process.

Experimental and Computational Characterization of Tautomers

A multi-faceted approach, combining experimental techniques and computational modeling, is essential for a comprehensive understanding of pyridazinone tautomerism.

Spectroscopic Techniques: A Window into Tautomeric Forms

Spectroscopic methods provide invaluable information about the structural features of molecules and are the primary tools for identifying and quantifying tautomers in solution and in the solid state.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for studying tautomerism in solution[8]. Both ¹H and ¹³C NMR provide distinct signatures for the keto and enol forms.

  • ¹H NMR: The chemical shifts of the protons attached to the heterocyclic ring and the mobile proton (N-H vs. O-H) are highly sensitive to the tautomeric form. The N-H proton of the keto form typically appears as a broad singlet at a characteristic downfield chemical shift, while the O-H proton of the enol form will have a different chemical shift and may be broader due to exchange with the solvent.

  • ¹³C NMR: The chemical shift of the carbonyl carbon in the keto form is a key diagnostic signal, typically appearing in the range of 160-180 ppm. In the enol form, this carbon becomes an sp²-hybridized carbon attached to a hydroxyl group, resulting in a significant upfield shift.

  • Advanced NMR Techniques: For complex cases, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to unambiguously assign the proton and carbon signals and establish the connectivity within each tautomer[9][10].

Protocol 1: Quantitative ¹H NMR Analysis of Tautomeric Ratio

  • Sample Preparation: Dissolve a precisely weighed amount of the pyridazinone derivative in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a known concentration. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Instrument Parameters:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T₁ is recommended.

    • Use a calibrated 90° pulse.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the signals corresponding to a specific proton in each tautomer. Choose well-resolved signals that are unique to each form.

  • Calculation of Tautomeric Ratio: The ratio of the integrals of the chosen signals directly corresponds to the molar ratio of the two tautomers in solution.

2.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups and can be used to distinguish between the keto and enol forms, particularly in the solid state[11].

  • Keto Form: The most prominent feature is the strong absorption band corresponding to the C=O stretching vibration, typically observed in the region of 1650-1700 cm⁻¹. The N-H stretching vibration appears as a broader band around 3200-3400 cm⁻¹.

  • Enol Form: The C=O band is absent, and instead, a C=C stretching vibration appears at a lower frequency (around 1600-1650 cm⁻¹). A broad O-H stretching band is also observed in the region of 3200-3600 cm⁻¹.

Protocol 2: FT-IR Analysis of Tautomers

  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform, carbon tetrachloride) in an appropriate cell.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the C=O, N-H, O-H, and C=C stretching vibrations to determine the predominant tautomeric form.

2.1.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as the two forms often have distinct electronic absorption spectra due to differences in their conjugated systems[12][13]. By measuring the absorbance at different wavelengths and in various solvents, it is possible to determine the tautomeric equilibrium constant.

Protocol 3: UV-Vis Spectrophotometric Determination of Tautomeric Equilibrium

  • Sample Preparation: Prepare a series of solutions of the pyridazinone derivative in different solvents of varying polarity at a known concentration.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

  • Data Analysis:

    • Identify the absorption maxima (λ_max) for each tautomer.

    • By applying Beer-Lambert law and assuming the total concentration is the sum of the concentrations of the two tautomers, the equilibrium constant (K_T) can be calculated.

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides unambiguous proof of the tautomeric form present in the solid state by determining the precise three-dimensional arrangement of atoms in the crystal lattice[14][15]. It allows for the direct visualization of the positions of hydrogen atoms, confirming whether the proton is attached to a nitrogen (keto form) or an oxygen (enol form).

Protocol 4: X-ray Crystal Structure Determination

  • Crystal Growth: Grow single crystals of the pyridazinone derivative of suitable size and quality. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using X-ray radiation.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software packages. The positions of all atoms, including hydrogens, are refined to obtain the final structure.

Computational Chemistry: In Silico Insights

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental studies of tautomerism[16]. These methods can be used to:

  • Calculate the relative energies and stabilities of the different tautomers in the gas phase and in solution (using continuum solvation models).

  • Predict the geometric parameters (bond lengths, angles) and spectroscopic properties (NMR chemical shifts, IR vibrational frequencies) of each tautomer, which can aid in the interpretation of experimental data.

  • Investigate the reaction mechanism and calculate the activation energy for the tautomeric interconversion.

Caption: A typical computational workflow for studying pyridazinone tautomerism.

The Biological Significance of Tautomerism in Drug Action

The tautomeric state of a pyridazinone derivative is not merely a chemical curiosity; it is a critical determinant of its biological activity[2][3][7]. The different tautomers of a molecule can exhibit distinct:

  • Pharmacokinetic Properties: Tautomerism can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, the lipophilicity, and therefore the ability to cross cell membranes, can differ significantly between the more polar keto and less polar enol forms.

  • Pharmacodynamic Properties: The three-dimensional shape, hydrogen bonding capabilities, and electrostatic potential of a molecule are all affected by its tautomeric form. These properties are crucial for the specific interactions with biological targets such as enzymes and receptors. A particular tautomer may be the "active" form that binds to the target with high affinity, while the other tautomer may be inactive or have a different biological effect.

Case Study: Pyridazinone Derivatives as Kinase Inhibitors

Many pyridazinone-based anticancer agents function as kinase inhibitors. The ability of these molecules to form specific hydrogen bonds with the amino acid residues in the ATP-binding pocket of the kinase is essential for their inhibitory activity. The tautomeric form of the pyridazinone core can dictate the arrangement of hydrogen bond donors and acceptors, thus determining the binding mode and potency of the inhibitor. Molecular docking studies can be a valuable tool to predict how different tautomers interact with the target protein[16][17][18].

Caption: Differential binding of pyridazinone tautomers to a biological target.

Summary and Future Perspectives

The tautomerism of pyridazin-3(2H)-one scaffolds is a fundamental aspect of their chemistry that has profound implications for their application in drug discovery and development. A comprehensive understanding of the factors that govern the tautomeric equilibrium and the ability to characterize the predominant tautomeric form are essential for the rational design of new therapeutic agents with improved efficacy and pharmacokinetic profiles.

The integrated use of advanced spectroscopic techniques, X-ray crystallography, and computational modeling provides a powerful arsenal for elucidating the tautomeric landscape of pyridazinone derivatives. As our understanding of the intricate relationship between tautomerism and biological activity continues to grow, so too will our ability to harness the full therapeutic potential of this remarkable heterocyclic scaffold. Future research will likely focus on the development of "tautomer-locked" analogues to definitively probe the biological activity of individual tautomers and the application of more advanced computational methods to accurately predict tautomeric preferences in complex biological environments.

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The Versatile Scaffold: A Technical Guide to the Research Applications of 6-Methoxypyridazin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 6-methoxypyridazin-3-amine hydrochloride (CAS No: 1589503-98-9), a versatile heterocyclic building block with significant potential across various scientific disciplines. For researchers, medicinal chemists, and professionals in drug development, this document elucidates the synthesis, key chemical properties, and diverse applications of this compound. We will delve into its established role in medicinal chemistry, particularly in the development of novel therapeutics and diagnostic agents, and explore its emerging potential in agrochemicals and materials science. This guide is structured to provide not only a comprehensive overview but also actionable experimental protocols and insights into the strategic use of this valuable scaffold.

Introduction: The Pyridazine Core in Modern Research

Heterocyclic compounds form the backbone of a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials. Among these, the pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, has garnered considerable interest due to its unique electronic properties and ability to act as a versatile scaffold in chemical synthesis.[1] The inherent asymmetry and hydrogen bonding capabilities of the pyridazine ring make it a privileged structure in medicinal chemistry, often leading to favorable absorption, distribution, metabolism, and excretion (ADME) profiles in drug candidates.[2]

6-Methoxypyridazin-3-amine hydrochloride stands out as a particularly useful derivative. The strategic placement of an electron-donating amine group and a methoxy group modifies the electronic landscape of the pyridazine ring, providing multiple reactive sites for further functionalization.[1] The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to a wide range of reaction conditions.[2] This guide will illuminate the pathways through which this seemingly simple molecule can be transformed into complex and highly functional derivatives.

Synthesis and Physicochemical Properties

A reliable and scalable synthesis is paramount for the utility of any chemical building block. 6-Methoxypyridazin-3-amine hydrochloride is most commonly synthesized via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.

Synthesis Protocol

The most direct and widely cited method for the synthesis of the free base, 6-methoxypyridazin-3-amine, involves the displacement of a halide from a suitable precursor.[1]

Experimental Protocol: Synthesis of 6-Methoxypyridazin-3-amine

  • Reaction: 3-amino-6-chloropyridazine with sodium methoxide in methanol.

  • Materials:

    • 3-amino-6-chloropyridazine

    • Sodium methoxide (25% w/w in methanol)

    • Copper powder (catalyst)

    • Methanol

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes (eluents)

  • Procedure:

    • In a sealed Carius tube, combine 3-amino-6-chloropyridazine (1.0 eq), sodium methoxide in methanol (1.1-1.2 eq), and a catalytic amount of copper powder.

    • Seal the tube and heat the mixture to 160°C for 24 hours.

    • After cooling to room temperature, carefully open the tube and dilute the reaction mixture with methanol.

    • Filter the mixture to remove the copper catalyst and any insoluble byproducts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure 6-methoxypyridazin-3-amine.

Formation of the Hydrochloride Salt:

To improve handling and solubility, the free base is converted to its hydrochloride salt.

  • Procedure:

    • Dissolve the purified 6-methoxypyridazin-3-amine in a minimal amount of anhydrous ethanol or diethyl ether.

    • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., dioxane or isopropanol) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.

Physicochemical Data
PropertyValue
Molecular Formula C₅H₈ClN₃O
Molecular Weight 161.59 g/mol
CAS Number 1589503-98-9
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents
Storage Store at 2-8°C, protected from light and moisture

Data sourced from various chemical suppliers.

Applications in Medicinal Chemistry

The true value of 6-methoxypyridazin-3-amine hydrochloride lies in its application as a scaffold for the synthesis of biologically active molecules. Its bifunctional nature allows for the introduction of diverse substituents, enabling extensive structure-activity relationship (SAR) studies.

Anticancer Drug Discovery: Targeting Kinase Signaling

The pyridazine core is a well-established pharmacophore in the design of kinase inhibitors. While specific examples of JNK1 inhibitors derived directly from 6-methoxypyridazin-3-amine hydrochloride are not extensively documented in publicly available literature, the broader class of 3,6-disubstituted pyridazines has shown significant promise in targeting the c-Jun N-terminal kinase 1 (JNK1) pathway, which is a critical regulator of cancer cell proliferation and survival.[3][4]

Workflow for Kinase Inhibitor Synthesis

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A [label="6-Methoxypyridazin-3-amine\nHydrochloride"]; B [label="Coupling Reaction\n(e.g., Buchwald-Hartwig)"]; C [label="Diverse Aryl or\nHeteroaryl Halides"]; D [label="Library of Pyridazine\nDerivatives"]; E [label="Kinase Activity\nScreening (IC50)"]; F [label="SAR Analysis"]; G [label="Lead Optimization"];

A -- B; C -- B; B -- D; D -- E; E -- F; F -- G; }

Caption: General workflow for the synthesis and screening of kinase inhibitors.

Derivatives of pyridazine have demonstrated the ability to downregulate JNK1 gene expression and inhibit the phosphorylation of its downstream targets, c-Jun and c-Fos, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[4] The amine group of 6-methoxypyridazin-3-amine provides a convenient handle for coupling with various aromatic and heteroaromatic systems, a common strategy in the design of kinase inhibitors that target the ATP-binding pocket.

Neurodegenerative Disease: PET Imaging Agents

A significant application of a closely related analog, 6-methoxypyridin-3-amine, has been in the development of Positron Emission Tomography (PET) ligands for imaging α-synuclein aggregates, a hallmark of Parkinson's disease.[5] This highlights the potential of the pyridazine scaffold in creating brain-penetrant molecules with high affinity and selectivity for challenging biological targets.

Experimental Protocol: Synthesis of an α-Synuclein PET Ligand Precursor (Analogous)

This protocol is adapted from the synthesis of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives and illustrates a common synthetic route.

  • Reaction: Buchwald-Hartwig amination.

  • Materials:

    • 6-Methoxypyridazin-3-amine (free base)

    • A suitable quinolinyl halide (e.g., 2-chloroquinoline)

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Ligand (e.g., Xantphos)

    • Base (e.g., Cs₂CO₃)

    • Anhydrous solvent (e.g., toluene or dioxane)

  • Procedure:

    • To a flame-dried Schlenk flask, add the quinolinyl halide (1.0 eq), 6-methoxypyridazin-3-amine (1.2 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the anhydrous, degassed solvent via syringe.

    • Heat the reaction mixture to 80-110°C and stir vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for α-Synuclein Binding (Analogous Compounds)

Compound ID (from cited literature)TargetBinding Affinity (Kd)
[¹²⁵I]8iα-synuclein fibrils5 nM

Data from Zhao et al., Cells 2025, 14(14), 1108.[5] This demonstrates the high-affinity binding that can be achieved with this class of compounds.

Emerging Applications

The utility of 6-methoxypyridazin-3-amine hydrochloride and its derivatives extends beyond medicinal chemistry, with potential applications in agrochemicals and materials science.

Agrochemicals

The pyridazine scaffold is present in a number of commercially successful herbicides and fungicides.[6] These compounds often act by inhibiting essential biological processes in weeds or fungi, such as photosynthesis or amino acid biosynthesis. While specific examples using 6-methoxypyridazin-3-amine hydrochloride are not prevalent in the literature, its structural features make it an attractive starting point for the synthesis of novel agrochemicals. The amine and methoxy groups can be modified to tune the compound's herbicidal or fungicidal spectrum and to optimize its environmental persistence and crop safety. Several patents describe the use of pyridazine derivatives as fungicides, highlighting the ongoing interest in this area.[7][8][9]

Materials Science

The incorporation of heterocyclic rings into polymer backbones can impart unique electronic and photophysical properties. Pyridine- and pyridazine-containing polymers have been investigated for applications in organic electronics, such as conductive materials and organic light-emitting diodes (OLEDs).[10][11] The nitrogen atoms in the pyridazine ring can influence the polymer's charge transport properties and its ability to coordinate with metal ions, opening up possibilities for the development of novel sensors and catalysts. The synthesis of such materials could involve the polymerization of appropriately functionalized derivatives of 6-methoxypyridazin-3-amine.

Potential Materials Science Workflow

graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

A [label="6-Methoxypyridazin-3-amine\nHydrochloride"]; B [label="Functionalization\n(e.g., addition of\npolymerizable groups)"]; C [label="Pyridazine Monomer"]; D [label="Polymerization\n(e.g., cross-coupling)"]; E [label="Functional Polymer"]; F [label="Characterization\n(e.g., conductivity,\nluminescence)"]; G [label="Device Fabrication"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Caption: Conceptual workflow for developing functional polymers.

Comparative Analysis and Future Outlook

The pyridazine scaffold holds a unique position among the diazines (which also include pyrimidine and pyrazine) in drug discovery. The adjacent nitrogen atoms in pyridazine result in a different dipole moment and electronic distribution compared to its isomers, which can significantly impact its binding to biological targets and its physicochemical properties.[12]

The future of research involving 6-methoxypyridazin-3-amine hydrochloride is bright. Its accessibility and versatile reactivity will continue to make it a valuable tool for medicinal chemists. Further exploration of its potential in agrochemicals and materials science is warranted and could lead to the discovery of novel, high-performance molecules in these fields. The continued development of new synthetic methodologies will undoubtedly expand the toolkit available to researchers for the functionalization of this and other heterocyclic scaffolds.[2]

Conclusion

6-Methoxypyridazin-3-amine hydrochloride is more than just a chemical intermediate; it is a gateway to a vast chemical space with diverse and valuable applications. From the rational design of targeted therapeutics to the development of novel functional materials, this versatile building block offers a robust and adaptable platform for innovation. This guide has provided a comprehensive overview of its synthesis, properties, and applications, equipping researchers with the knowledge to effectively harness its potential in their own research endeavors.

References

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  • Syngenta Participations AG. (2012). Pyridazine derivatives, processes for their preparation and their use as fungicides.
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  • PubMed Central. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Retrieved from [Link]

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The Pyridazinone Scaffold: A Privileged Core for Modulating Key Pathological Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The pyridazinone ring, a six-membered heterocyclic pharmacophore, has emerged as a "wonder nucleus" in medicinal chemistry due to its remarkable versatility and presence in a multitude of biologically active compounds.[1][2] Its unique structural features, including the presence of two adjacent nitrogen atoms and a keto functionality, allow for critical hydrogen bond interactions, making it an ideal scaffold for designing targeted therapies.[1] This technical guide provides an in-depth exploration of the primary mechanisms of action of pyridazinone-based compounds, focusing on their roles in cardiovascular disease, oncology, and inflammation. We will delve into the molecular intricacies of their interactions with key enzymes like phosphodiesterases and protein kinases, and elucidate the experimental methodologies essential for characterizing their activity. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to guide future discovery and development efforts.

The Architectural Advantage of the Pyridazinone Core

The pyridazinone scaffold is a derivative of pyridazine, containing a carbonyl group.[2] Its structure, particularly the 3(2H)-pyridazinone isomer, provides a unique combination of steric and electronic properties that are highly conducive to specific and potent interactions with biological targets.[1][3][4] The nitrogen atoms act as hydrogen bond acceptors, while the lactam (cyclic amide) moiety offers a hydrogen bond donor, facilitating a multipoint attachment to enzyme active sites. This adaptability has allowed for the development of pyridazinone derivatives with a wide spectrum of pharmacological activities, including cardiotonic, antihypertensive, anticancer, and anti-inflammatory effects.[5][6][7]

Caption: Core chemical structure and key features of the 3(2H)-pyridazinone scaffold.

Primary Mechanisms of Action: A Multi-Target Approach

Pyridazinone derivatives achieve their diverse therapeutic effects by modulating several critical signaling pathways. Below, we explore the most well-characterized mechanisms.

Cardiovascular Effects via Phosphodiesterase (PDE) Inhibition

A primary mechanism for the cardiovascular effects of many pyridazinone compounds is the inhibition of phosphodiesterase (PDE) enzymes.[8] PDEs are a family of enzymes that hydrolyze cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in cellular signaling.[9][10] By inhibiting PDE, pyridazinone derivatives prevent the degradation of these cyclic nucleotides, leading to their accumulation and enhanced downstream signaling.

  • PDE3 Inhibition: Many pyridazinone-based cardiotonic agents, such as bemoradan, are potent inhibitors of PDE3.[8][9] In cardiac muscle, PDE3 inhibition leads to increased cAMP levels. This activates Protein Kinase A (PKA), which phosphorylates calcium channels, resulting in increased calcium influx and consequently, enhanced cardiac contractility (positive inotropic effect). In vascular smooth muscle, elevated cAMP promotes relaxation, leading to vasodilation and a reduction in blood pressure.[8]

  • PDE5 Inhibition: Other derivatives have been designed to selectively inhibit PDE5, an enzyme that specifically degrades cGMP.[1][8][9] PDE5 inhibitors are widely used to treat erectile dysfunction and pulmonary arterial hypertension. By increasing cGMP levels in smooth muscle cells, these compounds promote profound vasodilation.[1]

PDE_Inhibition_Pathway Mechanism of PDE Inhibition by Pyridazinone Compounds cluster_synthesis Synthesis cluster_degradation Degradation cluster_signaling Downstream Signaling AC Adenylate Cyclase cAMP cAMP AC->cAMP GC Guanylate Cyclase cGMP cGMP GC->cGMP ATP ATP ATP->AC GTP GTP GTP->GC PDE3 PDE3 cAMP->PDE3 hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA PDE5 PDE5 cGMP->PDE5 hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG AMP AMP PDE3->AMP GMP GMP PDE5->GMP Response Cellular Response (e.g., Vasodilation, Increased Cardiac Contractility) PKA->Response PKG->Response Pyridazinone Pyridazinone Compound Pyridazinone->PDE3 Inhibits Pyridazinone->PDE5 Inhibits

Caption: Signaling pathway of phosphodiesterase inhibition by pyridazinone compounds.

Anticancer Activity via Kinase Inhibition and Apoptosis Induction

The pyridazinone scaffold is a prominent feature in several potent anticancer agents, which often function by inhibiting protein kinases critical for tumor growth and survival.[5][8][11]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[11][12] Pyridazinone derivatives have been designed to act as ATP-competitive inhibitors in the kinase domain of VEGFR-2, blocking its autophosphorylation and subsequent downstream signaling cascades, such as the PI3K-Akt and Raf-MEK-ERK pathways.[11][12] This inhibition of angiogenesis effectively starves the tumor of essential nutrients and oxygen.

  • FGFR Inhibition: Fibroblast Growth Factor Receptors (FGFRs) are another class of tyrosine kinases that, when dysregulated, can drive cancer cell proliferation and survival.[8] Certain pyrazolo[3,4-d]pyridazinone derivatives have been developed as potent covalent inhibitors of FGFR, demonstrating significant tumor growth inhibition in preclinical models.[8]

  • Induction of Apoptosis: Beyond kinase inhibition, pyridazinone compounds can induce programmed cell death (apoptosis) in cancer cells.[11][13] Mechanistic studies have shown that these compounds can alter the expression of key apoptotic regulatory proteins.[11] Specifically, they can upregulate the expression of the tumor suppressor p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[11][14] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, activation of caspases, and eventual cell death.[13] Furthermore, some derivatives have been shown to induce apoptosis by generating reactive oxygen species (ROS) and impairing proteasome activity, leading to proteotoxic stress.[13]

VEGFR2_Apoptosis_Pathway Anticancer Mechanisms of Pyridazinone Compounds cluster_vegfr Angiogenesis Pathway cluster_apoptosis Intrinsic Apoptosis Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K-Akt Pathway VEGFR2->PI3K MAPK Raf-MEK-ERK Pathway VEGFR2->MAPK Survival Cell Survival PI3K->Survival Proliferation Cell Proliferation & Angiogenesis MAPK->Proliferation p53 p53 Bax Bax (Pro-apoptotic) p53->Bax Mitochondria Mitochondria Bax->Mitochondria disrupts membrane Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondria stabilizes Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Pyridazinone Pyridazinone Compound Pyridazinone->VEGFR2 Inhibits Pyridazinone->p53 Upregulates Pyridazinone->Bcl2 Downregulates

Caption: Dual anticancer mechanisms of pyridazinone compounds targeting angiogenesis and apoptosis.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases.[3][15] Pyridazinone derivatives have demonstrated significant anti-inflammatory properties through various mechanisms.[2][15]

  • COX-2 Inhibition: Some pyridazinone compounds act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins.[3][14] By selectively targeting COX-2 over the constitutively expressed COX-1, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[14]

  • Cytokine Modulation: Pyridazinone derivatives can suppress the release of key pro-inflammatory mediators.[14][15] Studies have shown they can inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in response to inflammatory stimuli like lipopolysaccharide (LPS).[14][15]

  • Thromboxane A2 (TxA2) Inhibition: Certain derivatives have been found to inhibit Thromboxane A2 (TxA2) synthase, reducing levels of this potent mediator of platelet aggregation and vasoconstriction, which also plays a role in inflammation.[1][15]

Experimental Validation: Protocols for Mechanistic Elucidation

Synthesizing technical accuracy with field-proven insights requires robust experimental validation. The protocols described below represent self-validating systems for characterizing the core mechanisms of pyridazinone-based compounds. The causality behind these experimental choices lies in directly measuring the compound's effect on the specific molecular target or pathway implicated in its therapeutic action.

Workflow for Assessing PDE Inhibition

Rationale: To confirm that a pyridazinone derivative's vasodilatory or cardiotonic effects are mediated by PDE inhibition, a direct enzymatic assay is essential. This protocol quantifies the compound's ability to inhibit the hydrolysis of cAMP or cGMP by a specific purified PDE isozyme. A luminescence-based assay, such as the PDE-Glo™ Assay, is a highly sensitive and high-throughput method for this purpose.[7][16]

PDE_Assay_Workflow Experimental Workflow: PDE Inhibition Assay cluster_prep 1. Preparation cluster_reaction 2. Inhibition & Reaction cluster_detection 3. Detection & Analysis A Prepare serial dilutions of Pyridazinone compound in DMSO/Assay Buffer C Add compound dilutions to wells Incubate to allow binding A->C B Add purified PDE enzyme (e.g., PDE3A) to microplate wells B->C D Initiate reaction by adding cAMP (or cGMP) substrate C->D E Incubate at RT for 60 min to allow hydrolysis D->E F Stop reaction & deplete remaining ATP with Termination/Detection Reagents E->F G Add Kinase-Glo® Reagent to convert remaining ATP to light F->G H Measure luminescence on a microplate reader G->H I Calculate % inhibition and plot dose-response curve to find IC50 H->I

Caption: A streamlined workflow for determining the IC50 of a pyridazinone compound against a PDE enzyme.

Detailed Protocol: Luminescence-Based PDE Inhibition Assay [17][16]

  • Compound Preparation: Prepare a 10 mM stock solution of the test pyridazinone compound in 100% DMSO. Create a 10-point serial dilution series (e.g., 1:3 dilutions) in assay buffer.

  • Enzyme Reaction Setup: In a 96-well solid white microplate, add 12.5 µL of a master mix containing the assay buffer and the purified PDE enzyme (e.g., PDE3A or PDE5A).

  • Inhibitor Addition: Add 2.5 µL of the diluted test compound to the appropriate wells. For control wells, add 2.5 µL of assay buffer with the corresponding DMSO concentration (positive control, 100% activity) or a known potent PDE inhibitor (negative control).

  • Enzyme-Inhibitor Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the cyclic nucleotide substrate (e.g., 1µM cAMP) to all wells.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Stop the PDE reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step also depletes the remaining ATP from the PDE enzyme preparation.

  • Kinase Reaction for Detection: Add 50 µL of Kinase Detection Reagent to each well. This reagent contains protein kinase, which will use the remaining cAMP to phosphorylate a substrate, consuming ATP in the process. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence signal in each well using a microplate reader. The signal is inversely proportional to PDE activity (low light = high PDE activity).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ParameterDescriptionTypical Value
IC50 Half-maximal inhibitory concentrationVaries (nM to µM range)
Enzyme Purified human recombinant PDE isozymePDE3A, PDE4D, PDE5A
Substrate Cyclic nucleotidecAMP or cGMP
Detection Luminescence (e.g., PDE-Glo™)Inverse correlation
Workflow for Assessing Anticancer Activity

Rationale: To validate the anticancer mechanism, a multi-step approach is required. First, a direct kinase assay confirms target engagement with receptors like VEGFR-2. Second, cell-based assays are crucial to demonstrate that this target engagement translates into the desired biological outcome—apoptosis. Flow cytometry with Annexin V/PI staining provides a quantitative measure of apoptosis and necrosis, while Western blotting confirms the molecular changes in key apoptotic proteins like p53, Bax, and Bcl-2.[5][11][13]

Anticancer_Assay_Workflow Experimental Workflow: Anticancer Mechanism Validation A Step 1: Target Engagement VEGFR-2 Kinase Assay B Determine IC50 for direct enzyme inhibition A->B C Step 2: Cellular Outcome Treat Cancer Cells (e.g., A549) with Pyridazinone Compound D Apoptosis/Necrosis Assay (Annexin V/PI Flow Cytometry) C->D F Protein Expression Analysis (Western Blot) C->F E Quantify live, apoptotic, and necrotic cell populations D->E G Measure levels of p53, Bax, and Bcl-2 F->G

Sources

The Pyridazin-3(2H)-one Core: A Comprehensive Guide to Synthesis and Reactivity for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazin-3(2H)-one scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, has firmly established itself as a "privileged structure" in the landscape of medicinal and agricultural chemistry.[1][2] Its inherent physicochemical properties, including a significant dipole moment and the capacity for hydrogen bonding, render it a versatile template for designing novel therapeutic agents and agrochemicals.[1][3] Derivatives of this heterocyclic core have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, cardiovascular, and antimicrobial properties.[4][5][6] This guide provides an in-depth exploration of the synthesis and reactivity of the pyridazin-3(2H)-one nucleus, offering field-proven insights for researchers, scientists, and professionals in drug development.

Part 1: Crafting the Core - Synthetic Strategies for Pyridazin-3(2H)-one

The construction of the pyridazin-3(2H)-one ring system can be achieved through a variety of synthetic methodologies, ranging from classical condensation reactions to modern catalyzed processes. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the heterocyclic core and the availability of starting materials.

The Workhorse Condensation: γ-Dicarbonyl Precursors and Hydrazine

The most prevalent and time-tested method for assembling the pyridazin-3(2H)-one skeleton involves the cyclocondensation of a 1,4-dicarbonyl compound, most commonly a γ-keto acid or its ester equivalent, with hydrazine or its derivatives.[4][7] This approach is foundational due to the commercial availability of a wide array of γ-keto acids and the operational simplicity of the reaction.

The mechanism proceeds through the initial formation of a hydrazone with the ketone functionality, followed by an intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazine onto the carboxylic acid or ester, leading to the formation of a stable six-membered ring after dehydration.[2]

Typical Experimental Protocol: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one

  • Step 1: Friedel-Crafts Acylation. To a stirred solution of anhydrous aluminum chloride in a suitable solvent (e.g., carbon disulfide), the appropriate aromatic compound (e.g., benzene or a substituted derivative) and succinic anhydride are added portion-wise.[2][5] The reaction mixture is stirred, typically at room temperature, until the reaction is complete (monitored by TLC). The mixture is then quenched with ice-cold dilute hydrochloric acid, and the resulting β-aroylpropionic acid is isolated by filtration or extraction.

  • Step 2: Cyclocondensation. The synthesized β-aroylpropionic acid is dissolved in a suitable solvent, such as ethanol or acetic acid, and hydrazine hydrate is added.[1][3] The mixture is refluxed for several hours. Upon cooling, the 6-aryl-4,5-dihydropyridazin-3(2H)-one product often precipitates and can be collected by filtration, washed, and recrystallized to afford the pure compound.[1]

A key variation of this method utilizes a one-pot reaction of an acetophenone with glyoxylic acid and hydrazine hydrate, which generates the γ-keto acid in situ.[5]

G cluster_0 Synthesis from γ-Keto Acid Acetophenone Acetophenone gamma_Keto_Acid γ-Keto Acid Intermediate Acetophenone->gamma_Keto_Acid Reaction with Glyoxylic_Acid Glyoxylic_Acid Glyoxylic_Acid->gamma_Keto_Acid Pyridazinone 6-Aryl-Pyridazin-3(2H)-one gamma_Keto_Acid->Pyridazinone Cyclocondensation Hydrazine Hydrazine Hydrazine->Pyridazinone

Caption: One-pot synthesis of 6-aryl-pyridazin-3(2H)-ones.

Building from Unsaturated Precursors

An alternative strategy involves the use of unsaturated 1,4-dicarbonyl compounds. For instance, maleic anhydride and its derivatives can react with hydrazine to form pyridazinediones, which can be further functionalized.[3] This method is particularly useful for accessing pyridazinones with specific substitution patterns at the C4 and C5 positions.

Starting MaterialReagentProductReference
γ-Keto acids/estersHydrazine hydrate4,5-Dihydropyridazin-3(2H)-ones[4]
Acetophenones, Glyoxylic acidHydrazine hydrate6-Aryl-pyridazin-3(2H)-ones[5]
Maleic anhydride derivativesHydrazine hydratePyridazinediones[3]
1,2-Dicarbonyl monohydrazonesActive methylene compoundsSubstituted pyridazin-3(2H)-ones[4]

Part 2: The Reactive Core - Chemical Transformations of Pyridazin-3(2H)-one

The pyridazin-3(2H)-one ring is an electron-deficient system, which significantly influences its reactivity.[8] The presence of nitrogen atoms, a carbonyl group, and modifiable ring carbons provides multiple handles for chemical diversification, allowing for the fine-tuning of the molecule's biological and physical properties.[6]

Functionalization of the Ring Nitrogens

The nitrogen atom at the 2-position (N2) of the pyridazin-3(2H)-one ring is a common site for derivatization. N-alkylation and N-acylation reactions are readily achieved using various electrophiles. These modifications are crucial for modulating the pharmacokinetic properties of pyridazinone-based drug candidates, such as solubility and metabolic stability.

The Power of Halogenation and Cross-Coupling

The introduction of halogen atoms, typically chlorine or bromine, onto the pyridazinone core creates highly versatile intermediates for further elaboration.[7] These halopyridazinones are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[9][10][11]

The Suzuki-Miyaura cross-coupling allows for the efficient formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.[9][12] This has become a cornerstone strategy for the synthesis of complex pyridazinone derivatives with diverse pharmacological profiles. The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to the carbon-halogen bond, often without the need for highly specialized and expensive ligands.[11]

G cluster_1 Suzuki-Miyaura Cross-Coupling Halopyridazinone Halogenated Pyridazin-3(2H)-one Arylpyridazinone Aryl-Substituted Pyridazin-3(2H)-one Halopyridazinone->Arylpyridazinone Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Arylpyridazinone Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Arylpyridazinone Base Base (e.g., Na2CO3) Base->Arylpyridazinone

Sources

An In-depth Technical Guide to 6-Methoxypyridazin-3(2H)-one Derivatives as Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The pyridazinone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] This guide provides a comprehensive technical overview of 6-methoxypyridazin-3(2H)-one and its derivatives, focusing on their role as versatile building blocks in modern organic synthesis. We delve into the synthesis of the key activated intermediate, 3-chloro-6-methoxypyridazine, and detail its most critical synthetic transformations, including palladium-catalyzed cross-coupling, N-alkylation, and nucleophilic substitution. This document is intended for researchers, chemists, and drug development professionals, offering field-proven protocols and explaining the causality behind experimental choices to empower the design of novel, high-value molecules.

The Pyridazinone Core: A Privileged Scaffold in Medicinal Chemistry

The pyridazin-3(2H)-one ring system, a six-membered heterocycle with two adjacent nitrogen atoms, has garnered significant attention as a "wonder nucleus" in drug discovery.[3] Its structural versatility allows for diverse substitutions at multiple positions, leading to a vast chemical space and a broad range of biological activities.[2][4] Derivatives have been successfully developed as anticancer, anti-inflammatory, cardiovascular, and antimicrobial agents.[1][3][5]

The power of the this compound scaffold lies in its chemical tractability. The core structure exists in a tautomeric equilibrium with its hydroxy-pyridazine form. For synthetic utility, the hydroxyl group is typically converted into a more reactive leaving group, most commonly a chlorine atom, to produce 3-chloro-6-methoxypyridazine.[6] This activated intermediate is the workhorse building block for subsequent derivatization, offering two distinct reactive sites for sequential, regioselective modifications.[6] This guide will focus on the practical synthesis of this key intermediate and its application in constructing complex molecular architectures.

Synthesis of the Core Building Block: From Maleic Hydrazide to 3-Chloro-6-methoxypyridazine

The most efficient and scalable route to the versatile 3-chloro-6-methoxypyridazine intermediate begins with the readily available maleic hydrazide. The pathway involves a two-step process: initial chlorination to the dichloro-intermediate followed by a carefully controlled selective mono-methoxylation.

G MaleicHydrazide Maleic Hydrazide (Pyridazine-3,6-diol) Dichloropyridazine 3,6-Dichloropyridazine MaleicHydrazide->Dichloropyridazine  POCl₃ FinalProduct 3-Chloro-6-methoxypyridazine (Key Building Block) Dichloropyridazine->FinalProduct  NaOMe, MeOH  (Selective Substitution)

Caption: Synthetic workflow for 3-Chloro-6-methoxypyridazine.

Protocol 2.1: Synthesis of 3,6-Dichloropyridazine (Precursor)

This protocol outlines the chlorination of pyridazine-3,6-diol (the tautomer of maleic hydrazide) using phosphorus oxychloride (POCl₃).[6][7]

Materials:

  • Pyridazine-3,6-diol

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate (EtOAc)

  • Ice-cold saturated sodium bicarbonate solution (NaHCO₃)

  • Brine, Water, Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add pyridazine-3,6-diol (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, ~5.0 eq) at room temperature.

  • Heat the reaction mixture to 80 °C and maintain for 12-16 hours. Monitor reaction completion by TLC.

  • After cooling to room temperature, concentrate the mixture under reduced pressure to remove excess POCl₃.

  • Carefully dilute the thick residue with ethyl acetate.

  • Slowly pour the mixture into an ice-cold saturated solution of NaHCO₃ with vigorous stirring until the pH reaches ~8 to quench the remaining POCl₃.

  • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with water, then brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent in vacuo to yield crude 3,6-dichloropyridazine, which can be purified further by recrystallization.

Protocol 2.2: Selective Mono-methoxylation to Yield 3-Chloro-6-methoxypyridazine

This procedure describes the critical nucleophilic substitution of one chlorine atom with a methoxy group.[6]

Materials:

  • 3,6-Dichloropyridazine

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

Procedure:

  • Prepare a solution of sodium methoxide in anhydrous methanol.

  • In a separate flask, dissolve 3,6-dichloropyridazine (1.0 eq) in methanol.

  • Cool the dichloropyridazine solution and add the sodium methoxide solution (≤ 1.0 eq) dropwise, maintaining a low temperature.

  • Monitor the reaction progress closely using TLC or GC.

  • Upon completion, quench the reaction by pouring it into cold water to precipitate the product.

  • Collect the crude product by filtration, wash thoroughly with water, and dry.

  • Purify by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.[7]

Expertise & Causality: The success of this reaction hinges on precise control over stoichiometry and temperature.[7] Using more than one equivalent of sodium methoxide or allowing the reaction temperature to rise significantly will lead to the formation of the undesired 3,6-dimethoxypyridazine byproduct.[7] Dropwise addition at low temperatures maintains a low local concentration of the nucleophile, favoring mono-substitution.[7]

Property Value Reference(s)
CAS Number 1722-10-7[6][8]
Molecular Formula C₅H₅ClN₂O[6][8]
Molecular Weight 144.56 g/mol [6][8]
Appearance White to off-white crystalline powder[6]
Melting Point 89 - 93 °C[6][8]
Table 1: Physicochemical Properties of 3-Chloro-6-methoxypyridazine.

Key Synthetic Transformations and Derivatizations

3-Chloro-6-methoxypyridazine is a robust platform for diversification. The following sections detail the most powerful and commonly employed transformations.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between the pyridazine core and various aryl or heteroaryl moieties.[9] This transformation is invaluable for creating libraries of compounds for structure-activity relationship (SAR) studies.[10]

G cluster_cat Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Catalyst Regeneration Complex1 Ar-Pd(II)L₂(X) OxAdd->Complex1 Trans Transmetalation Complex1->Trans Complex2 Ar-Pd(II)L₂(R') Trans->Complex2 RedEl Reductive Elimination Complex2->RedEl RedEl->Pd(0)L2 ArR' Ar-R' (Product) RedEl->ArR' ArX Ar-Cl (Pyridazine) ArX->OxAdd R'B(OH)2 R'-B(OH)₂ + Base R'B(OH)2->Trans

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling This protocol is a robust starting point for coupling various boronic acids with 3-chloro-6-methoxypyridazine.[9][11]

Materials:

  • 3-Chloro-6-methoxypyridazine (1.0 eq)

  • Arylboronic acid (1.1–1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd(OAc)₂, 2 mol%)[9][11]

  • Ligand (if required, e.g., SPhos, 4 mol%)[11]

  • Base (e.g., 2M aq. Na₂CO₃ or K₃PO₄, 2.0-3.0 eq)[9][11]

  • Degassed solvent (e.g., Toluene/Ethanol, or 1,4-Dioxane/Water)[9][11]

Procedure:

  • To a flame-dried Schlenk flask, add 3-chloro-6-methoxypyridazine, the arylboronic acid, the palladium catalyst, ligand (if used), and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80–110 °C with vigorous stirring for 12-24 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.[8][9]

Trustworthiness & Field Insight: The C-Cl bond of an electron-deficient heteroaryl like 3-chloro-6-methoxypyridazine can be challenging to activate.[11] If low yields are observed, switching to a more active catalyst system is advised. Systems employing bulky, electron-rich phosphine ligands, such as SPhos or XPhos with a Pd(OAc)₂ or Pd₂(dba)₃ precursor, are often necessary to promote the rate-limiting oxidative addition step and achieve high yields.[11]

Catalyst System Base Solvent Temp (°C) Notes Reference(s)
Pd(PPh₃)₄2M aq. Na₂CO₃Toluene / Ethanol110A classic, robust system for many substrates.[9]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane / H₂O100Highly active system for challenging aryl chlorides.[11]
Table 2: Representative Suzuki-Miyaura Reaction Conditions.
N-Alkylation of the Pyridazinone Nitrogen

Functionalization of the N2 nitrogen of the pyridazinone ring is a common strategy to modulate the physicochemical and pharmacological properties of the final compound.[5] This is typically achieved via a standard Sₙ2 reaction with an alkyl halide.

G Start 6-Methoxy-3(2H)-pyridazinone (N-H) Reagents + R-X (Alkyl Halide) + Base (e.g., K₂CO₃) Solvent (e.g., ACN, DMF) Start->Reagents Product 2-Alkyl-6-methoxy-3(2H)-pyridazinone (N-R) Reagents->Product

Caption: General workflow for N-Alkylation of the pyridazinone core.

Protocol 3.2.1: General Procedure for N-Alkylation This protocol is adapted from standard procedures for the N-alkylation of similar pyridazinone systems.[5][12]

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, allyl bromide) (1.1–1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5–2.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile (ACN) or DMF)

Procedure:

  • To a round-bottom flask, add this compound and the anhydrous solvent.

  • Add anhydrous potassium carbonate to the suspension and stir at room temperature for 15 minutes.

  • Add the alkyl halide dropwise.

  • Heat the reaction mixture to reflux (or an appropriate temperature, e.g., 60-80 °C) and maintain for several hours until TLC indicates consumption of the starting material.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Nucleophilic Aromatic Substitution (SNAr) at the C3 Position

The electron-deficient nature of the pyridazine ring facilitates the displacement of the C3-chloro group by various nucleophiles. Amination is a particularly important transformation for accessing building blocks used in the synthesis of kinase inhibitors and other pharmaceuticals.[13]

Protocol 3.3.1: Synthesis of 3-Amino-6-methoxypyridazine This reaction often requires elevated temperature and pressure to overcome the activation barrier for substitution.[13]

Materials:

  • 3-Chloro-6-methoxypyridazine (1.0 eq)

  • Ammonia source (e.g., aqueous or methanolic ammonia)

  • Solvent (e.g., Ethanol)

Procedure:

  • In a pressure-rated reaction vessel, combine 3-chloro-6-methoxypyridazine and the solvent.

  • Add the ammonia solution.

  • Seal the vessel securely and heat to a temperature of 120-160 °C for 12-24 hours.

  • CAUTION: Ensure the vessel is completely cooled to room temperature before opening.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to yield 3-amino-6-methoxypyridazine.[13][14]

Application in Target-Oriented Synthesis

The derivatives synthesized from these building blocks are prevalent in drug discovery. For instance, 3-aryl-6-methoxypyridazines, synthesized via the Suzuki coupling, are core components of potent inhibitors of key signaling proteins in oncology, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] Inhibition of this receptor tyrosine kinase blocks downstream signaling required for angiogenesis, a critical process for tumor growth.[3]

G VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds Dimer Dimerization & Autophosphorylation VEGFR2->Dimer Downstream Downstream Signaling (Ras/Raf/MEK/ERK, PI3K/Akt) Dimer->Downstream Activates Response Cell Proliferation, Migration, Survival (Angiogenesis) Downstream->Response Promotes Inhibitor Pyridazinone Derivative Inhibitor->Dimer Blocks ATP Binding Site

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyridazinone derivative.

Conclusion

This compound, primarily through its activated 3-chloro derivative, represents a supremely versatile and valuable building block in organic synthesis. Its utility is defined by the ease with which it undergoes a range of high-yield, robust chemical transformations including palladium-catalyzed cross-couplings, N-alkylations, and nucleophilic substitutions. The ability to readily construct diverse libraries of complex molecules from this core scaffold solidifies its status as a privileged structure in the ongoing quest for novel therapeutics and advanced materials.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine.
  • BenchChem. (2025). The Pyridazinone Core: A Privileged Scaffold in Modern Drug Discovery.
  • El-Sayed, M. A. A., et al. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • BenchChem. (2025). An In-depth Technical Guide to 3-Chloro-6-methoxypyridazine: Safety, Handling, and MSDS.
  • Borisova, B., et al. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy.
  • N/A. (n.d.).
  • Gomes, P. A. T. M., et al. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • Borisova, B., et al. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT.
  • N/A. (2001).
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 3-Chloro-6-methoxypyridazine.
  • BenchChem. (2025). Synthesis of 2-Allyl-6-methylpyridazin-3(2H)
  • Abdel-Maksoud, M. S., et al. (2025).
  • ChemicalBook. (n.d.). 3-AMINO-6-METHOXYPYRIDAZINE synthesis.
  • Chem-Impex. (n.d.). 3-Chloro-6-methoxypyridazine.
  • BenchChem. (2025). Technical Support Center: Suzuki Reactions Involving Pyridazines.
  • BenchChem. (2025). Application Note: A Generalized Protocol for the Synthesis of 3-amino-6-methoxypyridazine.
  • N/A. (n.d.). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.

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Methodological & Application

synthesis protocol for 6-phenyl-pyridazin-3(2h)-one from 3-benzoylpropionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Synthesis Protocol: 6-Phenylpyridazin-3(2H)-one

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of 6-phenylpyridazin-3(2H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in compounds with cardiovascular, anti-inflammatory, and analgesic properties.[1][2][3][4] The protocol details a robust and reproducible method starting from the commercially available 3-benzoylpropionic acid and hydrazine hydrate. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles, discusses critical process parameters, and offers expert insights into troubleshooting and optimization. The methodology is designed to be self-validating, ensuring researchers can confidently replicate and adapt the procedure for their specific needs in drug discovery and organic synthesis.

Introduction and Scientific Context

The pyridazinone core is a privileged scaffold in modern pharmacology. Its derivatives are known to exhibit a wide array of biological activities, making them attractive targets for drug development.[4][5] 6-Phenylpyridazin-3(2H)-one, in particular, serves as a crucial intermediate for more complex molecules and has been investigated for its potential as a cardiotonic agent.[3]

The synthesis strategy detailed herein is based on one of the most fundamental and efficient methods for constructing the pyridazinone ring: the cyclocondensation of a γ-keto acid with hydrazine.[6][7] This approach is valued for its high atom economy, operational simplicity, and generally good yields. This application note aims to provide a definitive protocol, grounded in established chemical literature, to empower researchers to synthesize this valuable compound with high purity and confidence.

Reaction Mechanism and Rationale

The conversion of 3-benzoylpropionic acid to 6-phenylpyridazin-3(2H)-one proceeds via a classical condensation-cyclization reaction. Understanding the mechanism is key to appreciating the role of each reagent and condition.

The process unfolds in three key stages:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine onto the electrophilic ketone carbonyl of 3-benzoylpropionic acid. This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then acts as a nucleophile, attacking the carboxylic acid carbonyl. This intramolecular amidation reaction forms a six-membered heterocyclic ring.

  • Dehydration/Aromatization: The resulting cyclic intermediate readily dehydrates under the reflux conditions to yield the more stable, conjugated 4,5-dihydro-6-phenylpyridazin-3(2H)-one. In many protocols, this intermediate spontaneously aromatizes or is oxidized by air during workup to the final 6-phenylpyridazin-3(2H)-one, particularly when acetic acid is used as a solvent or catalyst, which can facilitate the tautomerization and subsequent oxidation.

The overall reaction can be summarized as follows:

Overall Reaction Scheme: C₁₀H₁₀O₃ (3-Benzoylpropionic Acid) + N₂H₄·H₂O (Hydrazine Hydrate) → C₁₀H₈N₂O (6-Phenylpyridazin-3(2H)-one) + 3H₂O

Below is a diagram illustrating the step-by-step chemical transformation.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product Reactant1 3-Benzoylpropionic Acid Intermediate1 Hydrazone Formation Reactant1->Intermediate1 + Reflux Reactant2 Hydrazine Hydrate Reactant2->Intermediate1 + Reflux Intermediate2 Intramolecular Cyclization (Amidation) Intermediate1->Intermediate2 Intermediate3 Dehydration & Tautomerization Intermediate2->Intermediate3 Product 6-Phenylpyridazin-3(2H)-one Intermediate3->Product

Caption: Reaction mechanism for the synthesis of 6-phenylpyridazin-3(2H)-one.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis, targeting a high-purity final product.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaM.W. ( g/mol )PurityRecommended Supplier
3-Benzoylpropionic Acid2051-95-8C₁₀H₁₀O₃178.18>98%Sigma-Aldrich, TCI
Hydrazine Hydrate (64%)7803-57-8H₆N₂O50.0664-65% (Assay)Sigma-Aldrich, Alfa Aesar
Glacial Acetic Acid64-19-7C₂H₄O₂60.05>99.7%Fisher Scientific
Ethanol (Absolute)64-17-5C₂H₅OH46.07>99.5%VWR, Merck
Deionized Water7732-18-5H₂O18.02N/AIn-house source
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Buchner funnel and filter flask assembly

  • Filter paper (Whatman No. 1 or equivalent)

  • Beakers, graduated cylinders, and standard laboratory glassware

  • Melting point apparatus

  • Rotary evaporator (optional, for solvent removal)

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-benzoylpropionic acid (8.9 g, 0.05 mol).

  • Solvent Addition: To the flask, add 100 mL of glacial acetic acid. Stir the mixture at room temperature until the solid is completely dissolved.

    • Expert Insight: Acetic acid serves as an excellent solvent for the starting material and product. It also acts as a catalyst, facilitating both the hydrazone formation and the subsequent dehydration steps. Ethanol can also be used as a solvent, which may simplify product isolation as it is more volatile.[6][8]

  • Reagent Addition: While stirring, carefully and slowly add hydrazine hydrate (3.0 mL, ~0.06 mol, 1.2 eq) to the solution using a pipette or dropping funnel.

    • CAUTION: Hydrazine hydrate is toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Reflux: Attach the reflux condenser to the flask and heat the mixture to reflux (approximately 118 °C for acetic acid) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours.

    • Critical Parameter: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1). The disappearance of the starting material spot indicates reaction completion.

  • Product Precipitation: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. A precipitate should begin to form. To maximize precipitation, cool the flask further in an ice bath for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid cake sequentially with two portions of cold deionized water (2 x 30 mL) to remove residual acetic acid and any unreacted hydrazine. Follow with a wash of cold ethanol (20 mL) to aid in drying.

  • Drying: Dry the product in a vacuum oven at 60-70 °C overnight or air-dry until a constant weight is achieved. The expected yield of the crude product is typically high. A study reported a yield of 77.3%.[9]

  • Purification (Recrystallization): For obtaining a high-purity product, recrystallize the crude solid from ethanol. Dissolve the solid in a minimum amount of hot ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry as before.

Experimental Workflow Diagram

The following diagram provides a visual summary of the entire synthesis protocol.

Caption: Step-by-step workflow for the synthesis of 6-phenylpyridazin-3(2H)-one.

Product Characterization

Confirming the identity and purity of the final product is a critical final step. The following data are typical for 6-phenylpyridazin-3(2H)-one.

Analysis MethodExpected Result
Appearance White to off-white crystalline solid
Melting Point 155-158 °C (Literature values may vary slightly)
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 11.5-12.5 (br s, 1H, -NH), 7.7-7.9 (m, 2H, Ar-H), 7.4-7.6 (m, 3H, Ar-H), 7.35 (d, 1H), 6.95 (d, 1H)
IR (KBr, cm⁻¹)~3400 (N-H stretch), ~1670 (C=O stretch, amide), ~1600, 1490 (C=C stretch, aromatic)
Mass Spec (ESI+) m/z: 173.07 [M+H]⁺ (for C₁₀H₈N₂O)
Elemental Analysis Calculated for C₁₀H₈N₂O: C, 69.76%; H, 4.68%; N, 16.27%. Found values should be within ±0.4%.[9]

Conclusion

This application note provides a validated and detailed protocol for the synthesis of 6-phenylpyridazin-3(2H)-one from 3-benzoylpropionic acid. By following the outlined steps and adhering to the safety precautions, researchers can reliably produce this important heterocyclic compound. The inclusion of mechanistic insights and explanations for procedural choices is intended to equip scientists with the knowledge to not only replicate this synthesis but also to intelligently adapt it for the creation of novel pyridazinone derivatives.

References

  • Shakeel, F., Imran, M., Haq, N., Alshehri, S., & Anwer, M. K. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. Available at: [Link]

  • Gomtsyan, A. (2012). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at: [Link]

  • Mishra, P., et al. (2011). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME PYRIDAZINONE DERIVATIVES. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports. Available at: [Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. ResearchGate. Available at: [Link]

  • Imran, M., et al. (2019). Synthesis, characterization, and solubility determination of 6-phenyl-pyridazin-3(2H)-one in various pharmaceutical solvents. Journal of Pharmaceutical Research. Available at: [Link]

  • Gomtsyan, A. (2012). Synthesis and chemistry of pyridazin-3(2H)-ones. ResearchGate. Available at: [Link]

  • Bavetsias, V., et al. (2020). Further Studies on 2-Arylacetamide Pyridazin-3(2H)-ones: Design, Synthesis and Evaluation of 4,6-Disubstituted Analogues as Formyl Peptide Receptors (FPRs) Agonists. ResearchGate. Available at: [Link]

  • Labidi, A., et al. (2023). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules. Available at: [Link]

  • Teran, C., et al. (1989). Pyridazine Derivatives. Part 7. Synthesis and Hypotensive Activity of 3‐Hydrazinocycloalkyl(1,2‐c)pyridazines and Their Derivatives. ChemInform. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Available at: [Link]

  • Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. Science of Synthesis. Available at: [Link]

  • Asif, M. (2012). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences. Available at: [Link]

  • Thiemann, T., & Hashim, A. (2019). Reaction of benzoic acids with in situ released hydrazine in the presence of PPh3-BrCCl3 to yield 1,2-diacylhydrazines. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Benzoylpropionic acid. PubChem Compound Database. Available at: [Link]

  • Allen, C. F. H., & Frame, G. F. (1932). β-BENZOYLPROPIONIC ACID. Organic Syntheses. Available at: [Link]

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Application Note: A Multi-faceted Approach to Purity Confirmation of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

Pyridazine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents. Their derivatives have shown a wide range of biological activities, making them valuable candidates in drug discovery pipelines.[1][2] The confirmation of purity for a newly synthesized pyridazine derivative is a non-negotiable prerequisite for its advancement through development.[3] Impurities, even at trace levels, can significantly alter the compound's efficacy, introduce toxicity, or affect its stability, thereby compromising patient safety and the integrity of research data.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art analytical methods for confirming the purity of pyridazine derivatives. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, emphasizing a holistic, orthogonal approach to generate a robust and reliable purity profile. This aligns with the principles outlined by the International Council for Harmonisation (ICH) in guidelines such as ICH Q2(R1), which stress that the objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[6][7][8][9]

The Orthogonal Approach: A Foundation of Trustworthiness

Relying on a single analytical method is insufficient to declare a compound "pure." A single technique may fail to detect co-eluting impurities, non-chromophoric species, or thermally labile compounds. The principle of orthogonality—using multiple, independent analytical techniques—is essential for a comprehensive purity assessment.[10] By employing methods that separate compounds based on different chemical and physical principles, the risk of overlooking impurities is significantly minimized.[10][11][12][13] For instance, combining a polarity-based separation like High-Performance Liquid Chromatography (HPLC) with a volatility-based method like Gas Chromatography (GC) provides a more complete picture of the sample's composition.[3][5]

Caption: Orthogonal workflow for comprehensive purity analysis.

Primary Quantitative Technique: High-Performance Liquid Chromatography (HPLC)

For most non-volatile and thermally stable pyridazine derivatives, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard for purity determination.[3] It excels at separating the main component from structurally similar impurities.

3.1 Causality of Method Development Choices

  • Column Chemistry: A C18 column is the universal starting point due to its versatility. However, the basic nitrogen atoms in the pyridazine ring can cause peak tailing due to interaction with residual acidic silanols on the silica support. Using modern, end-capped, high-purity silica (Type B) columns is crucial.[14] For highly polar pyridazines, a polar-embedded phase or a phenyl-hexyl phase can offer alternative selectivity and improved peak shape.[14]

  • Mobile Phase pH: The pKa of the pyridazine nucleus (approx. 2.3) and any ionizable functional groups on the derivative are critical considerations.[14] Operating the mobile phase at a pH at least 2 units away from the analyte's pKa ensures it is in a single ionic form (either fully protonated or deprotonated), leading to sharper, more reproducible peaks. For pyridazines, a mobile phase pH between 3 and 5, buffered with ammonium formate or acetate, is often a good starting point.[14]

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it has a lower viscosity (leading to lower backpressure) and often provides sharper peaks.

  • Detection: The aromatic nature of the pyridazine ring typically provides strong UV absorbance. A photodiode array (PDA) detector is highly recommended as it can assess peak purity by comparing spectra across the peak, helping to identify co-eluting impurities.

3.2 Data Presentation: Typical Starting Conditions for HPLC Analysis

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, ≤ 5 µmGeneral purpose, good efficiency.[14][15]
Mobile Phase A 0.1% Formic Acid in Water or 10mM Ammonium Acetate, pH 4.0Controls ionization, minimizes silanol interactions.[14]
Mobile Phase B AcetonitrileGood solvent strength and UV transparency.[16]
Gradient 5-95% B over 20 minutesBroad screening to elute a wide range of impurities.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.[15]
Column Temp. 30-40 °CImproves peak shape and reproducibility.[14][15]
Detection UV, 250-280 nm or PDA ScanWavelength where most pyridazines absorb; PDA for peak purity.[15][16]
Injection Vol. 5-10 µLBalances sensitivity with potential for overload.[15]

Orthogonal Chromatographic and Spectrometric Techniques

To build a trustworthy purity profile, the primary HPLC method must be supplemented with orthogonal techniques.

4.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis or volatile by-products.[3][5] Its separation is based on boiling point and polarity, making it truly orthogonal to LC.

  • Causality and Application: Many organic solvents (e.g., dichloromethane, ethyl acetate) used in synthesis are difficult to detect by HPLC. GC-MS offers high sensitivity for these compounds. The mass spectrometer provides definitive identification by comparing the fragmentation pattern of an impurity to spectral libraries (e.g., NIST).[3]

  • Limitations: GC is not suitable for non-volatile or thermally labile compounds, which includes many pyridazine active pharmaceutical ingredients (APIs) and their larger impurities.[3][17]

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

While often considered a tool for structural elucidation, quantitative NMR (qNMR) is a powerful primary method for purity determination. Crucially, ¹H NMR provides an unparalleled view of the overall proton-containing species in a sample.

  • Expertise and Insight: Unlike chromatographic techniques that rely on a response factor (e.g., UV absorbance), NMR is a primary ratio method. The signal intensity is directly proportional to the number of nuclei, allowing for quantification without needing a specific reference standard for every impurity. A high-purity, certified internal standard is used for the assay calculation.

  • Application: A high-field ¹H NMR spectrum can quickly reveal impurities with distinct proton signals that might be invisible to a UV detector in HPLC. It provides structural information about the impurities, which is invaluable for identifying process-related by-products or degradants.[18][19][20]

4.3 Mass Spectrometry (MS)

Coupled with liquid chromatography (LC-MS), mass spectrometry provides molecular weight information for every component separated by the HPLC.

  • Trustworthiness: LC-MS is essential for identifying unknown peaks in an HPLC chromatogram. High-resolution MS (HRMS) can provide an elemental composition, which is often sufficient to propose the structure of an impurity, especially when considered alongside the synthetic route. The fragmentation patterns observed in tandem MS (MS/MS) experiments offer further structural clues.[21][22][23][24]

Caption: Decision tree for selecting the primary analytical technique.

Absolute Purity Confirmation: Elemental Analysis

Chromatographic methods provide a measure of relative purity (area percent). To determine the absolute purity, or the mass fraction of the target compound, elemental analysis (CHNS) is a critical orthogonal technique.[25]

  • Authoritative Grounding: Elemental analysis determines the percentage of carbon, hydrogen, nitrogen, and sulfur in the sample.[25] The experimental percentages are compared against the theoretical values calculated from the molecular formula. A close match provides strong evidence for the compound's identity and the absence of significant inorganic or non-UV-active organic impurities.[4][26] Any significant deviation can indicate the presence of residual solvents, water, or inorganic salts.

The Role of Reference Standards

All quantitative purity assessments rely on high-quality reference standards.[27][28] A reference standard is a highly purified and thoroughly characterized compound used as a benchmark.[27] Pharmacopoeial standards (e.g., from USP, EP) are the highest authority, but well-characterized in-house or third-party certified reference materials are essential for novel compounds.[29][30][31] The purity value assigned to a reference standard underpins the accuracy of all subsequent measurements.

Protocols

7.1 Protocol 1: General RP-HPLC-UV Method for Purity Assay

This protocol describes a general-purpose gradient method suitable for initial screening and purity determination of a novel pyridazine derivative.

  • Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.[32]

  • Sample Preparation: Accurately weigh ~10 mg of the pyridazine derivative and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of mobile phase A and B. Filter through a 0.22 µm syringe filter.[3]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 min, hold at 95% B for 5 min, return to 5% B and equilibrate for 5 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: PDA scan from 200-400 nm, with extraction at a wavelength of maximum absorbance.

  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (%RSD) for the main peak area should be ≤ 2.0%. The tailing factor should be between 0.8 and 1.5. These parameters are guided by USP General Chapter <621>.[32][33][34]

  • Data Analysis: Calculate purity using the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100. Check the peak purity using the PDA software. Any peak with an area ≥ 0.05% should be reported and investigated.

7.2 Protocol 2: GC-MS for Residual Solvent and Volatile Impurity Analysis

This protocol is for the detection of common volatile impurities.

  • Instrumentation: A standard GC-MS system with a split/splitless injector and a mass selective detector.[3]

  • Sample Preparation: Prepare a ~5 mg/mL solution of the compound in a suitable high-purity solvent that does not interfere with the analysis (e.g., DMSO, if the solvents of interest are ethers, ketones, etc.).

  • Chromatographic Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temp: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Program: 40 °C for 5 minutes, ramp at 10 °C/min to 240 °C, hold for 5 minutes.[3]

    • MS Transfer Line Temp: 260 °C.

    • Ion Source Temp: 230 °C.

    • Mass Range: m/z 35-400.[3]

  • Data Analysis: Identify peaks by comparing their mass spectra against the NIST library. Quantify using an external standard curve for any identified solvents or impurities.

Conclusion

Confirming the purity of a pyridazine derivative is a meticulous process that demands a scientifically sound, multi-faceted strategy. Relying solely on a single HPLC chromatogram is insufficient and carries significant risk. By embracing an orthogonal approach—combining high-resolution chromatography (HPLC, GC), mass spectrometry (MS), spectroscopy (NMR), and elemental analysis—researchers can build a robust, self-validating data package. This comprehensive purity profile provides the necessary confidence to advance promising drug candidates through the development pipeline, ensuring both regulatory compliance and patient safety.

References

  • Alphalyse. Orthogonal method in pharmaceutical product analysis. [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • Pharmaffiliates. Types of Reference Standards Used in the Pharmaceutical Industry. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • GMP SOP. What is meant by reference standard in pharmaceuticals? [Link]

  • Scilit. The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. [Link]

  • Auriga Research. Elemental Analysis CHNS (O) - Testing Methods. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Tired Instrument. The Essential Guide to Elemental Analyzers in Pharmaceutical and Healthcare Applications. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • LCGC North America. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. [Link]

  • PubMed. Determining Orthogonal Chromatographic Systems Prior to the Development of Methods to Characterise Impurities in Drug Substances. [Link]

  • AIP Publishing. Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. [Link]

  • ResearchGate. Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. [Link]

  • PubMed. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]

  • NIH National Center for Biotechnology Information. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. [Link]

  • NIH National Center for Biotechnology Information. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. [Link]

  • American Scientific Publishers. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • AMiner. Electron Impact Studies. XVIII. Mass Spectra of Pyridazines, Phthalazines, and Related Compounds. [Link]

  • PubMed. Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations. [Link]

  • Royal Society of Chemistry Publishing. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. [Link]

  • MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]

  • Royal Society of Chemistry Publishing. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. [Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • ResearchGate. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [Link]

  • ACS Publications. Capillary gas chromatography/mass spectrometric determination of nitrogen aromatic compounds in complex mixtures. [Link]

  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

  • NIH National Center for Biotechnology Information. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

  • MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

  • National Institute of Justice. Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1-n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids. [Link]

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Application Notes and Protocols: The Strategic Use of 6-Methoxypyridazin-3(2H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: The pyridazin-3(2H)-one nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] This guide provides a detailed exploration of 6-methoxypyridazin-3(2H)-one, a key derivative that serves as a versatile and strategic building block for the synthesis of advanced therapeutic agents. We will delve into the synthetic routes to access this core structure, its conversion into reactive intermediates, and its application in the development of potent cardiovascular, anti-inflammatory, anticancer, and central nervous system (CNS) agents. This document combines mechanistic insights with field-proven, step-by-step protocols to empower researchers in their drug discovery efforts.

Introduction: The Pyridazin-3(2H)-one Core Scaffold

Heterocyclic compounds are the bedrock of modern pharmacology, and among them, the pyridazin-3(2H)-one ring system holds a place of distinction.[1] Its structure, featuring two adjacent nitrogen atoms and a keto group within a six-membered ring, allows for keto-enol tautomerism and provides multiple points for hydrogen bonding and substitution.[1] This structural versatility enables pyridazinone-based molecules to interact with a vast range of biological targets, leading to a remarkable diversity of pharmacological effects.[1][2][3]

Derivatives of this scaffold have been successfully developed as:

  • Cardiovascular agents , particularly antihypertensives and vasodilators.[1][4]

  • Anti-inflammatory drugs , often through the inhibition of key enzymes like cyclooxygenase (COX) and phosphodiesterases (PDEs).[5][6]

  • Anticancer therapeutics that target various signaling pathways crucial for tumor proliferation and survival.[4][7]

  • CNS modulators with potential applications in treating anxiety and other neurological disorders.[8]

The this compound variant is a particularly valuable intermediate. The methoxy group at the 6-position electronically influences the ring, while the functionalities at the 2- and 3-positions serve as primary handles for synthetic elaboration, making it a cornerstone for building complex, pharmacologically active molecules.[9][10]

Section 1: Synthesis of the Pyridazin-3(2H)-one Core

The most fundamental and widely adopted method for constructing the pyridazinone ring is the cyclocondensation of a γ-ketoacid or a related 1,4-dicarbonyl compound with a hydrazine derivative.[11][12] This reaction is robust, high-yielding, and allows for the introduction of substituents on both the carbon backbone and the nitrogen of the resulting heterocycle.

General Synthetic Workflow

The process begins by reacting a suitable γ-ketoacid with hydrazine hydrate. The initial condensation forms a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the stable 4,5-dihydropyridazin-3(2H)-one ring. Subsequent aromatization, if desired, can be achieved through oxidation.

G start γ-Ketoacid (e.g., Levulinic Acid) intermediate 4,5-Dihydropyridazin-3(2H)-one Intermediate start->intermediate Cyclocondensation (Reflux in Ethanol) reagent1 Hydrazine Hydrate (NH₂NH₂·H₂O) reagent1->intermediate product Pyridazin-3(2H)-one (Aromatized Core) intermediate->product Oxidation reagent2 Oxidizing Agent (e.g., Br₂/AcOH or MnO₂) reagent2->product

Caption: General workflow for pyridazin-3(2H)-one synthesis.

Protocol 1: Synthesis of 6-Methylpyridazin-3(2H)-one

This protocol details the synthesis of a simple pyridazinone from levulinic acid, serving as a foundational procedure that can be adapted for more complex substituted starting materials.[13]

Materials:

  • Levulinic acid (1.0 equiv)

  • Hydrazine hydrate (80% solution, 1.0 equiv)

  • Ethanol (approx. 10 mL per gram of levulinic acid)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve levulinic acid (11.61 g, 0.1 mol) in ethanol (100 mL).

  • Hydrazine Addition: While stirring, add hydrazine hydrate (80% solution, 6.25 g, 0.1 mol) dropwise to the solution. An initial exothermic reaction may be observed.

  • Cyclization: Once the addition is complete, heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4 hours.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (7:3). The product, 6-methyl-4,5-dihydropyridazin-3(2H)-one, is more polar than the starting levulinic acid.

  • Work-up and Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation. Collect the resulting solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 6-methyl-4,5-dihydropyridazin-3(2H)-one.

  • (Optional) Aromatization: To obtain the fully aromatic 6-methylpyridazin-3(2H)-one, the dihydro- intermediate can be oxidized using a suitable agent like a bromine/acetic acid mixture or manganese dioxide.[14]

Section 2: Derivatization into Key Synthetic Intermediates

While the this compound scaffold is stable, medicinal chemistry applications often require its conversion into more reactive intermediates to enable coupling with other molecular fragments. The most common strategy involves converting the C3-hydroxyl group of the enol tautomer into a better leaving group, typically a chlorine atom.

G start This compound chloro 3-Chloro-6-methoxypyridazine (Reactive Intermediate) start->chloro Chlorination reagent1 Chlorinating Agent (e.g., POCl₃) reagent1->chloro product Substituted Pyridazine (Bioactive Precursor) chloro->product Nucleophilic Aromatic Substitution (SNAr) reagent2 Nucleophile (e.g., Ammonia, Amine, Alcohol) reagent2->product

Caption: Conversion of the pyridazinone to versatile intermediates.

Protocol 2: Chlorination of this compound

This procedure transforms the pyridazinone into the highly reactive 3-chloro-6-methoxypyridazine, a key precursor for introducing a wide variety of substituents via nucleophilic aromatic substitution (SNAr).[9][15]

Materials:

  • This compound (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (3.0-5.0 equiv)

  • Round-bottom flask with reflux condenser and gas trap (to neutralize HCl fumes)

  • Ice bath, heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound. Cool the flask in an ice bath.

  • Reagent Addition: Slowly and cautiously add phosphorus oxychloride (POCl₃) to the flask under a fume hood. The reaction is highly exothermic and releases HCl gas.

  • Heating: After the initial reaction subsides, equip the flask with a reflux condenser and heat the mixture gently to reflux (approx. 100-110 °C) for 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice in a large beaker. This step is extremely exothermic and must be done with caution in a fume hood.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid sodium bicarbonate or aqueous NaOH) until pH > 7. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 3-chloro-6-methoxypyridazine can be purified further by column chromatography or recrystallization.

Section 3: Applications in the Synthesis of Bioactive Molecules

The true value of the this compound scaffold is realized in its application as a building block for drugs targeting a range of diseases.

Cardiovascular Applications: PDE3 Inhibitors for Vasodilation

Phosphodiesterase 3 (PDE3) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in cardiac and smooth muscle cells.[16] Inhibition of PDE3 increases intracellular cAMP levels, leading to smooth muscle relaxation (vasodilation) and increased cardiac contractility (positive inotropy).[17] This makes PDE3 inhibitors effective agents for treating acute heart failure and hypertension.[4]

G Node_Agonist β-Adrenergic Agonist Node_Receptor β-Adrenergic Receptor Node_Agonist->Node_Receptor Node_AC Adenylyl Cyclase Node_Receptor->Node_AC Activates Node_cAMP cAMP Node_AC->Node_cAMP Node_ATP ATP Node_ATP->Node_cAMP Converts Node_AMP AMP (Inactive) Node_cAMP->Node_AMP Degrades Node_PKA Protein Kinase A (PKA) Node_cAMP->Node_PKA Activates Node_PDE3 PDE3 Node_PDE3->Node_AMP Node_Effect Vasodilation & Positive Inotropy Node_PKA->Node_Effect Node_Inhibitor Pyridazinone-based PDE3 Inhibitor Node_Inhibitor->Node_PDE3 Inhibits

Caption: Mechanism of action for Pyridazinone-based PDE3 inhibitors.

Compound NameStructure HighlightsBiological Activity (IC₅₀)Reference
Bemoradan Pyridazinone corePotent PDE3 inhibitor[4]
Compound 9 6-(4-carboxymethyloxyphenyl)-dihydropyridazinoneVasodilatory IC₅₀ = 0.051 μM[4]
Compound 13 Dihydropyridazinone derivativeVasorelaxant IC₅₀ = 0.199 μM[4]
Anti-Inflammatory Applications: COX-2 and PDE4 Inhibitors

Chronic inflammation underlies many diseases.[5] The pyridazinone scaffold is central to compounds that target key inflammatory mediators. Selective inhibition of cyclooxygenase-2 (COX-2) is a validated strategy for reducing inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[6][18] Additionally, phosphodiesterase 4 (PDE4) inhibition elevates cAMP in immune cells, leading to a broad anti-inflammatory effect.[14]

Compound Name/ClassTargetBiological Activity (IC₅₀)Reference
Compound 6a COX-20.11 μM[6][19]
Compound 16a COX-20.24 μM[6]
Indole-Pyridazinones PDE4B~50% inhibition at 20 μM[14]
Anticancer Applications: Targeting Critical Pathways

The adaptability of the pyridazinone scaffold has made it a valuable platform for developing anticancer agents that act through diverse mechanisms.[3][4] These include:

  • Kinase Inhibition: Targeting protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) to block tumor angiogenesis.[15]

  • PARP Inhibition: Inhibiting Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, which is particularly effective in cancers with existing DNA repair defects (e.g., BRCA mutations).[4]

  • Tubulin Polymerization Inhibition: Disrupting microtubule formation, which is essential for cell division, leading to mitotic arrest and apoptosis.[4]

G Node_Signal Growth Factor Signal Node_Kinase Tyrosine Kinase (e.g., VEGFR-2) Node_Signal->Node_Kinase Activates Node_Pathway Downstream Signaling (e.g., MAPK/ERK) Node_Kinase->Node_Pathway Phosphorylates Node_Effect Tumor Growth & Angiogenesis Node_Pathway->Node_Effect Node_Inhibitor Pyridazinone-based Kinase Inhibitor Node_Inhibitor->Node_Kinase Inhibits

Caption: Simplified mechanism of a Pyridazinone-based kinase inhibitor.

Drug/CompoundTarget(s)Biological Activity (IC₅₀)Therapeutic AreaReference
Olaparib PARP1/20.015 µMOvarian Cancer[4]
Talazoparib PARP0.0002 µMBreast/Prostate Cancer[4]
Compound 2h N/A (Antiproliferative)GI₅₀ < 0.1 µM (Leukemia)Cancer[20]
Compound 2f N/A (Antiproliferative)GI₅₀ < 1 µM (36 cell lines)Cancer[21]
CNS Applications: GABA-A Receptor Modulators

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the brain.[22] Positive allosteric modulators (PAMs) of this receptor, which enhance the effect of GABA without directly activating the receptor, are used as anxiolytics, sedatives, and anticonvulsants.[23][24] The triazolopyridazine scaffold, a fused bicyclic system derived from the pyridazine core, has proven highly effective for developing subtype-selective GABA-A modulators with improved side-effect profiles.[8]

Compound NameTarget SelectivityPharmacological EffectReference
TPA023 α2/α3 subunit-selectiveAnxiolytic, non-sedating[8][23]

Section 4: Representative Protocol for a Bioactive Derivative

This protocol outlines the synthesis of a 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one, a class of compounds that has demonstrated significant anticancer activity.[20] The synthesis starts from an appropriate β-aroylacrylic acid, which is then cyclized with a substituted hydrazine.

Objective: Synthesize 6-(4-chlorophenyl)-2-(4-sulfamoylphenyl)pyridazin-3(2H)-one.

Materials:

  • β-(4-chlorobenzoyl)acrylic acid (1.0 equiv)

  • 4-Hydrazinobenzenesulfonamide hydrochloride (1.0 equiv)

  • Absolute Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Round-bottom flask with reflux condenser

Procedure:

  • Preparation of Starting Material: β-(4-chlorobenzoyl)acrylic acid can be synthesized via a Friedel-Crafts acylation of chlorobenzene with maleic anhydride.

  • Reaction Setup: In a round-bottom flask, suspend β-(4-chlorobenzoyl)acrylic acid (2.1 g, 10 mmol) and 4-hydrazinobenzenesulfonamide hydrochloride (2.2 g, 10 mmol) in absolute ethanol (50 mL).

  • Cyclization: Add a few drops of glacial acetic acid to catalyze the reaction. Heat the mixture to reflux and maintain for 8-12 hours, until TLC analysis indicates the consumption of the starting materials.

  • Isolation: Cool the reaction mixture to room temperature. The product will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol followed by diethyl ether to remove impurities. The product can be further purified by recrystallization from ethanol or an ethanol/DMF mixture to yield the pure pyridazinone derivative.[20]

Conclusion

The this compound scaffold and its parent pyridazinone family represent a truly privileged structure in medicinal chemistry. Its synthetic accessibility and the ease with which it can be converted into reactive intermediates make it an invaluable starting point for drug discovery campaigns. From cardiovascular and inflammatory diseases to cancer and CNS disorders, derivatives of this core continue to yield potent and selective therapeutic candidates. The protocols and data presented herein provide a robust foundation for researchers to harness the power of this versatile scaffold in the development of next-generation medicines.

References

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (n.d.). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • Application Notes and Protocols for the Synthesis of Pyridazin-3-one Deriv
  • El-Sayed, M. A. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (n.d.). PubMed.
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  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (n.d.). PMC.
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  • Siddiqui, N., et al. (2012). Synthesis and Evaluation of Anticancer Activity of Some Novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones. European Journal of Medicinal Chemistry. [Link]

  • The Pharmacological Potential of 3-Chloro-6-methoxypyridazine Derivatives: A Technical Guide. (n.d.). Benchchem.
  • Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (2014). SAJ Cancer Science.
  • Husain, A., et al. (2013). Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones. European Journal of Medicinal Chemistry. [Link]

  • Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. (2017). Archiv der Pharmazie. [Link]

  • Application Note: A Generalized Protocol for the Synthesis of 3-amino-6-methoxypyridazine. (n.d.). Benchchem.
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  • Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. (2017). ResearchGate. [Link]

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  • Masiulis, S., et al. (2022). Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. Nature Communications. [Link]

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. (2021). MDPI. [Link]

  • PDE3 inhibitor. (n.d.). Wikipedia. [Link]

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Application Notes and Protocols for the Synthesis and Antibacterial Screening of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel pyridazinone derivatives and the subsequent screening for their antibacterial activity. Pyridazinone scaffolds are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide range of pharmacological activities, including potent antibacterial properties.[1][2][3] This guide offers a detailed, step-by-step protocol for the synthesis of a representative 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivative, a common and versatile starting point for further functionalization. Furthermore, it outlines standardized and robust protocols for determining the antibacterial efficacy of the synthesized compounds through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, adhering to internationally recognized guidelines. The rationale behind key experimental steps is elucidated to provide a deeper understanding of the underlying chemical and biological principles.

Introduction: The Promise of Pyridazinone Scaffolds in Antibacterial Drug Discovery

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health challenge, necessitating the urgent discovery and development of novel antibacterial agents.[4] Pyridazinone derivatives have emerged as a promising class of compounds in this endeavor.[1][2] These six-membered heterocyclic structures, containing two adjacent nitrogen atoms, offer a versatile scaffold for chemical modification, allowing for the fine-tuning of their biological activity.[2][5][6]

Numerous studies have demonstrated that pyridazinone derivatives exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[7][8] The mechanism of action can vary depending on the specific substitutions on the pyridazinone ring, but some derivatives have been shown to interfere with essential bacterial processes. The adaptability of the pyridazinone core allows for the exploration of vast chemical space, enhancing the probability of identifying compounds with novel mechanisms of action that can circumvent existing resistance pathways. This document aims to equip researchers with the foundational knowledge and practical protocols to synthesize and evaluate novel pyridazinone-based antibacterial candidates.

Synthesis of Pyridazinone Derivatives: A Step-by-Step Protocol

The synthesis of the pyridazinone core can be achieved through various synthetic routes.[9][10] A common and reliable method involves the cyclocondensation of a γ-ketoacid with hydrazine hydrate.[9][11] This approach is advantageous due to the ready availability of starting materials and generally good yields.

2.1. General Synthetic Workflow

The overall workflow for the synthesis and characterization of pyridazinone derivatives is depicted below. This process begins with the synthesis of the core pyridazinone structure, followed by purification and rigorous characterization to confirm its identity and purity before proceeding to biological screening.

Synthetic Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Screening Start γ-Ketoacid + Hydrazine Hydrate Reaction Cyclocondensation Reaction Start->Reaction Reflux Purification Recrystallization/ Column Chromatography Reaction->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Compound MS Mass Spectrometry (MS) NMR->MS FTIR FT-IR Spectroscopy MS->FTIR Screening Antibacterial Activity Screening FTIR->Screening

A general workflow for the synthesis and characterization of pyridazinone derivatives.
2.2. Protocol: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol details the synthesis of a foundational pyridazinone derivative.

Materials:

  • β-Benzoylpropionic acid (1.0 eq)

  • Hydrazine hydrate (80% solution, 1.2 eq)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve β-benzoylpropionic acid (1.0 eq) in ethanol (100 mL).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature. The addition should be slow to control any potential exotherm.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Expertise & Experience Insight: The use of ethanol as a solvent is crucial as it effectively dissolves the starting materials and the product at elevated temperatures, while allowing for easy precipitation of the product upon cooling, simplifying the initial purification.

  • Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Further cooling in an ice bath will promote the precipitation of the product.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any soluble impurities.

  • Drying: Dry the collected solid in a vacuum oven at 60-70 °C until a constant weight is achieved.

  • Purification (if necessary): If the product is not of sufficient purity, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

2.3. Characterization

The synthesized compound should be thoroughly characterized to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the pyridazinone derivative.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C=O and N-H bonds of the pyridazinone ring.

Screening for Antibacterial Activity

Once the pyridazinone derivatives are synthesized and characterized, the next critical step is to evaluate their antibacterial activity. The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is a widely accepted and quantitative technique for this purpose.[4][12][13] Following the MIC determination, the Minimum Bactericidal Concentration (MBC) can be ascertained to distinguish between bacteriostatic and bactericidal effects. These methods should be performed in accordance with the guidelines set by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[14][15][16][17][18]

3.1. Antibacterial Screening Workflow

The workflow for antibacterial screening is a systematic process to determine the efficacy of the synthesized compounds against selected bacterial strains.

Antibacterial Screening Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination Compound Prepare Stock Solutions of Pyridazinone Derivatives SerialDilution Perform Serial Dilutions in 96-well Plate Compound->SerialDilution Bacteria Prepare Bacterial Inoculum (e.g., 0.5 McFarland) Inoculation Inoculate with Bacterial Suspension Bacteria->Inoculation SerialDilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC_Reading Read MIC (Lowest concentration with no visible growth) Incubation->MIC_Reading Plating Plate Aliquots from Clear Wells onto Agar MIC_Reading->Plating Incubation2 Incubate Agar Plates at 37°C for 24h Plating->Incubation2 MBC_Reading Read MBC (Lowest concentration with no bacterial growth) Incubation2->MBC_Reading

Workflow for determining the Minimum Inhibitory and Bactericidal Concentrations.
3.2. Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13]

Materials:

  • Synthesized pyridazinone derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Standard antibiotic for positive control (e.g., Gentamicin, Amikacin)

  • DMSO (for dissolving compounds)

Procedure:

  • Preparation of Compound Stock Solutions: Prepare a stock solution of each pyridazinone derivative in DMSO (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilutions: In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12. Add 200 µL of the compound stock solution (appropriately diluted in CAMHB) to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Wells 11 (no compound) and 12 (no bacteria) will serve as the growth control and sterility control, respectively.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.[12]

3.3. Protocol: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipette and tips

Procedure:

  • Plating: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot and spot-plate it onto an MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 24 hours.

  • Reading the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum growing on the agar plate.

Data Presentation and Interpretation

The antibacterial activity data for the synthesized pyridazinone derivatives should be presented in a clear and concise manner to facilitate comparison and structure-activity relationship (SAR) analysis.

4.1. Tabulation of Results
Compound IDR-Group ModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. S. aureusMBC (µg/mL) vs. E. coli
PDZ-01 Phenyl>128>128>128>128
PDZ-02 4-Chlorophenyl326464128
PDZ-03 4-Methoxyphenyl16323264
PDZ-04 2,4-Dichlorophenyl8161632
Amikacin (Positive Control)2448

Note: The data presented in this table is hypothetical and for illustrative purposes only.

4.2. Structure-Activity Relationship (SAR) Analysis

The collected data can be used to establish a preliminary SAR. For instance, in the hypothetical data above, the introduction of electron-withdrawing groups (e.g., chloro) on the phenyl ring at the 6-position appears to enhance antibacterial activity. The presence of two chloro groups (PDZ-04) shows a further increase in potency. This type of analysis is crucial for guiding the design of the next generation of more potent pyridazinone derivatives.[5][19]

Conclusion

This application note provides a robust framework for the synthesis and antibacterial evaluation of novel pyridazinone derivatives. The detailed protocols are designed to be reproducible and adhere to established scientific standards. By systematically synthesizing and screening these compounds, researchers can contribute to the critical effort of discovering new antibacterial agents to combat the growing threat of antimicrobial resistance. The versatility of the pyridazinone scaffold, combined with a rational approach to SAR, holds significant promise for the development of future therapeutics.

References
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  • Kumar, A., et al. (2023). Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity. Journal of Molecular Structure, 1271, 134079.
  • Zhang, Y., et al. (2023). Structure–activity relationship of the synthesized pyridazine derivatives. Journal of Heterocyclic Chemistry, 60(5), 843-855.
  • Aziz, M. A., et al. (2024). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives.
  • Sharma, P., & Kumar, A. (2022). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • Chen, Y. C., et al. (2023). Identification of Novel Antimicrobial 2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide. ACS Omega, 8(39), 35919-35929.
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Sources

Application Notes and Protocols for Evaluating the Anti-Inflammatory Activity of Pyridazinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyridazinones in Inflammation

Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases like rheumatoid arthritis, cardiovascular conditions, and neurodegenerative disorders.[1] The pyridazinone core has emerged as a privileged scaffold in medicinal chemistry for developing novel anti-inflammatory agents, often with improved safety profiles compared to traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[2][3] Pyridazinone derivatives have demonstrated efficacy in modulating key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes, reduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and suppression of nitric oxide (NO) production.[1][4][5][6]

This guide provides a comprehensive framework of validated in vitro and in vivo protocols for researchers, scientists, and drug development professionals to rigorously evaluate the anti-inflammatory potential of novel pyridazinone compounds. The methodologies are designed to not only assess efficacy but also to elucidate the underlying mechanisms of action, a critical step in the drug discovery pipeline.

Mechanistic Landscape: Key Inflammatory Pathways

A primary mechanism of inflammation involves the activation of immune cells like macrophages by stimuli such as bacterial lipopolysaccharide (LPS). LPS binds to Toll-like receptor 4 (TLR4), triggering intracellular signaling cascades that culminate in the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[7][8][9] Activated NF-κB translocates to the nucleus, where it orchestrates the transcription of a multitude of pro-inflammatory genes, including those for TNF-α, IL-6, IL-1β, and inducible nitric oxide synthase (iNOS), which produces the inflammatory mediator nitric oxide (NO).[10][11][12] Many pyridazinone derivatives exert their effects by targeting components of this pathway.[13][14]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases IkB_P P-IκB (Ubiquitinated for Degradation) IkB_NFkB->IkB_P DNA κB DNA Site NFkB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Induces Transcription

Caption: LPS-induced NF-κB signaling pathway in macrophages.

Part 1: In Vitro Evaluation of Anti-Inflammatory Activity

The initial screening of pyridazinone derivatives is performed using cell-based (in vitro) assays. These assays are cost-effective, high-throughput, and provide crucial preliminary data on cytotoxicity, potency, and mechanism of action. The murine macrophage cell line RAW 264.7 is a standard and robust model for these studies.[15]

Protocol 1.1: Cell Viability Assay (MTT Assay)

Causality: Before assessing anti-inflammatory properties, it is imperative to determine the non-cytotoxic concentration range of the test compounds. A reduction in inflammatory markers could be falsely attributed to the compound's activity if it is simply killing the cells. The MTT assay measures mitochondrial reductase activity, an indicator of cell viability.[13][16]

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well in complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyridazinone compounds in DMEM. Replace the old medium with fresh medium containing the different concentrations of the compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations that show >95% viability for subsequent anti-inflammatory assays.

Protocol 1.2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Causality: During inflammation, iNOS expression is upregulated, leading to a surge in NO production. Measuring nitrite (a stable metabolite of NO) in the cell culture medium is a reliable surrogate for iNOS activity and, therefore, inflammation.[15][17][18] The Griess reaction is a colorimetric assay used for this purpose.[18]

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with non-cytotoxic concentrations of the pyridazinone compounds for 1 hour. Include a positive control (e.g., a known iNOS inhibitor like L-NAME) and a vehicle control.

  • Inflammation Induction: Stimulate the cells by adding LPS (1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[15]

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540-550 nm.

  • Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production for each compound.

Protocol 1.3: Pro-Inflammatory Cytokine Quantification (ELISA)

Causality: Cytokines like TNF-α, IL-6, and IL-1β are pivotal mediators of the inflammatory response.[1] Quantifying their levels provides a direct measure of a compound's ability to suppress inflammation. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for this purpose.[5][19]

Methodology:

  • Sample Collection: Use the same cell culture supernatants collected from the NO production assay (Protocol 1.2, step 4).

  • ELISA Procedure:

    • Perform ELISAs for TNF-α, IL-6, and IL-1β using commercially available kits, following the manufacturer’s instructions precisely.[20][21][22][23]

    • General Steps: a. Coat a 96-well plate with the capture antibody. b. Block non-specific binding sites. c. Add standards and samples (supernatants) to the wells and incubate. d. Wash the plate, then add the detection antibody. e. Wash, then add a streptavidin-HRP conjugate. f. Wash, then add a substrate solution (e.g., TMB) to develop the color. g. Stop the reaction with a stop solution.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 450 nm).

  • Analysis: Calculate the cytokine concentrations based on the standard curve and determine the percentage inhibition for each compound relative to the LPS-stimulated vehicle control.

Protocol 1.4: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Causality: Many pyridazinones function as selective COX-2 inhibitors.[24][25][26] COX-2 is an inducible enzyme responsible for prostaglandin synthesis at inflammatory sites, while COX-1 is constitutively expressed and plays a role in gastric and renal homeostasis.[25] Determining the IC₅₀ (half-maximal inhibitory concentration) for both isoforms is crucial to assess a compound's efficacy and potential for gastrointestinal side effects.

Methodology:

  • Assay Principle: Use a commercially available colorimetric or fluorometric COX inhibitor screening assay kit. These kits typically measure the peroxidase component of COX activity.

  • Procedure: Follow the kit manufacturer's protocol.

    • General Steps: a. Prepare dilutions of the test pyridazinone compounds. b. In separate wells of a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compound. Include a non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as controls.[5][27] c. Initiate the reaction by adding arachidonic acid. d. Incubate for a specified time at the recommended temperature. e. Measure the absorbance or fluorescence.

  • Analysis: Calculate the percentage of COX inhibition for each compound concentration. Plot the inhibition curve and determine the IC₅₀ value for both COX-1 and COX-2. The selectivity index (SI) is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2). A higher SI indicates greater selectivity for COX-2.

Table 1: Hypothetical In Vitro Anti-Inflammatory Activity of Pyridazinone Compounds
Compound Cytotoxicity (CC₅₀, µM) NO Inhibition (IC₅₀, µM) TNF-α Inhibition (IC₅₀, µM) COX-1 (IC₅₀, µM) COX-2 (IC₅₀, µM)
Pyridazinone A>1005.28.1>1000.45
Pyridazinone B>10012.515.325.61.2
Celecoxib (Control)>1006.89.545.10.38
Indomethacin (Control)>1004.16.20.550.89

Part 2: In Vivo Evaluation of Anti-Inflammatory Activity

Compounds that demonstrate promising in vitro activity must be evaluated in living organisms to assess their efficacy, pharmacokinetics, and safety in a complex biological system.

Protocol 2.1: Carrageenan-Induced Paw Edema in Rats

Causality: This is a classic, highly reproducible model for acute inflammation.[28][29] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling).[30] The initial phase is mediated by histamine and serotonin, while the later phase (after 3 hours) is primarily mediated by prostaglandins, making it suitable for evaluating COX inhibitors.[31]

Paw_Edema_Workflow cluster_setup Pre-treatment Phase cluster_induction Induction & Measurement cluster_analysis Data Analysis Grouping Animal Acclimatization & Grouping (n=6-8) Baseline Measure Baseline Paw Volume (V₀) Grouping->Baseline Dosing Administer Compound (p.o. or i.p.) Baseline->Dosing Carrageenan Inject 0.1 mL 1% Carrageenan into Paw Dosing->Carrageenan 1 hr post-dose Measure Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hrs Carrageenan->Measure Calc_Edema Calculate Edema (Vₜ - V₀) Measure->Calc_Edema Calc_Inhibition Calculate % Inhibition of Edema vs. Vehicle Calc_Edema->Calc_Inhibition

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Methodology:

  • Animals: Use male Wistar or Sprague-Dawley rats (180-200 g). Acclimatize them for at least one week.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC in saline)

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group III-V: Test Pyridazinone Compounds (e.g., 10, 20, 40 mg/kg, p.o.)

  • Procedure: a. Measure the initial volume of the right hind paw (V₀) of each rat using a digital plethysmometer.[28] b. Administer the respective compounds or vehicle orally (p.o.) or intraperitoneally (i.p.). c. One hour after administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw.[29][31] d. Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Mean Edema_control - Mean Edema_treated) / Mean Edema_control] x 100

Protocol 2.2: LPS-Induced Systemic Inflammation in Mice

Causality: This model mimics the systemic inflammatory response seen in sepsis.[9] Intraperitoneal injection of LPS induces a robust, systemic release of pro-inflammatory cytokines into the bloodstream.[32][33] This model is excellent for evaluating a compound's ability to modulate systemic inflammation.

Methodology:

  • Animals: Use male C57BL/6 mice (8-10 weeks old).

  • Grouping:

    • Group I: Saline Control (i.p. saline)

    • Group II: LPS Vehicle Control (i.p. LPS + oral vehicle)

    • Group III: Positive Control (e.g., Dexamethasone, 1 mg/kg, i.p.)

    • Group IV-VI: Test Pyridazinone Compounds (various doses, p.o. or i.p.)

  • Procedure: a. Administer the test compounds or vehicle 1 hour before the LPS challenge. b. Inject LPS (e.g., 1-5 mg/kg, i.p.) to induce systemic inflammation. Inject saline in the control group.[34] c. At a predetermined time point (e.g., 2, 4, or 6 hours post-LPS), collect blood via cardiac puncture under anesthesia.

  • Sample Processing: a. Collect blood into tubes containing an anticoagulant (e.g., EDTA). b. Centrifuge to separate the plasma. c. Store plasma at -80°C until analysis.

  • Analysis: Quantify the levels of TNF-α, IL-6, and IL-1β in the plasma using ELISA kits as described in Protocol 1.3.

Table 2: Hypothetical In Vivo Anti-Inflammatory Activity in Rat Paw Edema Model
Treatment Group Dose (mg/kg, p.o.) % Inhibition of Edema at 4 hours
Vehicle Control--0%
Pyridazinone A2058.2%
Pyridazinone B2035.7%
Indomethacin1065.4%

Conclusion

The protocols detailed in this guide provide a robust, multi-tiered approach to characterizing the anti-inflammatory properties of novel pyridazinone compounds. By systematically progressing from in vitro screening—assessing cytotoxicity, effects on NO and cytokine production, and COX selectivity—to in vivo validation in established models of acute and systemic inflammation, researchers can build a comprehensive data package. This structured evaluation is essential for identifying promising lead candidates and elucidating their mechanisms of action, paving the way for the development of the next generation of safe and effective anti-inflammatory therapeutics.

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The Art of Pyridazinone Functionalization: A Guide to Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Core - A Privileged Scaffold in Modern Chemistry

The pyridazin-3(2H)-one moiety is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have rendered it a privileged scaffold in a multitude of biologically active compounds, including anti-inflammatory, anti-cancer, and anti-microbial agents.[1] The efficient and versatile functionalization of the halopyridazinone core is therefore a critical task for researchers aiming to develop novel therapeutics and advanced materials.[2]

Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and reliable set of tools for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyridazinone ring.[3] These transformations, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, offer unparalleled scope and functional group tolerance. This comprehensive guide provides detailed application notes and protocols for these key reactions, grounded in mechanistic understanding and field-proven insights to empower researchers in their synthetic endeavors.

Understanding the Landscape: The Pyridazinone Substrate

The pyridazinone ring presents a unique set of challenges and opportunities in palladium-catalyzed cross-coupling. As an electron-deficient heterocycle, the carbon-halogen bond is activated towards oxidative addition, which is often the rate-limiting step of the catalytic cycle.[4] However, the presence of two adjacent nitrogen atoms can lead to coordination with the palladium catalyst, potentially causing inhibition or deactivation.[4][5] A judicious choice of catalyst, ligands, and reaction conditions is therefore paramount to success.

I. The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the arylation and heteroarylation of halopyridazinones, owing to the stability, commercial availability, and low toxicity of boronic acid coupling partners.[6]

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical, as bulky, electron-rich phosphine ligands can accelerate both the oxidative addition and reductive elimination steps, while also preventing catalyst deactivation.[7]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (+ Ar-X) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (+ Base, - HX) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(Ar')L2 Transmetalation (+ Ar'-B(OR)2) Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Optimized Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of a 6-Chloropyridazinone

Microwave irradiation has been shown to significantly accelerate the Suzuki-Miyaura coupling of less reactive chloropyridazinones, leading to higher yields in shorter reaction times.

Materials:

  • 6-Chloro-5-substituted-pyridazin-3(2H)-one (1.0 equiv)

  • Arylboronic acid (1.5-3.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2) (2-5 mol%)

  • Bulky phosphine ligand (if not using a pre-catalyst, e.g., SPhos) (4-10 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0-4.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add the 6-chloropyridazinone, arylboronic acid, palladium catalyst, ligand (if applicable), and base.

  • Add the anhydrous solvent (to a concentration of ~0.1-0.2 M).

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (typically 120-150 °C) for a specified time (e.g., 15-45 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst SystemBaseSolventTemperature (°C)TimeYield (%)
Pd(PPh₃)₄Na₂CO₃DME/H₂O8048 h28
PdCl₂(dppf)K₂CO₃DME802 hHigh
Pd(OAc)₂ / SPhosK₃PO₄Toluene10016 hHigh

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Halopyridazines.[8]

II. The Heck-Mizoroki Reaction: C-C Bond Formation with Alkenes

The Heck-Mizoroki reaction provides a powerful method for the vinylation of halopyridazinones, introducing valuable alkene functionalities.[9][10]

Mechanistic Considerations

The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, olefin insertion, and β-hydride elimination.[4][11] The regioselectivity of the olefin insertion and the stereoselectivity of the final product are key considerations.

Heck_Mizoroki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (+ Ar-X) Alkene_Complex Ar-Pd(II)(X)L(Alkene) Ar-Pd(II)(X)L2->Alkene_Complex Olefin Coordination (+ Alkene, -L) Insertion_Product R-CH(Ar)-CH2-Pd(II)(X)L Alkene_Complex->Insertion_Product Migratory Insertion Hydrido_Complex H-Pd(II)(X)L2 + Product Insertion_Product->Hydrido_Complex β-Hydride Elimination Hydrido_Complex->Pd(0)L2 Reductive Elimination (+ Base, - HBX) Product Ar-CH=CH-R Hydrido_Complex->Product

Figure 2: Catalytic Cycle of the Heck-Mizoroki Reaction.

General Protocol for the Heck Reaction of a Halopyridazinone

Materials:

  • Halopyridazin-3(2H)-one (e.g., 5-bromo-2-methylpyridazin-3(2H)-one) (1.0 equiv)

  • Alkene (e.g., styrene, acrylate) (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Phosphine ligand (e.g., PPh₃, P(o-tol)₃) (2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-2.5 equiv)

  • Anhydrous solvent (e.g., DMF, NMP, acetonitrile)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the halopyridazinone, palladium catalyst, and ligand in the anhydrous solvent.

  • Add the alkene and the base to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 80-140 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired product.

III. The Sonogashira Coupling: Introducing Alkyne Functionality

The Sonogashira reaction is an indispensable tool for the alkynylation of halopyridazinones, creating C(sp²)–C(sp) bonds and providing access to precursors for more complex heterocyclic systems.[12][13]

Mechanistic Pathway

The Sonogashira coupling uniquely involves a dual catalytic system of palladium and copper.[13] The palladium catalyst undergoes the standard oxidative addition and reductive elimination steps, while the copper co-catalyst facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step. Copper-free protocols have also been developed to avoid the common side reaction of alkyne homo-coupling (Glaser coupling).[14]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (+ Ar-X) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Product_Pd Ar-C≡CR Ar-Pd(II)(C≡CR)L2->Product_Pd Reductive Elimination Product_Pd->Pd(0)L2 Catalyst Regeneration Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Cu(I)X Transmetalation to Pd Alkyne H-C≡CR Alkyne->Cu(I)-C≡CR + Base, - HBX

Figure 3: Dual Catalytic Cycle of the Sonogashira Coupling.

Optimized Protocol: Copper-Free Sonogashira Coupling of a 5-Bromopyridazinone

Materials:

  • 5-Bromo-6-phenylpyridazin-3(2H)-one (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, 1,4-dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 5-bromopyridazinone, palladium catalyst, and ligand.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent via syringe, followed by the terminal alkyne and the base.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, filter the mixture through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[14]

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ / CuIEt₃NTHFRT12High
PdCl₂(dppf) / CuIEt₃NDMF604High
Pd(OAc)₂ / SPhosCs₂CO₃Dioxane6018Good

Table 2: Comparison of Catalyst Systems for Sonogashira Coupling of Halopyridazines.[8]

IV. The Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a premier method for the synthesis of N-aryl and N-heteroaryl pyridazinones, offering broad scope with respect to both the amine and the halide coupling partners.[15][16]

Mechanistic Principles

This reaction follows a Pd(0)/Pd(II) catalytic cycle similar to other cross-coupling reactions. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step and preventing β-hydride elimination, especially with primary amine substrates.[3][17] The selection of the base is also critical and is often substrate-dependent.[18]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (+ Ar-X) Amido_Complex Ar-Pd(II)(NR'R'')L Ar-Pd(II)(X)L2->Amido_Complex Amine Coordination & Deprotonation (+ HNR'R'', + Base, -L, -HBX) Product_BH Ar-NR'R'' Amido_Complex->Product_BH Reductive Elimination Product_BH->Pd(0)L2 Catalyst Regeneration

Figure 4: Catalytic Cycle of the Buchwald-Hartwig Amination.

General Protocol for Buchwald-Hartwig Amination of a Halopyridazinone

Materials:

  • Halopyridazin-3(2H)-one (1.0 equiv)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., AdBrettPhos Pd G3, XPhos Pd G2) (1-3 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, LiHMDS) (1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, THF, 1,4-dioxane)

Procedure:

  • In a glovebox or under a stream of argon, add the halopyridazinone, amine (if solid), palladium pre-catalyst, and base to a dry Schlenk tube.

  • Add the degassed solvent and the amine (if liquid) via syringe.

  • Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 60-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[9]

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃ / BINAPNaOt-BuToluene8016Good
Pd(OAc)₂ / XPhosK₃PO₄t-BuOH10012High
[(CyPF-tBu)PdCl₂]LiHMDSTHF6516High

Table 3: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of Halopyridazines.[5][8]

Troubleshooting and Optimization

Despite the robustness of these methods, challenges can arise. Below is a guide to common issues and potential solutions when working with halopyridazinone substrates.

Troubleshooting_Guide cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution Low_Yield Low or No Yield Catalyst_Inhibition Catalyst Inhibition by N-atoms Low_Yield->Catalyst_Inhibition Poor_Reactivity Poor Substrate Reactivity (e.g., Chlorides) Low_Yield->Poor_Reactivity Side_Products Side Products Observed Dehalogenation Dehalogenation Side_Products->Dehalogenation Homo_coupling Homo-coupling Side_Products->Homo_coupling Bulky_Ligands Use Bulky, Electron-Rich Ligands (e.g., Buchwald ligands) Catalyst_Inhibition->Bulky_Ligands Change_Catalyst Switch to more active pre-catalyst (e.g., G3/G4 Pre-catalysts) Catalyst_Inhibition->Change_Catalyst Optimize_Base Screen different bases (e.g., K₃PO₄, Cs₂CO₃) Dehalogenation->Optimize_Base Lower_Temp Lower reaction temperature Dehalogenation->Lower_Temp Homo_coupling->Lower_Temp Slow_Addition Slow addition of boronic acid Homo_coupling->Slow_Addition Poor_Reactivity->Change_Catalyst Higher_Temp Increase temperature / Use microwave Poor_Reactivity->Higher_Temp

Figure 5: Troubleshooting Logic for Pyridazinone Cross-Coupling Reactions.

Key Optimization Strategies:

  • Catalyst Inhibition: The lone pairs on the pyridazinone nitrogens can coordinate to the palladium center, leading to inactive species. Using bulky, electron-rich ligands like Buchwald's biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can shield the metal center and promote the desired catalytic cycle.[5][14]

  • Side Reactions: Homo-coupling of boronic acids in Suzuki reactions or alkynes in Sonogashira reactions can be problematic. This can often be mitigated by using a less reactive base, lower temperatures, or in the case of Suzuki couplings, slow addition of the boronic acid. Dehalogenation (replacement of the halide with a hydrogen) can also occur, and is often favored by stronger bases and higher temperatures.[14]

  • Purification: The polar nature of many pyridazinone derivatives can make purification by silica gel chromatography challenging. It may be beneficial to use a less acidic stationary phase like alumina or to employ reverse-phase chromatography. Recrystallization is also a powerful purification technique for these compounds.[1][19]

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable for the synthesis and functionalization of halopyridazin-3(2H)-ones. A thorough understanding of the reaction mechanisms, careful selection of the catalyst system, and systematic optimization of reaction conditions are the keys to success. This guide provides a solid foundation of protocols and insights to aid researchers in harnessing the full potential of these powerful synthetic methods for the creation of novel molecules with significant applications in drug discovery and beyond.

References

  • Quick Company. (n.d.). Process For The Purification Of Substituted Pyridazinone Intermediate. [Link]

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  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • PubMed. (2025). 4,5-Dihydro-2 H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. [Link]

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  • PubMed. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. [Link]

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  • ResearchGate. (n.d.). Selected examples of commercially available palladium(II) precatalysts for cross-coupling reactions. [Link]

  • Beilstein Journal of Organic Chemistry. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • ChemRxiv. (n.d.). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. [Link]

  • MDPI. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

  • Beilstein Journal of Organic Chemistry. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

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  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • National Institutes of Health. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]

  • University of São Paulo. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

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Application Notes & Protocols: 6-Methoxypyridazin-3(2H)-one as a Versatile Scaffold for Novel Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazinone core, a six-membered diazine heterocycle, represents a "privileged scaffold" not only in medicinal chemistry but also in the burgeoning field of materials science.[1] Its inherent electron-deficient nature, propensity for functionalization at multiple sites, and ability to participate in hydrogen bonding make it an exceptional building block for advanced functional materials.[2][3] This document provides an in-depth guide to leveraging 6-methoxypyridazin-3(2H)-one, a key derivative, for the rational design and synthesis of two classes of materials: emissive layers for Organic Light-Emitting Diodes (OLEDs) and selective fluorescent chemosensors. We will detail the underlying chemical principles, provide step-by-step synthesis and characterization protocols, and offer insights into the structure-property relationships that govern material performance.

Introduction: Why this compound?

The this compound scaffold offers a unique combination of electronic and structural features that make it highly attractive for materials development:

  • Electron-Deficient Core: The adjacent nitrogen atoms in the pyridazinone ring create an electron-deficient (π-deficient) system. This intrinsic property is highly desirable for creating electron-transporting materials (ETMs) or host materials in OLEDs and can enhance the intramolecular charge-transfer (ICT) characteristics in fluorescent probes.[4][5]

  • Tunable Optoelectronics: The methoxy group at the C6 position acts as a mild electron-donating group, modulating the electronic properties of the core. More importantly, the pyridazinone ring can be readily functionalized at other positions (e.g., C4, C5, or N2) with various electron-donating or -withdrawing groups. This allows for precise tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for optimizing charge injection/transport in OLEDs and modulating the photophysical response of sensors.[6][7]

  • Versatile Reactivity: The scaffold possesses multiple reactive handles. The N-H proton can be substituted via alkylation or arylation, while halogenated derivatives can be synthesized to serve as anchor points for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Stille couplings.[1][8] These reactions are cornerstones of modern materials synthesis, enabling the construction of extended π-conjugated systems.[9][10]

  • Structural Rigidity & Stability: The aromatic core provides thermal and photochemical stability, a prerequisite for durable materials in electronic devices.[11] The planarity of the ring system facilitates π-π stacking, which can be beneficial for charge transport.

This guide will provide two detailed application protocols demonstrating the synthesis of advanced materials from a common, easily accessible precursor: 6-chloro-4-iodo-2-(tetrahydropyran-2-yl)pyridazin-3(2H)-one, derived from this compound.

Synthesis of the Core Scaffold and Key Intermediate

The journey begins with the synthesis of the this compound core, followed by its conversion into a versatile intermediate primed for cross-coupling reactions.

Protocol 2.1: Synthesis of this compound

This protocol is adapted from established methods for pyridazinone synthesis, typically involving the cyclization of a γ-keto acid with a hydrazine derivative. For the methoxy derivative, a common starting material is mucochloric acid.

Workflow:

A Mucochloric Acid C Cyclization (Reflux in Ethanol) A->C B Hydrazine Hydrate B->C D 6-Chloropyridazin-3(2H)-one C->D Intermediate F Nucleophilic Substitution (Reflux in Methanol) D->F E Sodium Methoxide E->F G This compound F->G Final Product

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology:

  • Cyclization: In a round-bottom flask, dissolve mucochloric acid (1.0 equiv) in ethanol. Add hydrazine hydrate (1.0 equiv) dropwise at room temperature. Heat the mixture to reflux for 4-6 hours. Monitor the reaction by Thin-Layer Chromatography (TLC).

  • Isolation of Intermediate: Cool the reaction mixture. The intermediate, 6-chloropyridazin-3(2H)-one, will often precipitate. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Methoxylation: Suspend the crude 6-chloropyridazin-3(2H)-one (1.0 equiv) in methanol. Add a solution of sodium methoxide in methanol (1.1 equiv). Heat the mixture to reflux for 3-5 hours until TLC analysis shows complete consumption of the starting material.

  • Work-up and Purification: Cool the reaction mixture and neutralize with acetic acid. Remove the methanol under reduced pressure. Resuspend the residue in water and extract with dichloromethane or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to yield this compound as a solid.

Protocol 2.2: Preparation of the Versatile Intermediate

To enable selective, sequential functionalization, we protect the nitrogen and introduce orthogonal halogen handles (Cl and I) for differential reactivity in cross-coupling.

Workflow:

A This compound C Chlorination A->C (via Maleic Hydrazide) B POCl₃ B->C D 3,6-Dichloropyridazine C->D F Iodination D->F E N-Iodosuccinimide (NIS) E->F G 3,6-Dichloro-4-iodopyridazine F->G I N-Protection G->I H Dihydropyran (DHP), cat. PPTS H->I J Key Intermediate I->J

Caption: Synthesis of the key intermediate for cross-coupling.

Step-by-Step Methodology:

  • Chlorination: Treat this compound with a chlorinating agent like phosphorus oxychloride (POCl₃) under reflux to yield 3,6-dichloropyridazine.

  • Iodination: Dissolve 3,6-dichloropyridazine (1.0 equiv) in a suitable solvent like sulfuric acid. Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise while maintaining the temperature below 25°C. Stir for 12-16 hours. Carefully pour the mixture onto ice and extract the product, 3,6-dichloro-4-iodopyridazine.

  • N-Protection: Dissolve the iodinated product (1.0 equiv) in dichloromethane. Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS). Stir at room temperature for 8-12 hours. Purify by column chromatography to obtain the THP-protected key intermediate. The THP protecting group is stable to the basic conditions of Suzuki coupling but can be removed later under mild acidic conditions.

Application I: Synthesis of an Emissive Material for OLEDs

This protocol details the synthesis of a donor-acceptor-donor (D-A-D) type molecule suitable for an OLED emissive layer, using the pyridazinone core as the acceptor (A) and carbazole moieties as the donors (D). The Suzuki-Miyaura coupling is the key transformation.[7][12]

Protocol 3.1: Sequential Suzuki Coupling for an OLED Emitter

The differential reactivity of the C-I and C-Cl bonds is exploited. The C-I bond is more reactive towards palladium-catalyzed coupling, allowing for selective functionalization.

Reaction Scheme:

cluster_0 Step 1: First Suzuki Coupling cluster_1 Step 2: Second Suzuki Coupling A Key Intermediate (C4-I, C6-Cl) C Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O, 80°C A->C B Carbazole-9-boronic acid B->C D Mono-coupled Product (C4-Carbazole, C6-Cl) C->D E Mono-coupled Product G Pd(dppf)Cl₂, Cs₂CO₃ Dioxane, 100°C E->G F Carbazole-9-boronic acid F->G H Final D-A-D Emitter G->H

Caption: Sequential Suzuki coupling for D-A-D OLED emitter.

Step-by-Step Methodology:

  • First Coupling (C4-Position): In a Schlenk flask, degas a mixture of the key intermediate (1.0 equiv), 9-(phenyl)carbazole-3-boronic acid (1.1 equiv), potassium carbonate (3.0 equiv) in a toluene/ethanol/water (4:1:1) solvent system by bubbling argon for 30 minutes. Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv) and heat the mixture at 80-90°C for 12 hours under an inert atmosphere.

  • Purification: After cooling, extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the mono-coupled product by column chromatography.

  • Second Coupling (C6-Position): In a new Schlenk flask, combine the mono-coupled intermediate (1.0 equiv), 9-(phenyl)carbazole-3-boronic acid (1.2 equiv), and cesium carbonate (3.0 equiv) in anhydrous dioxane. Degas with argon. Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.08 equiv) and heat at 100-110°C for 24 hours.

  • Final Purification: Cool the reaction, filter through Celite®, and concentrate. Purify the final product extensively by column chromatography followed by recrystallization or sublimation to achieve the high purity required for device fabrication.

Characterization and Expected Properties

The resulting D-A-D molecule is expected to have its electronic and photophysical properties defined by the interplay between the electron-donating carbazole units and the electron-accepting pyridazinone core.

Table 1: Predicted Optoelectronic Properties of the D-A-D Emitter

Property Predicted Value Method of Determination Rationale / Reference
HOMO Level -5.4 to -5.7 eV Cyclic Voltammetry (CV) The HOMO is primarily located on the electron-rich carbazole moieties.[3][13]
LUMO Level -2.8 to -3.1 eV CV & Optical Bandgap The LUMO is centered on the electron-deficient pyridazinone core.[3][4]
Electrochemical Gap 2.6 to 2.8 eV Egap = LUMO - HOMO Calculated from CV data.[13]
Optical Bandgap (Eg) 2.7 to 2.9 eV UV-Vis Absorption Edge Determined from the onset of the absorption spectrum in solution.[3]
Absorption Max (λabs) 380-420 nm UV-Vis Spectroscopy Corresponds to π-π* and ICT transitions.[14]
Emission Max (λem) 480-520 nm (Blue-Green) Photoluminescence Spectroscopy Emission from the ICT state, typically red-shifted from absorption.[14]

| Quantum Yield (ΦPL) | > 50% (in solution) | Integrating Sphere | D-A-D structures with rigid cores often exhibit high quantum yields.[15] |

Protocol 3.2: Characterization by Cyclic Voltammetry (CV)

  • Preparation: Dissolve a small amount of the purified material (~1 mg/mL) in an anhydrous, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in dichloromethane).

  • Measurement: Use a three-electrode setup (e.g., glassy carbon working electrode, Pt wire counter electrode, Ag/AgCl reference electrode). Record the voltammogram, scanning to positive potentials to find the oxidation onset (Eox) and to negative potentials for the reduction onset (Ered). Include ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard.

  • Calculation: Estimate the energy levels using the empirical formulas:[16]

    • EHOMO = -[Eox(onset) vs Fc/Fc⁺ + 4.8] eV

    • ELUMO = -[Ered(onset) vs Fc/Fc⁺ + 4.8] eV

Application II: Synthesis of a Fluorescent Chemosensor

Here, we functionalize the pyridazinone scaffold to create a "turn-on" fluorescent sensor for heavy metal ions like Zn²⁺. The design incorporates a metal-chelating unit (e.g., a dipicolylamine) which, in the unbound state, quenches fluorescence via a photoinduced electron transfer (PET) mechanism. Upon binding to the target ion, the PET process is inhibited, restoring fluorescence.[17][18]

Protocol 4.1: Synthesis of a Pyridazinone-Based Zinc Sensor

This protocol uses a Stille coupling to attach a fluorescent signaling unit (e.g., a pyrene derivative) and subsequent N-alkylation to install the chelating/quenching moiety.[19]

Reaction Scheme:

cluster_0 Step 1: Stille Coupling cluster_1 Step 2: Deprotection & Alkylation A Key Intermediate (C4-I, C6-Cl) C Pd(PPh₃)₄, LiCl Toluene, 110°C A->C B 1-(Tributylstannyl)pyrene B->C D Pyrene-Pyridazinone C->D E Pyrene-Pyridazinone F 1. HCl/Dioxane (Deprotection) 2. Bromoacetyl Bromide 3. Dipicolylamine, K₂CO₃ E->F G Final Zn²⁺ Sensor F->G

Caption: Synthesis of a pyridazinone-based fluorescent sensor.

Step-by-Step Methodology:

  • Stille Coupling: Combine the key intermediate (1.0 equiv), 1-(tributylstannyl)pyrene (1.1 equiv), and lithium chloride (3.0 equiv) in anhydrous toluene. Degas with argon. Add Pd(PPh₃)₄ (0.05 equiv) and heat to 110°C for 18 hours. Purify the pyrene-functionalized product by column chromatography.

  • THP Deprotection: Dissolve the product in a solution of HCl in dioxane (4M) and stir at room temperature for 2 hours. Neutralize and extract to isolate the N-H pyridazinone.

  • Installation of Chelator: a. React the N-H pyridazinone with bromoacetyl bromide in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to form the N-bromoacetamide intermediate. b. Add the N-bromoacetamide intermediate to a solution of dipicolylamine (1.2 equiv) and potassium carbonate in acetonitrile. Heat at 60°C for 6 hours to complete the nucleophilic substitution. c. Purify the final sensor molecule by column chromatography.

Sensing Mechanism and Characterization

Mechanism:

cluster_0 Sensor Alone ('Off' State) cluster_1 Sensor + Zn²⁺ ('On' State) A Pyrene (Fluorophore) B Pyridazinone (Bridge) C Dipicolylamine (Receptor/Quencher) C->A PET Quenching F [Zn(Dipicolylamine)]²⁺ Complex C->F + Zn²⁺ D Pyrene (Fluorophore) D->D Fluorescence E Pyridazinone (Bridge)

Caption: PET-based "turn-on" fluorescence sensing mechanism.

Protocol 4.2: Fluorescence Titration Experiment

  • Stock Solutions: Prepare a stock solution of the sensor in a suitable solvent (e.g., 1 mM in acetonitrile) and a stock solution of a zinc salt (e.g., 10 mM Zn(ClO₄)₂ in water).

  • Titration: Prepare a series of cuvettes containing the sensor at a fixed concentration (e.g., 10 µM) in a buffered aqueous/organic mixture (e.g., HEPES buffer/acetonitrile). Add increasing equivalents of the Zn²⁺ stock solution (from 0 to 10 equiv).

  • Measurement: After equilibration, record the fluorescence emission spectrum for each sample (e.g., excitation at the pyrene absorption maximum, ~345 nm).

  • Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺ to determine the enhancement factor and calculate the binding constant.

Table 2: Expected Photophysical Properties of the Fluorescent Sensor

Property Sensor Alone Sensor + Zn²⁺ (saturated) Rationale
Absorption Max (λabs) ~345 nm ~345 nm Absorption is dominated by the pyrene fluorophore and should not change significantly upon ion binding.[18]
Emission Max (λem) ~380 nm, ~400 nm ~380 nm, ~400 nm Emission spectrum shape is characteristic of pyrene monomer fluorescence.
Quantum Yield (ΦF) < 0.05 > 0.50 Fluorescence is quenched by PET in the free sensor and restored upon Zn²⁺ binding, which lowers the oxidation potential of the amine.[17]

| Selectivity | High for Zn²⁺ | N/A | The dipicolylamine pocket has a high affinity for Zn²⁺ over common alkali and alkaline earth metals (Na⁺, K⁺, Mg²⁺, Ca²⁺).[20] |

Conclusion and Future Outlook

The this compound scaffold is a powerful and versatile platform for the development of bespoke functional materials. Through well-established synthetic transformations like palladium-catalyzed cross-coupling, researchers can readily construct complex π-architectures with tailored electronic and photophysical properties. The protocols outlined here for an OLED emitter and a fluorescent chemosensor serve as validated starting points for further innovation. Future work could explore the polymerization of pyridazinone-containing monomers to create high-performance conjugated polymers for organic photovoltaics (OPVs) or organic field-effect transistors (OFETs), further cementing the role of this "wonder nucleus" in the future of materials science.[2][8]

References

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  • El-Sayed, M. F., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. Retrieved from [Link]

  • Carrasco, S., et al. (n.d.). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). HOMO, E gap and LUMO obtained by cyclic voltammetry. ResearchGate. Retrieved from [Link]

  • de Silva, A. P., et al. (n.d.). Fluorescent Sensors for Measuring Metal Ions in Living Systems. PubMed Central. Retrieved from [Link]

  • Herrera-Cervantes, H., et al. (n.d.). Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information - Enabling Superior Stretchable Resistive Switching Memory via Polymer Functionalized Graphene Oxide Nanosheets. RSC Publishing. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Absorption, emission, photophysical and fluorescence lifetime data. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (n.d.). Density Functional Studies on Photophysical Properties of Boron-Pyridyl-Imino-Isoindoline Dyes: Effect of the Fusion. PubMed Central. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?. Chemistry Stack Exchange. Retrieved from [Link]

  • Semantic Scholar. (2017). Design and synthesis of dual probes for detection of metal ions by LALDI MS and fluorescence: application in Zn(II) imaging in cells. Semantic Scholar. Retrieved from [Link]

  • Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. Retrieved from [Link]

  • Frontiers. (n.d.). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers. Retrieved from [Link]

  • ResearchGate. (2025). Preparation of Polymers for Organic Light-emitting Diodes Using Suzuki-Miyaura Coupling Reaction and Improvements of their Properties. ResearchGate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Cyclic Voltammetry - HOMO and LUMO levels. Chemistry Stack Exchange. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization and Metal Ion Detection of Novel Fluoroionophores Based on Heterocyclic Substituted Alanines. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). Hybrid Heterocycle-Containing Electron-Transport Materials Synthesized by Regioselective Suzuki Cross-Coupling Reactions for Highly Efficient Phosphorescent OLEDs with Unprecedented Low Operating Voltage. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers. RSC Publishing. Retrieved from [Link]

  • PubMed Central. (n.d.). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2024). Greening Suzuki-Miyaura and Buchwald-Hartwig Reactions for Applications in OLED Industry. ResearchGate. Retrieved from [Link]

  • Journal of Materials Chemistry C. (n.d.). Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers. RSC Publishing. Retrieved from [Link]

  • NIH. (2023). Two-Photon Absorption Response of Functionalized BODIPY Dyes in Near-IR Region by Tuning Conjugation Length and Meso-Substituents. NIH. Retrieved from [Link]

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Application Note: Synthesis and Evaluation of Pyridazinone Derivatives as Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for the synthesis of pyridazinone derivatives as potential COX-2 inhibitors.

Authored by: A Senior Application Scientist

Introduction: The Rationale for Selective COX-2 Inhibition

Inflammation is a critical biological response to injury and infection, but its chronic dysregulation underlies numerous pathologies, including arthritis, cardiovascular diseases, and certain cancers. A key mediator of the inflammatory cascade is the enzyme cyclooxygenase (COX). Two primary isoforms exist: COX-1, a constitutive enzyme responsible for homeostatic functions like gastric cytoprotection and platelet aggregation, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.[1]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) are non-selective, inhibiting both COX-1 and COX-2. While effective at reducing inflammation, their inhibition of COX-1 often leads to significant gastrointestinal side effects, such as ulcers and bleeding.[1][2] This clinical challenge spurred the development of selective COX-2 inhibitors ("coxibs"), which were designed to provide potent anti-inflammatory relief with an improved gastrointestinal safety profile.[1][2]

The pyridazinone core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility for designing new therapeutic agents.[3] Its unique electronic and structural properties make it an attractive template for developing potent and selective COX-2 inhibitors, offering a pathway to novel anti-inflammatory agents with potentially fewer side effects.[4]

Scientific Principle: Structure-Based Design for COX-2 Selectivity

The basis for designing selective COX-2 inhibitors lies in a key structural difference between the two isoenzymes. The active site of COX-2 contains a large hydrophilic side-pocket that is absent in COX-1 due to the substitution of a smaller valine residue in COX-2 for a bulkier isoleucine in COX-1.[5] This structural distinction is the primary target for rational drug design.

Effective pyridazinone-based COX-2 inhibitors are designed with specific pharmacophoric features to exploit this difference:

  • Central Heterocyclic Scaffold: The pyridazinone ring acts as the core structure.

  • Vicinal Aryl Rings: Typically, two aryl groups are attached to the central scaffold. One ring binds within the primary hydrophobic active site, mimicking the binding of the natural substrate, arachidonic acid.

  • Selectivity-Conferring Moiety: A second aryl group, often substituted with a sulfonyl or sulfamyl group, is positioned to project into and favorably interact with the COX-2-specific side pocket. This interaction is sterically hindered in the narrower COX-1 active site, thereby conferring selectivity.[5]

Molecular docking studies confirm that the pyridazinone core and its substituents can achieve a binding mode similar to established inhibitors like celecoxib, explaining their remarkable COX-2 inhibitory activity.[6][7]

Caption: Key pharmacophoric features for COX-2 selectivity.

General Synthetic Strategy

A prevalent and versatile method for constructing the pyridazinone ring system involves the cyclocondensation of a γ-keto acid with a hydrazine derivative.[8] The γ-keto acid precursor is often synthesized via a Friedel-Crafts acylation reaction. Subsequent modifications can then be performed on the pyridazinone core to introduce the desired aryl moieties that govern potency and selectivity.

Synthesis A Aromatic Substrate + Succinic Anhydride B γ-Keto Acid (Precursor) A->B Friedel-Crafts Acylation (e.g., AlCl3) D Pyridazinone Core B->D Cyclocondensation C Hydrazine Hydrate (NH2NH2·H2O) C->D E Further Functionalization (e.g., Halogenation, Condensation) D->E Modification F Final Pyridazinone Derivative (Target Compound) E->F

Caption: General workflow for pyridazinone synthesis.

Detailed Protocol 1: Synthesis of a 6-Arylpyridazinone Derivative

This protocol describes a representative synthesis of a 6-(4-chlorophenyl)-2,4-dihydropyridazin-3-one, a common intermediate for more complex COX-2 inhibitors.

Materials & Reagents:

  • Chlorobenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Concentrated hydrochloric acid (HCl)

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

Step 1: Synthesis of β-(4-chlorobenzoyl)propionic acid (γ-Keto Acid Precursor)

  • Rationale: This Friedel-Crafts acylation establishes the carbon skeleton and positions the eventual aryl group at what will become the 6-position of the pyridazinone ring.

  • Set up a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. Protect the system from atmospheric moisture with a drying tube.

  • To a stirred suspension of anhydrous AlCl₃ (0.25 mol) in chlorobenzene (100 mL), add succinic anhydride (0.1 mol) portion-wise, ensuring the temperature does not exceed 30°C.

  • After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 3-4 hours with continuous stirring.

  • Cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice (200 g) and concentrated HCl (50 mL).

  • A solid precipitate will form. Filter the crude product, wash thoroughly with cold water, and then with a cold solution of 1% HCl.

  • Purify the crude product by dissolving it in 5% sodium bicarbonate solution, treating with charcoal, and re-precipitating with dilute HCl. Filter the purified solid, wash with water, and dry.

  • Characterization: Confirm the structure using IR (peaks for carboxylic acid and ketone carbonyls) and ¹H NMR spectroscopy.

Step 2: Synthesis of 6-(4-chlorophenyl)-2,4-dihydropyridazin-3-one (Cyclocondensation)

  • Rationale: This is the key ring-forming step. Hydrazine hydrate reacts with the two carbonyl groups of the γ-keto acid (the ketone and the carboxylic acid) to form the heterocyclic pyridazinone ring.

  • In a round-bottom flask, dissolve the β-(4-chlorobenzoyl)propionic acid (0.05 mol) in ethanol (75 mL).

  • Add hydrazine hydrate (80% solution, 0.075 mol) to the solution.

  • Heat the mixture under reflux for 5-6 hours. Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture. The product will often precipitate from the solution. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry.

  • Purification & Characterization: The product can be further purified by recrystallization from ethanol. Confirm the final structure via ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the molecular weight.

Detailed Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a standard colorimetric assay to determine the IC₅₀ values and selectivity index of the synthesized compounds.

Principle: The assay measures the peroxidase activity of COX enzymes. COX converts arachidonic acid to Prostaglandin G₂ (PGG₂), which is then reduced by the peroxidase function of COX to PGH₂. A chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), is co-oxidized during this reduction, producing a colored product that can be measured spectrophotometrically at ~590-620 nm. The intensity of the color is proportional to the enzyme activity.

Materials & Reagents:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • TMPD (colorimetric probe)

  • Synthesized pyridazinone compounds (test inhibitors)

  • Celecoxib (selective COX-2 inhibitor control)

  • Indomethacin (non-selective COX inhibitor control)

  • DMSO (for dissolving compounds)

  • 96-well microplate and microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of test compounds and controls in DMSO (e.g., 10 mM). Create a series of dilutions in the assay buffer to achieve final desired concentrations for the assay.

  • Enzyme Preparation: On ice, prepare separate reaction mixtures for COX-1 and COX-2. To the assay buffer, add the enzyme (COX-1 or COX-2) and heme.

  • Incubation with Inhibitor:

    • To the wells of a 96-well plate, add 10 µL of the diluted test compound, control inhibitor, or vehicle (DMSO in buffer).

    • Add 150 µL of the prepared enzyme/heme mixture to each well.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Prepare a solution of arachidonic acid and TMPD in the assay buffer.

    • To initiate the reaction, add 40 µL of this substrate solution to each well.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 590 nm every 30-60 seconds for 5-10 minutes to obtain the reaction rate (V).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Use non-linear regression analysis (log(inhibitor) vs. response) to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Calculate the Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.[6]

Data Presentation and Interpretation

The inhibitory activities of newly synthesized compounds are typically compared against known standards.

CompoundCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity Index (SI) [COX-1/COX-2]
Indomethacin 122500.048
Celecoxib 35007347.9
Compound 2f [6]42017.524
Compound 3g [9]504.643.8411.51
Test Compound X Report ValueReport ValueCalculate Value

Interpretation: A promising lead compound will exhibit a low nanomolar IC₅₀ value for COX-2 and a significantly higher IC₅₀ for COX-1, resulting in a large SI value (ideally >10). Compounds like 2f and 3g from the literature demonstrate potent COX-2 inhibition with high selectivity over COX-1, making them superior candidates to non-selective drugs like indomethacin.[6][9]

Integrated Drug Discovery Workflow

The synthesis and evaluation of pyridazinone derivatives is a multi-step process that integrates chemical synthesis with biological screening to identify promising lead candidates.

Workflow node1 Design | {Rational Design based on COX-2 Structure & SAR} node2 Synthesis Step 1: Precursor Synthesis (γ-Keto Acid) Step 2: Cyclocondensation (Pyridazinone Core Formation) Step 3: Further Functionalization node1->node2 node3 Purification & Characterization Recrystallization / Chromatography NMR, MS, IR Analysis node2->node3 node4 Biological Screening In Vitro COX-1 Assay (IC50 Determination) In Vitro COX-2 Assay (IC50 Determination) node3->node4 node5 Data Analysis Calculate IC50 Values & Selectivity Index (SI) node4->node5 node6 Lead Candidate? | {High Potency (Low COX-2 IC50)? High Selectivity (High SI)?} node5->node6 node7 Further Studies In Vivo Anti-inflammatory Models (e.g., Carrageenan Paw Edema) Ulcerogenicity & Safety Profiling node6->node7 Yes node8 Optimize Structure Modify Substituents to Improve Potency/Selectivity node6->node8 No node8->node1

Caption: From design to lead candidate evaluation.

Conclusion and Future Directions

The pyridazinone scaffold provides a robust and adaptable platform for the synthesis of potent and selective COX-2 inhibitors. The protocols outlined here detail a reliable pathway from rational design and chemical synthesis to in vitro biological evaluation. Compounds demonstrating high potency and selectivity in these initial assays become strong candidates for further preclinical evaluation, including in vivo models of inflammation and detailed toxicological and pharmacokinetic profiling.[10] This systematic approach is crucial for the development of the next generation of safer and more effective anti-inflammatory therapies.

References

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. (URL not available)
  • Allart-Simon, I., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry. (URL not available)
  • Song, Z., et al. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. (URL: [Link])

  • Kassab, A. E., et al. (2019). Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 171, 25-37. (URL: [Link])

  • Hassan, M. S. A., & Aly, O. M. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067. (URL: [Link])

  • Borisova, B., Laronze-Cochard, M., & Gérard, S. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy. (URL not available)
  • Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry. (URL not available)
  • Sharma, P., & Kumar, V. (2016). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. Mini-Reviews in Medicinal Chemistry. (URL not available)
  • Hassan, R. A., et al. (2020). New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. Bioorganic Chemistry, 95, 103497. (URL: [Link])

  • Hassan, R. A., et al. (2020). New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation. Bioorganic Chemistry, 95, 103497. (URL: [Link])

  • Allart-Simon, I., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(4), 584-592. (URL: [Link])

  • Ewieda, S. Y., et al. (2023). Pyridazine derivatives as selective COX-2 inhibitors: A review on recent updates. Drug Development Research. (URL: [Link])

  • Asif, M. (2015). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Ewida, H. A., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential... RSC Medicinal Chemistry. (URL: [Link])

  • Hassan, R. A., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic & Medicinal Chemistry, 130, 118348. (URL: [Link])

  • Request PDF. (n.d.). New Pyridazine Derivatives as Selective COX-2 Inhibitors and Potential Anti-inflammatory Agents; Design, Synthesis and Biological Evaluation. ResearchGate. (URL: [Link])

  • Gupta, A., et al. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences. (URL: [Link])

  • Hassan, M. S. A., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry. (URL: [Link])

  • BioWorld Science. (2025). Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. BioWorld. (URL not available)
  • Abdel-Maksoud, M. S., et al. (2020). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules, 25(15), 3343. (URL: [Link])

  • Alam, M. S., et al. (2020). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Molecules, 25(9), 2038. (URL: [Link])

  • Choudhary, D., Devi, N., & Khokra, S. L. (2022). STRUCTURE BASED DESIGNING OF PYRIDAZINONE DERIVATIVES AS POTENTIAL INHIBITORS AGAINST COX-2RECEPTOR. ResearchGate. (URL: [Link])

  • Ghorab, M. M., et al. (2009). Structure-based molecular design, synthesis, and in vivo anti-inflammatory activity of pyridazinone derivatives as nonclassic COX-2 inhibitors. ResearchGate. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: Industrial-Scale Production of 6-Methoxypyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-methoxypyridazin-3-amine. This guide is designed for researchers, chemists, and process development professionals navigating the challenges of scaling this important pharmaceutical intermediate from the lab to industrial production. We will delve into common synthetic hurdles, offering scientifically-grounded explanations and actionable solutions in a direct question-and-answer format.

Section 1: Overview of Synthetic Strategies

The industrial synthesis of 6-methoxypyridazin-3-amine (CAS 7252-84-8) is a critical process, as this compound serves as a key building block in the preparation of various biologically active molecules, including the anticancer drug Relugolix.[1] Two primary synthetic routes dominate the landscape, each with distinct advantages and challenges for scale-up.

  • Route A: Methoxylation of an Aminated Precursor. This is the most widely cited method, involving the nucleophilic aromatic substitution (SNAr) of a halogen on 3-amino-6-chloropyridazine with sodium methoxide.[2][3]

  • Route B: Amination of a Methoxylated Precursor. This alternative route involves the amination of 3-chloro-6-methoxypyridazine, typically using ammonia at elevated temperature and pressure.[4]

The choice between these routes often depends on the cost and availability of starting materials, as well as the capability to handle high-pressure reactions.

Synthetic_Routes A1 3-Amino-6-chloropyridazine A2 6-Methoxypyridazin-3-amine A1->A2 B1 3-Chloro-6-methoxypyridazine B2 6-Methoxypyridazin-3-amine B1->B2  Ammonia (aq. or gas)  High Temp & Pressure  (Autoclave)

Caption: Primary synthetic pathways to 6-methoxypyridazin-3-amine.

Comparative Analysis of Synthetic Routes
ParameterRoute A (Methoxylation)Route B (Amination)
Starting Material 3-Amino-6-chloropyridazine3-Chloro-6-methoxypyridazine
Key Reagents Sodium methoxide, Copper (optional)Ammonia
Primary Challenge High temperatures (often >150°C), potential need for heavy metal catalyst.[3]Requires high-pressure reactor (autoclave), handling of gaseous ammonia.[4]
Known Byproducts Hydrolysis impurities if water is present.Over-amination or side reactions at high pressures.
Industrial Scalability More common due to avoidance of high-pressure systems. Thermal control is critical.Requires specialized high-pressure equipment, which can be a capital expenditure barrier.

Section 2: Troubleshooting Guide for Synthesis

This section addresses specific problems encountered during the synthesis of 6-methoxypyridazin-3-amine and its immediate precursors.

Category A: Precursor Synthesis & Control
Q1: My synthesis of 3-chloro-6-methoxypyridazine from 3,6-dichloropyridazine is plagued by the formation of 3,6-dimethoxypyridazine. How can I improve selectivity?

Probable Cause: The formation of the di-substituted byproduct, 3,6-dimethoxypyridazine, is a classic problem of controlling selectivity in nucleophilic aromatic substitution. The mono-substituted product is still reactive towards the nucleophile (sodium methoxide). This issue is exacerbated by high local concentrations of the nucleophile and elevated temperatures, which provide sufficient activation energy for the second, slower substitution to occur.[5]

Troubleshooting Steps:

  • Stoichiometric Control (Critical): Use no more than one equivalent of sodium methoxide relative to 3,6-dichloropyridazine. Precise control of stoichiometry is the most effective way to favor mono-substitution.[5]

  • Temperature Management: Maintain a low reaction temperature. The first substitution is significantly faster than the second; lower temperatures will exploit this kinetic difference.[5]

  • Controlled Addition: Add the sodium methoxide solution slowly or dropwise to the solution of 3,6-dichloropyridazine. This maintains a low, steady-state concentration of the nucleophile, statistically reducing the chance of a product molecule reacting again before a starting material molecule has reacted once.[5]

  • Solvent Choice: While methanol is common, consider using a less polar co-solvent to modulate the reactivity of the sodium methoxide.

Q2: I am finding a 6-chloro-pyridazin-3-ol impurity in my 3-chloro-6-methoxypyridazine product. What is the source?

Probable Cause: This impurity arises from the hydrolysis of the chloro group on either the starting material (3,6-dichloropyridazine) or the product. This indicates the presence of water in your reaction system, which can act as a nucleophile, particularly under the basic conditions created by sodium methoxide.[5]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be flame- or oven-dried. Use anhydrous grade solvents. The sodium methoxide should be of high purity and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.[5]

  • Reagent Quality: Verify the water content of your 3,6-dichloropyridazine and sodium methoxide. Commercial sodium methoxide can degrade upon storage if not sealed properly.

  • Work-up Procedure: If an aqueous quench is part of your work-up, perform it at a low temperature (e.g., 0°C) to minimize hydrolysis of the product. Promptly extract the product into an organic solvent.[5]

Category B: Final Conversion to 6-Methoxypyridazin-3-amine
Q3: The methoxylation of 3-amino-6-chloropyridazine (Route A) is very slow and gives low yields. Why is this reaction so challenging?

Probable Cause: The SNAr reaction on the pyridazine ring is inherently difficult due to the ring's electron-deficient nature, which is further modulated by the substituents. While the chloro group is a good leaving group, the reaction still requires significant thermal energy. Lab-scale procedures often report heating in a sealed Carius tube at 160°C for 24 hours, which highlights the harsh conditions required.[3] Incomplete reactions and low yields are often due to insufficient temperature, insufficient reaction time, or thermal decomposition over prolonged heating.

Troubleshooting Steps:

  • Temperature and Pressure Optimization: On an industrial scale, a sealed tube is not feasible. This reaction must be run in a pressure-rated reactor to safely reach temperatures above the solvent's boiling point. A typical target is 150-160°C.[3]

  • Catalyst Use: The addition of a copper catalyst (e.g., copper powder) is reported to facilitate this specific transformation, likely by a mechanism involving coordination to the pyridazine nitrogen atoms, which increases the electrophilicity of the carbon center.[3] Evaluate different copper sources and loadings.

  • Solvent and Base Selection: Ensure the sodium methoxide is fully dissolved in methanol before addition. The concentration of the methoxide solution can also play a role; a 25% w/w solution is commonly cited.[3]

Troubleshooting_Flow start Low Yield in Final Step q1 Which Route? start->q1 route_a Route A (Methoxylation) q1->route_a Methoxylation route_b Route B (Amination) q1->route_b Amination a_check1 Temp > 150°C in Pressure Reactor? route_a->a_check1 a_sol1 Increase Temperature. Use appropriate reactor. a_check1->a_sol1 No a_check2 Using Copper Catalyst? a_check1->a_check2 Yes a_sol2 Add Copper Powder (0.1-0.5 eq). [[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFPH87QA4MLFSQdWELWI0VSRjqoodN56yrSGQ400d56Na6dGZIIyrs74cuW4MIdVb0RFrUQL0RJhO-2iT_oqfsqGI3xQ3jsPLe_I8MoX_pcBHjPIsLLuUaopexQ5wgptbTJ_1UkxzjuCYIuh-LGkrAPlFvdxz2oHPcbsme3aLhK164%3D)] a_check2->a_sol2 No a_check3 Consider Thermal Decomposition a_check2->a_check3 Yes b_check1 Pressure & Temp Sufficient? route_b->b_check1 b_sol1 Increase Temp (100-150°C) and ensure vessel is sealed. [[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGRRPaya8rySuKpAbvbKAw19mLUZfEe1Gh_GdXvYv78TIuWrKzkoBVS4EDtmTY-aeuO_3k8MwAOvBiQnQ2TxNN633J20r-d7dzx6sh28b9pFtZd8O7z0aJCkM-m0p2UFeCOb2ag3_ZjsGfnK_NaWyJlCklj044Uhbc9Nvjy0YToJeUVTMlGOZ4_6T25lOJv31m6jnbiewGbBtXBkfyM-ZSLG0MdYMYcRVb8VH0Zurz33OftbDH8)] b_check1->b_sol1 No b_check2 Mixing Effective? b_check1->b_check2 Yes b_sol2 Ensure vigorous stirring is maintained throughout. b_check2->b_sol2 No

Sources

Technical Support Center: Purification of Crude 6-Methoxypyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for 6-methoxypyridazin-3(2H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the purification of this important heterocyclic intermediate. My goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your purification strategy. This document is structured as a dynamic resource, addressing specific problems in a direct question-and-answer format.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles the most common and frustrating issues encountered during the purification of this compound.

Q1: My final product is a discolored oil or a waxy, low-melting solid, not the expected crystalline material. What's happening?

A1: This is a classic purification problem often attributable to two main causes: residual impurities acting as a eutectic contaminant or improper solvent choice during the final isolation step.

  • Impurity Analysis: The most likely culprits are unreacted starting materials or byproducts from the synthesis. For instance, if synthesizing from a precursor like 3,6-dichloropyridazine, you might have residual chloro-species or the di-methoxy byproduct.[1] These structurally similar molecules can co-precipitate and disrupt the crystal lattice formation of your target compound. A quick check by Thin Layer Chromatography (TLC) against your starting materials is the first diagnostic step.

  • The "Oiling Out" Phenomenon: This occurs when a solution is supersaturated to a point where the product's solubility is exceeded, but the conditions are not right for nucleation and crystal growth.[2] This is common when cooling a solution too rapidly or when using a solvent in which the compound is excessively soluble even at low temperatures.

Corrective Actions:

  • Re-dissolve and Slow Cool: Dissolve the oily product in a minimum amount of a hot, appropriate solvent (see FAQ 2 for solvent selection). Allow it to cool to room temperature as slowly as possible, ideally by leaving it on the benchtop overnight, insulated in a beaker of warm water or a dewar.

  • Induce Crystallization: If crystals do not form upon slow cooling, try scratching the inside of the flask with a glass rod at the solution-air interface to create nucleation sites.[2] Alternatively, if you have a pure sample, add a single seed crystal.

  • Change Solvent System: If oiling out persists, your solvent is likely too "good." Consider a binary solvent system. Dissolve the crude product in a small amount of a good solvent (e.g., Methanol, Ethanol) and titrate with a poor solvent (e.g., Water, Hexanes) at an elevated temperature until the solution is faintly turbid. Then, add a drop or two of the good solvent to clarify and allow it to cool slowly.[2][3]

Q2: My column chromatography provides poor separation. The product co-elutes with a major impurity. How can I improve resolution?

A2: Achieving good separation on silica gel hinges on maximizing the polarity difference between your compound and the impurity. This compound is a polar molecule due to the pyridazinone core. If an impurity is co-eluting, it likely has a similar polarity.

Optimization Strategy:

  • Adjust Solvent Polarity: The standard eluent is often an Ethyl Acetate/Hexanes mixture.[3] If separation is poor, decrease the rate at which you increase the eluent polarity (a shallower gradient). If running isocratically, reduce the percentage of the more polar solvent (Ethyl Acetate). For a stubborn impurity, adding a small amount (~0.5-1%) of a more polar modifier like methanol can sometimes dramatically alter the retention factors of heterocyclic compounds.

  • Use a Different Adsorbent: If silica gel fails, consider switching to a different stationary phase. Alumina (neutral or basic) can offer different selectivity for polar compounds, especially those with basic nitrogen atoms.

  • Leverage Chemical Properties: If the impurity is acidic or basic, an acid-base extraction prior to chromatography is highly effective. This chemically alters the polarity of the impurity, making chromatographic separation much simpler. See the detailed protocol in Appendix A .

Frequently Asked Questions (FAQs)

This section covers broader questions about establishing a robust purification workflow.

Q1: What is the best overall purification strategy for crude this compound?

A1: A multi-step approach is typically the most robust. The optimal workflow depends on the nature and quantity of impurities but generally follows a logical sequence to tackle different impurity types.

Caption: General purification workflow for this compound.

  • Acid-Base Extraction: If your synthesis involves acidic or basic reagents or byproducts, this is an excellent first step. The pyridazinone can be protonated or deprotonated, but its pKa must be considered. This technique efficiently removes impurities with vastly different acid-base properties.[4][5]

  • Column Chromatography: This is the workhorse for removing impurities with similar polarity to your product.[6]

  • Recrystallization: This is the final and most critical step for obtaining a high-purity, crystalline solid with a sharp melting point.[7]

Q2: How do I select the optimal solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7] For this compound, which is a polar molecule, polar solvents are a good starting point.

Screening Protocol:

  • Place ~20-30 mg of your crude material into a small test tube.

  • Add a solvent dropwise at room temperature. A good candidate will not dissolve the compound well.

  • Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound completely.

  • Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates an excellent solvent.

The following table provides a starting point for solvent screening, based on the properties of similar pyridazine structures.[2][8]

SolventBoiling Point (°C)Polarity (Dielectric Const.)Comments & Rationale
Ethanol 7824.5Often a good choice. Dissolves the compound when hot, less soluble when cold.
Water 10080.1Compound may have some water solubility, but it's often used as an anti-solvent with alcohols.[3]
Ethyl Acetate 776.0A moderately polar solvent. Can be effective, especially in a system with Hexanes.
Isopropanol 8219.9Similar to ethanol, can provide good results.
Acetonitrile 8237.5A polar aprotic solvent; can be a good choice if protic solvents cause issues.
Hexanes 691.9Non-polar. The compound is likely insoluble; best used as an anti-solvent.[8]
Q3: Can I use acid-base extraction, and what is the underlying principle?

A3: Yes, acid-base extraction is a powerful technique if your crude mixture contains acidic or basic impurities.[9] The principle relies on changing the ionization state of a compound to dramatically alter its solubility between an organic solvent and water.[5][10]

  • Basic Impurities (e.g., amines): Washing the organic solution with an aqueous acid (e.g., 1M HCl) will protonate the basic impurity, forming a water-soluble salt that partitions into the aqueous layer.[5]

  • Acidic Impurities (e.g., carboxylic acids): Washing with an aqueous base (e.g., 1M NaOH or saturated NaHCO₃) will deprotonate the acidic impurity, forming a water-soluble salt that moves to the aqueous layer.[5]

The pyridazinone ring itself has weakly basic nitrogens and a potentially acidic N-H proton. Its behavior depends on the specific pH, so care must be taken not to accidentally extract the product itself. A preliminary liquid-liquid extraction with a small sample is recommended to verify where your compound partitions before committing the entire batch.

AcidBaseLogic Start Crude Mixture in Ethyl Acetate Add_Acid Wash with 1M HCl Start->Add_Acid Aq_Layer1 Aqueous Layer: Protonated Basic Impurities Add_Acid->Aq_Layer1 Separate Org_Layer1 Organic Layer: Product + Acidic/Neutral Impurities Add_Acid->Org_Layer1 Add_Base Wash with 1M NaOH Org_Layer1->Add_Base Aq_Layer2 Aqueous Layer: Deprotonated Acidic Impurities Add_Base->Aq_Layer2 Separate Org_Layer2 Organic Layer: Product + Neutral Impurities Add_Base->Org_Layer2 Final Evaporate to get Product + Neutral Impurities (Ready for Chromatography) Org_Layer2->Final

Caption: Decision workflow for a sequential acid-base extraction.

Appendix A: Detailed Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Anti-Solvent Addition: While the ethanol solution is still hot, add warm water dropwise with swirling until the solution becomes persistently turbid.

  • Clarification: Add 1-2 drops of hot ethanol to make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold 1:1 ethanol/water, followed by a small amount of cold water.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the chromatography eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.

  • Eluent System: Start with a low-polarity mixture, such as 20% Ethyl Acetate in Hexanes.

  • Elution: Gradually increase the polarity of the eluent (e.g., to 30%, 40%, 50% Ethyl Acetate). The product, being polar, will require a reasonably polar mobile phase to elute.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the pure product fractions.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.

References
  • BenchChem (2025). Application Note: A Generalized Protocol for the Synthesis of 3-amino-6-methoxypyridazine. 3

  • University Handout. Acid-Base Extraction. 9

  • ChemicalBook (2025). 3-AMINO-6-METHOXYPYRIDAZINE | 7252-84-8. 1

  • Bionity.com. Acid-base extraction. 4

  • BenchChem (2025). Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents. 8

  • YouTube (2020). Acid-Base Extraction Tutorial. 10

  • Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. 7

  • Chemistry LibreTexts (2022). 4.8: Acid-Base Extraction. 5

  • BenchChem (2025). Technical Support Center: Crystallization of 3-piperazin-1-yl-1H-pyridazin-6-one. 2

  • The Royal Society of Chemistry (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). 6

Sources

troubleshooting solubility issues of 6-phenyl-pyridazin-3(2h)-one in pharmaceutical solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 6-phenyl-pyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet significant challenge of this compound's limited aqueous solubility. As a potent cardiotonic agent, unlocking its full therapeutic potential is often contingent on developing a successful formulation strategy.[1][2] This document provides a series of structured troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Part 1: Foundational Knowledge & FAQs

This section addresses the fundamental properties of 6-phenyl-pyridazin-3(2H)-one (PPD) that govern its solubility behavior. Understanding these basics is the first step in rational formulation design.

Q1: What are the key physicochemical properties of 6-phenyl-pyridazin-3(2H)-one (PPD) that influence its solubility?

Answer: The solubility of PPD is dictated by its molecular structure and solid-state properties. Key characteristics include:

  • Molecular Structure: PPD has a molecular formula of C₁₀H₈N₂O and a molar mass of 172.18 g/mol .[1][2] Its structure features a semi-aromatic pyridazinone core and a non-polar phenyl group. This phenyl group significantly increases the molecule's lipophilicity, which is a primary reason for its poor solubility in aqueous solvents.[3]

  • Solid State: It exists as a white crystalline solid.[1][2] The energy of the crystal lattice must be overcome for the molecule to dissolve, which can be a significant barrier for highly crystalline compounds. Its melting point is in the range of 201-205 °C, indicating a stable crystal structure.[4][5]

  • Hydrogen Bonding: The pyridazinone ring contains hydrogen bond donor (N-H) and acceptor (C=O, N) sites, allowing it to interact with protic solvents. However, the influence of the large, hydrophobic phenyl ring often dominates its interaction with water.

Q2: What is the baseline solubility of PPD in common pharmaceutical solvents?

Answer: Comprehensive solubility data has been experimentally determined and provides a critical roadmap for solvent selection.[1][2] PPD exhibits a very wide range of solubilities, from practically insoluble in water to freely soluble in certain organic solvents.[1][2]

The table below summarizes the mole fraction solubility of PPD in various solvents at 318.2 K (45 °C), which is a relevant temperature for certain processing steps.

SolventMole Fraction (xₑ) at 318.2 KQualitative Solubility Classification
Water 1.26 × 10⁻⁵Very Slightly Soluble / Insoluble
Methanol 5.18 × 10⁻³Sparingly Soluble
Ethanol 8.22 × 10⁻³Sparingly Soluble
Isopropyl Alcohol (IPA) 1.44 × 10⁻²Sparingly Soluble
Propylene Glycol (PG) 1.50 × 10⁻²Sparingly Soluble
1-Butanol 2.11 × 10⁻²Sparingly Soluble
Ethyl Acetate (EA) 8.10 × 10⁻²Soluble
Transcutol® 3.46 × 10⁻¹Freely Soluble
Polyethylene Glycol 400 (PEG-400) 4.12 × 10⁻¹Freely Soluble
Dimethyl Sulfoxide (DMSO) 4.73 × 10⁻¹Freely Soluble
Data sourced from Shakeel F, et al. Molecules. 2019.[1][4][6]

These results clearly indicate that solvents like DMSO, PEG-400, and Transcutol® are excellent solubilizers for PPD, suggesting that co-solvency will be a highly effective strategy.[1][6]

Part 2: Troubleshooting Guides & Experimental Protocols

This section is structured in a problem-and-solution format to directly address experimental challenges.

Initial Formulation & General Troubleshooting
Q: My initial aqueous formulation of PPD has extremely low solubility (<0.1 mg/mL). What is my overall strategy to improve this?

Answer: This is a common starting point due to PPD's inherent hydrophobicity. A systematic, multi-pronged approach is recommended. The choice of technique depends on the desired dosage form (e.g., oral liquid, parenteral, solid tablet).

The following workflow diagram outlines a logical progression for troubleshooting and enhancing the solubility of PPD.

G cluster_start Initial Problem cluster_liquid Liquid Formulations cluster_solid Solid Formulations cluster_outcome Desired Outcome start Low Aqueous Solubility of PPD (<0.1 mg/mL) cosolvency Strategy 1: Co-solvency (PEG-400, PG, Ethanol) start->cosolvency Primary Approaches ph_adjust Strategy 2: pH Adjustment (for ionizable drugs) start->ph_adjust Primary Approaches solid_disp Advanced Strategy: Amorphous Solid Dispersion (PVP, HPMC) start->solid_disp For Solid Dosage Forms complexation Strategy 3: Complexation (Cyclodextrins) cosolvency->complexation If insufficient success Target Solubility Achieved cosolvency->success ph_adjust->complexation If insufficient ph_adjust->success surfactants Strategy 4: Surfactants (Micellar Solubilization) complexation->surfactants Alternative complexation->success surfactants->success solid_disp->success

Caption: General troubleshooting workflow for PPD solubility.

Strategy 1: Co-solvency
Q: I want to use co-solvents. Which are most effective and what is the scientific basis for their use?

Answer: Co-solvency is an excellent first-line strategy for PPD.[7] As the data table shows, PPD is highly soluble in PEG-400, Transcutol®, and DMSO.[1][2][4] For pharmaceutical applications, Propylene Glycol (PG) , Ethanol , and PEG-400 are the most common and practical choices due to their established safety profiles.[8][9]

Causality: Co-solvents work by reducing the polarity of the bulk solvent (water).[10] Water has a high dielectric constant and a strong hydrogen-bonding network, which tends to "squeeze out" non-polar molecules like PPD. By adding a water-miscible organic solvent, you disrupt this network and create a more favorable, less polar environment for the lipophilic PPD molecule to dissolve.[8][11][]

Protocol 1: Co-solvent Solubility Screening

This protocol allows you to systematically determine the optimal co-solvent system for your needs.

Objective: To determine the saturation solubility of PPD in various co-solvent/water mixtures.

Materials:

  • 6-phenyl-pyridazin-3(2H)-one (PPD)

  • Co-solvents: PEG-400, Propylene Glycol, Ethanol

  • Purified water

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Methodology:

  • Prepare Co-solvent Blends: Prepare a series of co-solvent/water mixtures by volume (e.g., 10%, 20%, 40%, 60%, 80% v/v of co-solvent in water).

  • Equilibrate System: Add an excess amount of PPD to vials containing each co-solvent blend. An excess is critical to ensure you are measuring saturation solubility.

  • Shake to Equilibrate: Tightly cap the vials and place them in a shaking incubator set to a controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This duration is typically sufficient to reach equilibrium. Self-Validation: After 24 hours, take a sample. Continue shaking and sample again at 48 hours. If the concentration is unchanged, equilibrium has been reached.

  • Sample Preparation: After equilibration, allow the vials to stand for several hours for the excess solid to settle. Carefully withdraw an aliquot from the supernatant.

  • Filtration: Filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent blend) to remove any undissolved solid.

  • Quantification: Dilute the filtered sample with a suitable mobile phase or solvent and analyze the concentration of PPD using a validated HPLC or UV-Vis method.

  • Plot Data: Plot saturation solubility (mg/mL or M) versus the percentage of co-solvent to identify the most effective system.

Strategy 2: pH Adjustment
Q: Can I improve PPD solubility by adjusting pH?

Answer: Yes, this is a highly plausible strategy. The pyridazinone ring contains an N-H group which is a lactam. This proton can be removed under basic conditions, forming an anionic salt that is significantly more water-soluble.[7][13][14] The key is to adjust the pH of the medium to a value significantly above the compound's pKa.

Causality: For a weakly acidic compound like PPD, its solubility increases as it converts from the neutral, less soluble form to the ionized, more soluble salt form.[][15] The relationship is governed by the Henderson-Hasselbalch equation. By creating a microenvironment with a pH that favors the ionized state, you can dramatically enhance solubility.[16]

Protocol 2: pH-Dependent Solubility Profiling

Objective: To determine the solubility of PPD across a range of physiologically and pharmaceutically relevant pH values.

Materials:

  • PPD

  • A series of buffers (e.g., phosphate, citrate, borate) covering a pH range from 2 to 10.

  • pH meter

  • Equipment from Protocol 1

Methodology:

  • Prepare Buffers: Prepare buffers at various pH points (e.g., pH 2, 4, 6, 7.4, 8, 9, 10).

  • Equilibrate System: Add an excess amount of PPD to vials containing each buffer solution.

  • Shake to Equilibrate: Follow the equilibration procedure from Protocol 1 (shaking for 24-48 hours).

  • Measure Final pH: After equilibration, measure and record the final pH of the supernatant in each vial, as it may shift slightly.

  • Sample and Analyze: Follow the sampling, filtration, and quantification steps from Protocol 1.

  • Plot Data: Plot the log of the saturation solubility versus the final measured pH. The resulting curve will reveal the pH at which solubility begins to increase, giving an estimate of the pKa and identifying the optimal pH range for solubilization.

Strategy 3: Cyclodextrin Complexation
Q: My formulation requires avoiding organic co-solvents. How can cyclodextrins help, and which type should I use?

Answer: Cyclodextrins (CDs) are an excellent choice for increasing aqueous solubility without using organic co-solvents.[17][18] They are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][19]

Causality: The hydrophobic PPD molecule ("guest") can be encapsulated within the hydrophobic cavity of the cyclodextrin ("host"), forming a water-soluble inclusion complex.[17][20] The hydrophilic exterior of the CD interacts favorably with water, effectively masking the hydrophobicity of the PPD molecule and increasing its apparent aqueous solubility.[21]

For initial screening, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. It has a much higher aqueous solubility and a better safety profile for parenteral administration compared to the parent β-cyclodextrin.[19][22]

G cluster_system Cyclodextrin Complexation Mechanism PPD PPD Molecule (Hydrophobic) Complex Soluble PPD-CD Inclusion Complex PPD->Complex + CD Cyclodextrin (Host) (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Encapsulates

Caption: Encapsulation of PPD within a cyclodextrin host.

Protocol 3: Phase-Solubility Analysis with Cyclodextrins

Objective: To determine the stoichiometry and binding constant of the PPD-cyclodextrin complex, which informs how effectively the CD increases solubility.

Materials:

  • PPD

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water or a relevant buffer (e.g., pH 7.4 phosphate buffer)

  • Equipment from Protocol 1

Methodology:

  • Prepare CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 10, 20, 50, 100, 200 mM).

  • Equilibrate System: Add an excess amount of PPD to each CD solution.

  • Shake to Equilibrate: Follow the equilibration procedure from Protocol 1 (shaking for 24-48 hours).

  • Sample and Analyze: Follow the sampling, filtration, and quantification steps from Protocol 1.

  • Plot Data: Plot the solubility of PPD (M) versus the concentration of HP-β-CD (M).

  • Interpret the Diagram:

    • A linear increase (Aₗ-type diagram) is most common and indicates the formation of a 1:1 soluble complex.

    • The slope of this line can be used to calculate the stability constant (Kₛ) of the complex, which quantifies the strength of the interaction. A higher Kₛ indicates more efficient solubilization.

Strategy 4: Advanced Techniques for Solid Dosage Forms
Q: I've tried other methods but need a higher drug load for a tablet formulation. What is the next step?

Answer: For solid dosage forms where high drug loading and rapid dissolution are required, creating an amorphous solid dispersion (ASD) is a state-of-the-art technique.[11][23]

Causality: In an ASD, the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix in an amorphous (non-crystalline) state.[24] The amorphous form has a higher free energy and does not require energy to break a crystal lattice, leading to significantly faster dissolution rates and the ability to achieve supersaturated concentrations in solution.[11] Polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) are commonly used as carriers to both form and stabilize the amorphous state.[25][26]

This is an advanced technique typically involving processes like spray drying or hot-melt extrusion .[27][28] It requires specialized equipment and expertise but is one of the most powerful methods for enhancing the bioavailability of poorly soluble drugs like PPD.[23][24]

References
  • Shakeel, F., Imran, M., Haq, N., Alshehri, S., & Anwer, M. K. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-8. [Link]

  • Summary of the commonly used excipients for preparation of solid dispersions. ResearchGate. [Link]

  • Cosolvent. ScienceDirect. [Link]

  • Singh, R., & Kaur, P. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 83(2), 1-10. [Link]

  • The important role and application of surfactants in pharmaceutical formulations. (2025). Scientist Solutions. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220. [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. LinkedIn. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 400-409. [Link]

  • Shakeel, F., Imran, M., Haq, N., Alshehri, S., & Anwer, M. K. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. National Institutes of Health. [Link]

  • Shakeel, F., Imran, M., Haq, N., Alshehri, S., & Anwer, M. K. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. ResearchGate. [Link]

  • Sharma, D., Saini, S., Singh, G., Rana, R., & Singh, M. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 110-123. [Link]

  • Loftsson, T., & Jarvinen, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. National Institutes of Health. [Link]

  • Popa, G., Mititelu-Tartau, L., & Isopencu, G. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]

  • Asija, R., & Gupta, A. K. (2024). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. Impactfactor.org. [Link]

  • Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. MDPI. [Link]

  • Co-solvent: Significance and symbolism. (2025). Excipients. [Link]

  • PH adjustment: Significance and symbolism. (2026). Excipients. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • DiFranco, N., & Glassco, J. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]

  • Shakeel, F., Imran, M., & Haq, N. (2021). Detailed Study on Synthesis, Characterization and Solubility Determination of 6-phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Current Advances in Chemistry and Biochemistry, 2. [Link]

  • solubility enhancement -by pH change & complexation. Slideshare. [Link]

  • Shakeel, F., Imran, M., Haq, N., Alshehri, S., & Anwer, M. K. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents. PubMed. [Link]

  • Al-Hammami, M. M., & Mahlin, D. (2020). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. National Institutes of Health. [Link]

  • Solid Dispersions. (2016). Contract Pharma. [Link]

  • 6-hydroxy-2-phenylpyridazin-3(2H)-one. PubChem. [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate. [Link]

  • Shakeel, F., Imran, M., Haq, N., Alshehri, S., & Anwer, M. K. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents. PubMed. [Link]

  • Shakeel, F., Imran, M., Haq, N., Alshehri, S., & Anwer, M. K. (2021). Detailed Study on Synthesis, Characterization and Solubility Determination of 6-phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. ResearchGate. [Link]

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Technical Support Center: Enhancing the Stability of Pyridazinone Compounds in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazinone compounds. This guide is designed to provide you with expert insights and practical, field-proven solutions to common stability challenges encountered during your experiments. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions to protect the integrity of your molecules.

Section 1: Understanding Pyridazinone Instability - Frequently Asked Questions

This section addresses the fundamental question: "Why is my pyridazinone compound degrading?" Understanding the primary mechanisms of instability is the first step toward preventing them.

Q1: What are the most common reasons pyridazinone compounds degrade in solution?

Pyridazinone derivatives, while versatile, possess inherent structural features that can make them susceptible to degradation under common laboratory conditions. The primary degradation pathways are hydrolysis, oxidation, and photodegradation.[1][2][3] The specific susceptibility of your compound depends on its unique substituents and the experimental conditions (pH, solvent, light exposure, and presence of oxidizing agents).

Q2: How does hydrolysis affect the pyridazinone ring?

The pyridazinone ring contains an amide-like (lactam) bond which is susceptible to cleavage by hydrolysis, especially under strong acidic or basic conditions.[4][5][6]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and thus more vulnerable to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion can directly attack the carbonyl carbon. This pathway is often more aggressive and can lead to rapid ring-opening.

The resulting degradation products are typically gamma-keto carboxylic acids or related derivatives, which will appear as new peaks in your analytical chromatogram.

Q3: My compound has several nitrogen atoms. Is it prone to oxidation?

Yes, the nitrogen-containing heterocyclic ring system can be susceptible to oxidation.[7][8] The presence of adjacent nitrogen atoms can influence the electron density of the ring, and certain substituents can further increase this susceptibility. Oxidative stress can be introduced by dissolved oxygen, peroxide impurities in solvents (especially ethers like THF or dioxane), or exposure to metal ions which can catalyze oxidation reactions.[3][9] Some pyridazinone derivatives have been studied for their antioxidant properties, but the core scaffold can still be vulnerable.[10][11]

Q4: I left my compound solution on the benchtop and its concentration dropped. Could light be the issue?

Photodegradation is a significant and often underestimated cause of instability. Aromatic systems like the pyridazinone ring can absorb UV or even visible light. This absorption can excite the molecule to a higher energy state, where it can undergo various reactions, including ring cleavage, rearrangement, or reaction with the solvent or dissolved oxygen.[1][2] It is crucial to protect solutions of photosensitive compounds from light, especially during long-term storage or extended automated HPLC runs.[9]


Section 2: Proactive Stability Enhancement - A Strategic Guide

This section provides actionable strategies to prevent degradation before it becomes a problem.

Q1: What is the single most important factor to control for enhancing stability?

For many pyridazinone compounds, pH is the critical parameter . The stability profile of a compound can vary dramatically across the pH scale.[6] It is essential to determine the optimal pH range where your compound exhibits maximum stability.

  • Why it Matters: The ionization state of your molecule changes with pH, which can drastically alter its susceptibility to hydrolysis or oxidation.[6]

  • Actionable Advice:

    • Conduct a simple pH stability screen. Prepare your compound in a series of buffers (e.g., pH 3, 5, 7.4, 9) and monitor its purity over time using HPLC.

    • Once the optimal pH is identified, use a buffer with sufficient capacity to maintain that pH throughout your experiment. Citrate and phosphate buffers are common choices.[6][12]

Q2: How do I choose the right solvent or solvent system?

The choice of solvent is critical. While aqueous buffers are necessary for many biological assays, they can promote hydrolysis.

  • Aqueous Solutions: If you must use an aqueous buffer, ensure it is set to the optimal pH (see Q1). For stock solutions, consider using a co-solvent.

  • Co-solvents: Using water-miscible organic solvents like DMSO, DMF, or ethanol for stock solutions can significantly inhibit hydrolysis by reducing the activity of water. Always prepare stock solutions at a high concentration in an appropriate organic solvent and perform the final dilution into aqueous buffer immediately before the experiment.

  • Solvent Purity: Always use high-purity, HPLC-grade solvents. Lower-grade solvents can contain acidic, basic, or metallic impurities that catalyze degradation. Be particularly cautious with solvents like THF, which can form explosive peroxides that are also highly reactive oxidizing agents.

Q3: What additives or excipients can I use to stabilize my compound solution?

Several excipients can be incorporated into your formulation to enhance stability, particularly for longer-term storage or challenging conditions.[13]

Excipient TypeExample(s)Mechanism of ActionWhen to Use
Antioxidants Butylated hydroxytoluene (BHT), Ascorbic Acid, Sodium metabisulfiteScavenge free radicals and reactive oxygen species, preventing oxidative degradation of the compound.[8][10]When your compound is known to be sensitive to oxidation or when using solvents prone to peroxide formation.
Chelating Agents Ethylenediaminetetraacetic acid (EDTA), EGTABind trace metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidative and other degradation reactions.[9]When working with buffers or reagents that may contain metal ion contaminants.
Solubilizers / Stabilizers Cyclodextrins, Polysorbates (e.g., Tween 80), HPMC, PVPCan form inclusion complexes or micelles that encapsulate the drug, protecting it from the bulk solvent environment and preventing hydrolysis or oxidation.[9][14][15][16]For poorly soluble compounds or when aiming to create a stable formulation for in-vivo studies.

Q4: What are the best practices for storing pyridazinone solutions?

Proper storage is fundamental. Follow these rules:

  • Temperature: Store solutions at the lowest practical temperature. For long-term storage, -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles, which can cause degradation and precipitation.[17] Aliquot stock solutions into single-use vials.

  • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[9]

  • Inert Atmosphere: For highly oxygen-sensitive compounds, consider degassing the solvent by sparging with nitrogen or argon before preparing the solution and flushing the headspace of the vial with the inert gas before sealing.[9]


Section 3: Troubleshooting Guide - From Observation to Solution

This section is designed to help you diagnose and solve stability issues as they arise during your experiments.

Q1: I'm seeing new, unidentified peaks in my HPLC chromatogram after my solution has been sitting for a few hours. What's happening?

This is a classic sign of degradation. The new peaks are likely degradation products.

  • Immediate Action: Use an HPLC-MS system to get the mass-to-charge ratio (m/z) of the new peaks.[18] This is the fastest way to investigate.

    • If a new peak has a mass of +18 Da compared to your parent compound, this strongly suggests hydrolysis (addition of a water molecule).

    • If a new peak has a mass of +16 Da, it likely indicates oxidation (addition of an oxygen atom).

  • Troubleshooting Workflow: Follow a systematic approach to pinpoint the cause.

TroubleshootingWorkflow start_node start_node process_node process_node decision_node decision_node solution_node solution_node bad_outcome_node bad_outcome_node start Observation: New peaks in HPLC check_ms Analyze by LC-MS Identify mass of degradants start->check_ms is_hydrolysis Mass = Parent + 18? check_ms->is_hydrolysis is_oxidation Mass = Parent + 16? is_hydrolysis->is_oxidation No hydrolysis_cause Likely Hydrolysis is_hydrolysis->hydrolysis_cause Yes is_photodegradation Was solution exposed to light? is_oxidation->is_photodegradation No oxidation_cause Likely Oxidation is_oxidation->oxidation_cause Yes photo_cause Likely Photodegradation is_photodegradation->photo_cause Yes unknown_cause Other Mechanism (e.g., rearrangement) is_photodegradation->unknown_cause No hydrolysis_solution Solution: 1. Optimize solution pH. 2. Use co-solvents for stock. 3. Lower temperature. hydrolysis_cause->hydrolysis_solution oxidation_solution Solution: 1. Degas solvents. 2. Add antioxidant (e.g., BHT). 3. Add chelator (e.g., EDTA). oxidation_cause->oxidation_solution photo_solution Solution: 1. Use amber vials. 2. Protect from ambient light. photo_cause->photo_solution

Caption: Troubleshooting workflow for identifying the cause of degradation.

Q2: My compound seems stable in DMSO stock but degrades quickly when I dilute it into my cell culture media or aqueous buffer for an assay. Why?

This is a very common scenario. The issue is almost certainly hydrolysis or pH-mediated degradation .

  • Causality: Your DMSO stock has very low water activity, which prevents hydrolysis. When you dilute it into an aqueous environment, the compound is suddenly exposed to a high concentration of water at a specific pH (e.g., pH ~7.4 for cell culture media), initiating the degradation process.

  • Solution:

    • Prepare Fresh: Prepare the final aqueous dilution immediately before use. Do not store the compound in the aqueous buffer for extended periods.

    • pH Screen: Perform a pH stability screen (as described in Section 2, Q1) to see if a slightly different pH could improve stability without affecting your assay.

    • Formulation: For in-vivo work where longer stability is needed, consider a formulation with stabilizing excipients like cyclodextrins.[9]

Q3: The peak area of my main compound is decreasing, but I don't see any new peaks appearing in the chromatogram. What could be the problem?

This situation suggests one of two possibilities:

  • Precipitation: Your compound may be precipitating out of solution. This is common when diluting a concentrated organic stock into an aqueous buffer where the compound has lower solubility.

    • How to Check: Visually inspect the solution for cloudiness or particulates. Centrifuge the sample and analyze the supernatant; a significant drop in concentration confirms precipitation.

    • Solution: Lower the final concentration, increase the percentage of organic co-solvent if the assay allows, or use a solubilizing excipient.[16]

  • Formation of Non-UV-Active or Retained Degradants: The degradation products may not have a chromophore that absorbs at the wavelength you are monitoring, or they may be so polar or reactive that they are sticking to the column and not eluting.

    • How to Check: Use a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS). Also, perform a harsh column wash with a strong solvent at the end of your run to see if any highly retained species elute.


Section 4: Essential Experimental Protocols

Here we provide detailed, step-by-step protocols for systematically evaluating the stability of your pyridazinone compounds.

Protocol 1: Forced Degradation (Stress Testing) Study

A forced degradation study is essential for understanding the intrinsic stability of your molecule and for developing a robust, stability-indicating analytical method.[1][19] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

Objective: To identify potential degradation products and degradation pathways.

Materials:

  • Your pyridazinone compound

  • HPLC-grade water, acetonitrile, and methanol

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV/PDA detector (and ideally MS)

Procedure:

  • Prepare Stock Solution: Prepare a ~1 mg/mL stock solution of your compound in a suitable solvent (e.g., acetonitrile or a water/acetonitrile mix).

  • Set Up Stress Conditions (in separate amber vials):

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl. Heat at 60-80°C.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH. Keep at room temperature initially, as base hydrolysis can be rapid.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3-30% H₂O₂. Keep at room temperature.

    • Thermal Stress: Place a vial of the stock solution in an oven at 60-80°C.

    • Photolytic Stress: Place a vial of the stock solution in a photostability chamber (ICH Q1B guidelines recommend an exposure of >1.2 million lux hours and >200 W·h/m²). If a chamber is unavailable, exposure to direct sunlight for a controlled period can be an initial screen.

    • Control: Keep 1 mL of stock solution protected from light at 4°C.

  • Time Points: Sample from each vial at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Before injection, neutralize the acid and base samples (e.g., add an equimolar amount of NaOH to the acid sample and HCl to the base sample). Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze all samples by HPLC-PDA-MS.

Data Interpretation:

  • Compare the chromatograms from the stressed samples to the control.

  • Identify the conditions that cause degradation.

  • Calculate the percentage of degradation and the peak areas of the new impurities.

  • Use the PDA detector to check for peak purity and the MS to identify the mass of the degradants.

ForcedDegradation cluster_setup Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start_node start_node process_node process_node condition_node condition_node analysis_node analysis_node API API Stock Solution (e.g., 1 mg/mL) Acid Acid (HCl, heat) API->Acid Base Base (NaOH, RT) API->Base Oxidation Oxidation (H₂O₂, RT) API->Oxidation Thermal Thermal (Heat) API->Thermal Photo Photolytic (Light) API->Photo Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize/ Dilute Samples Sampling->Neutralize HPLC Analyze by HPLC-PDA-MS Neutralize->HPLC

Caption: Workflow for a forced degradation study.

Protocol 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the decrease of the active drug concentration due to degradation and separate the drug peak from all degradation product peaks.[18][20]

Objective: To develop an HPLC method that can resolve the parent compound from all potential degradants.

Procedure:

  • Use Forced Degradation Samples: The key to this process is to use the samples generated in Protocol 1. Create a mixed solution containing the parent compound and all major degradation products by combining small aliquots from each stressed sample that shows significant degradation.

  • Column and Mobile Phase Screening:

    • Columns: Screen at least two columns with different selectivities (e.g., a standard C18 and a Phenyl-Hexyl or polar-embedded phase column).[5][20]

    • Mobile Phases: Screen different organic modifiers (acetonitrile vs. methanol) and pH values for the aqueous phase (e.g., pH 2.7 with formic acid and pH 6.8 with a phosphate buffer).

  • Initial Gradient: Start with a broad, fast gradient (e.g., 5% to 95% organic in 10 minutes) to elute all components.[20]

  • Method Optimization:

    • Once you find a column/mobile phase combination that shows baseline separation between the parent peak and the degradant peaks, optimize the method.

    • Adjust the gradient slope, temperature, and flow rate to maximize resolution (Rs > 2) for the most critical peak pair (the degradant eluting closest to the parent).

  • Method Validation: Once optimized, the method should be validated according to ICH Q2(R1) guidelines, focusing on specificity (the most critical parameter for a stability-indicating method), linearity, accuracy, and precision.

MethodDevWorkflow start_node start_node process_node process_node decision_node decision_node solution_node solution_node start Prepare Sample: Mixture of API and Forced Degradation Products screen_cols Screen Columns (e.g., C18, Phenyl) and Mobile Phases (ACN, MeOH) start->screen_cols run_gradient Run Broad Gradient (5-95% B in 10 min) screen_cols->run_gradient check_res Is API peak resolved from all degradants (Rs > 2.0)? run_gradient->check_res check_res->screen_cols No optimize Optimize Gradient, Temp, and Flow Rate to Maximize Resolution check_res->optimize Yes validate Validate Method (Specificity, Linearity, etc.) optimize->validate

Caption: Workflow for developing a stability-indicating HPLC method.


References

  • Di Mola, A., et al. (2021). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules. Available at: [Link]

  • Gökçe, M., et al. (2008). Screening and evaluation of antioxidant activity of some pyridazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Yousfi, B., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Struck, R. E., & Frye, J. L. (1973). Soil Degradation of Two Phenyl Pyridazinone Herbicides. Weed Science. Available at: [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2012). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Available at: [Link]

  • Gökçe, M., et al. (2008). Screening and evaluation of antioxidant activity of some pyridazine derivatives. Informa UK Limited. Available at: [Link]

  • Google Patents. (1993). Pyridazinone derivatives, their preparation and use.
  • Gökçe, M., et al. (2008). Screening and evaluation of antioxidant activity of some pyridazine derivatives. ResearchGate. Available at: [Link]

  • Science of Synthesis. (2004). Product Class 8: Pyridazines. Thieme. Available at: [Link]

  • Google Patents. (2024). Method for rapid oxidation of dihydropyridazines to pyridazines.
  • El-Sayed, M. A., et al. (2022). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Available at: [Link]

  • Singh, S., & Kumar, M. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. Available at: [Link]

  • Taha, E., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules. Available at: [Link]

  • Shinde, P. G., et al. (2016). Forced Degradation Studies. SciSpace. Available at: [Link]

  • Carotti, A., et al. (2016). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules. Available at: [Link]

  • Abd-Rabo, M. M., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Available at: [Link]

  • Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry. Available at: [Link]

  • American Pharmaceutical Review. (2024). Excipients for Parenterals. Available at: [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • American Pharmaceutical Review. (2024). Stabilizer Excipients. Available at: [Link]

  • Pharmaguideline. (2024). Strategies for Resolving Stability Issues in Drug Formulations. Available at: [Link]

  • Scott, J. S., & Degorce, S. L. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Communications Chemistry. Available at: [Link]

  • Semantic Scholar. (2014). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Available at: [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available at: [Link]

  • ResearchGate. (2021). Antioxidant activity of newly synthesized pyridazin-3(2H)-one (2a-p). Available at: [Link]

  • Semantic Scholar. (2021). Design and synthesis of pyridazinone hybrid in PEG-400 as COX-1/COX-2 inhibitor and their antioxidant study. Available at: [Link]

  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available at: [Link]

  • Floresta, G., et al. (2020). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. Future Medicinal Chemistry. Available at: [Link]

  • El-Sayed, M. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2024). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Available at: [Link]

  • Google Patents. (2018). Stabilizing excipients for therapeutic protein formulations.
  • Zarrin, A., et al. (2021). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. AAPS PharmSciTech. Available at: [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. Available at: [Link]

  • Rudzki, P. J., & Kaza, M. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. Molecules. Available at: [Link]

  • National Academic Digital Library of Ethiopia. (2005). HPLC methods for recently approved pharmaceuticals. Available at: [Link]

Sources

method for resolving impurities in 6-methoxypyridazin-3(2h)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for resolving impurities encountered during the synthesis of 6-methoxypyridazin-3(2H)-one. As a crucial intermediate in the development of various pharmaceuticals, ensuring its purity is paramount. This document is structured to provide not just procedural steps, but the underlying scientific principles to empower researchers in their experimental work.

I. Common Synthetic Routes and Potential Impurities

The synthesis of this compound is primarily achieved through two common pathways, each with its own set of potential impurities. Understanding these routes is the first step in effective troubleshooting.

Route 1: Nucleophilic Substitution of 3,6-Dichloropyridazine

This widely used method involves the sequential substitution of the chlorine atoms on 3,6-dichloropyridazine. The first substitution with a methoxide source yields 6-chloro-3-methoxypyridazine, which is then hydrolyzed to the desired product.

A 3,6-Dichloropyridazine B 6-Chloro-3-methoxypyridazine (Intermediate) A->B  NaOCH3 (1 eq)   D 3,6-Dimethoxypyridazine (Impurity A) A->D  NaOCH3 (>1 eq)   E 6-Chloro-3-hydroxypyridazine (Impurity B) A->E  Incomplete Chlorination or Hydrolysis of starting material C This compound (Product) B->C  Hydrolysis (e.g., NaOH)  

Figure 1: Synthetic pathway from 3,6-dichloropyridazine.

Route 2: Cyclization of Maleic Anhydride Derivatives

This route involves the initial formation of the pyridazinone ring by reacting a maleic anhydride derivative with hydrazine, followed by subsequent modification to introduce the methoxy group.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis of this compound, providing causal explanations and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction to form 6-chloro-3-methoxypyridazine from 3,6-dichloropyridazine is producing a significant amount of a di-substituted byproduct. How can I minimize this?

A1: The di-substituted byproduct you are observing is likely 3,6-dimethoxypyridazine (Impurity A) . Its formation is a common issue and is primarily influenced by the stoichiometry of the methoxide source and reaction temperature.

Causality: The second nucleophilic substitution reaction, which forms the di-methoxy compound, becomes competitive if an excess of sodium methoxide is present or if the reaction temperature is too high, providing sufficient activation energy for the second substitution to occur at a significant rate.

Troubleshooting Steps:

  • Stoichiometric Control: Carefully control the molar ratio of sodium methoxide to 3,6-dichloropyridazine. A 1:1 molar ratio is the theoretical ideal, however, slight adjustments may be necessary based on the purity of your starting materials and the reaction scale.

  • Temperature Management: Maintain a lower reaction temperature. The first methoxylation is generally faster and has a lower activation energy than the second. By keeping the temperature low, you can selectively favor the mono-substitution.

  • Slow Addition of Nucleophile: Adding the sodium methoxide solution dropwise to the solution of 3,6-dichloropyridazine can help maintain a low localized concentration of the nucleophile, further reducing the likelihood of di-substitution.

Q2: I am observing an impurity with a similar polarity to my desired this compound product, making it difficult to separate by column chromatography. What could it be and how do I get rid of it?

A2: This impurity is likely 6-chloro-3-hydroxypyridazine (Impurity B) . This can arise from incomplete starting material or hydrolysis of the intermediate.

Causality:

  • Incomplete Chlorination of Precursor: If your 3,6-dichloropyridazine starting material was synthesized from maleic hydrazide, incomplete chlorination can result in the presence of 6-chloro-3-hydroxypyridazine.

  • Hydrolysis of 6-chloro-3-methoxypyridazine: During the hydrolysis step to form the final product, if the reaction does not go to completion, you will have unreacted 6-chloro-3-methoxypyridazine.

Troubleshooting and Purification:

  • Reaction Optimization: Ensure the hydrolysis step goes to completion by monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Adjusting the reaction time, temperature, or concentration of the base can drive the reaction to completion.

  • Purification Strategy:

    • Recrystallization: This is often the most effective method for removing structurally similar impurities. A suitable solvent system must be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in the mother liquor.

    • Column Chromatography Optimization: If recrystallization is not sufficient, optimizing the column chromatography conditions is necessary. This can involve using a shallower solvent gradient, trying different solvent systems, or using a different stationary phase.

Q3: My final product is showing a low yield and the presence of multiple unidentified spots on the TLC plate. What are the likely causes?

A3: Low yields and multiple spots on a TLC plate suggest a combination of incomplete reactions and the formation of various side products.

Causality:

  • Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or pH can lead to incomplete conversion and the formation of degradation products.

  • Presence of Water: In the initial methoxylation step, the presence of water can lead to the formation of hydroxy-impurities.

  • Decomposition: Pyridazinone derivatives can be susceptible to decomposition at high temperatures.

Troubleshooting Workflow:

cluster_0 Troubleshooting Low Yield & Multiple Impurities A Low Yield & Multiple TLC Spots B Analyze Starting Material Purity A->B C Optimize Reaction Conditions (Temp, Time, pH) A->C D Ensure Anhydrous Conditions (for methoxylation step) A->D B->C E Monitor Reaction Progress (TLC/HPLC) C->E D->E F Optimize Work-up Procedure E->F G Purify Crude Product (Recrystallization/Chromatography) F->G H Characterize Purified Product & Impurities (NMR, MS) G->H

Figure 2: A systematic approach to troubleshooting complex impurity profiles.

III. Experimental Protocols for Purification

The following protocols provide detailed, step-by-step methodologies for the purification of this compound.

Protocol 1: Recrystallization

Objective: To remove closely related impurities, such as 6-chloro-3-hydroxypyridazine.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erhlenmeyer flask

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: A mixture of ethanol and water is a good starting point for recrystallization. The ideal ratio will depend on the impurity profile of your crude product.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography

Objective: To separate a mixture of impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Hexane

  • Ethyl acetate

  • Collection tubes

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexane.[4]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

IV. Identification of Common Impurities

Accurate identification of impurities is crucial for process optimization and quality control. The following table summarizes the key analytical data for the most common impurities.

Impurity NameStructureKey Analytical Features
3,6-Dimethoxypyridazine OMe-C4H2N2-OMe¹H NMR: Two distinct methoxy signals. MS: Molecular ion peak corresponding to C6H8N2O2.
6-Chloro-3-hydroxypyridazine Cl-C4H2N2-OH¹H NMR: Absence of a methoxy signal, presence of a broad OH peak. MS: Molecular ion peak corresponding to C4H3ClN2O.
3,6-Dichloropyridazine Cl-C4H2N2-Cl¹H NMR: Aromatic protons in a specific pattern. MS: Characteristic isotopic pattern for two chlorine atoms.[5]

V. References

  • Google Patents. (2009). CN101508676B - Synthesis process of 6-methoxy pyridazine-3-carboxylic acid.

  • SciSpace. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [Link]

  • Quick Company. (Year not available). Process For The Purification Of Substituted Pyridazinone Intermediate. [Link]

  • LabXchange. (2022). Lab Procedure: Recrystallization. [Link]

  • PubMed Central (PMC). (2011). Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • Journal of Pharmaceutical Research International. (2022). An Improved Synthesis of Teriflunomide and Identification, Synthesis and Characterization of Its Critical Process Impurities. [Link]

  • ResearchGate. (2015). (PDF) Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. [Link]

  • YouTube. (2020). Recrystallization. [Link]

  • YouTube. (2007). Organic Chemistry Lab: Recrystallization. [Link]

  • PrepChem.com. (n.d.). Synthesis of Example 2: 6-(4-Ethoxy-3-methoxyphenyl)-3[2H]pyridazinone. [Link]

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2012). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]

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  • PubMed. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. [Link]

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  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2022). A REVIEW ON ANALYTICAL METHOD DEVELOPMENT FOR THE ESTIMATION OF IMPURITIES IN DRUG SUBSTANCE AND DRUG PRODUCT. [Link]

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling of. [Link]

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  • PubMed. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). [Link]

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  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. [Link]

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  • PubMed. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]

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Technical Support Center: Optimizing the Suzuki-Miyaura Coupling for Pyridazinone Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the functionalization of pyridazinone scaffolds via the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this important heterocyclic core. Pyridazinones are prevalent in pharmacologically active compounds, and their efficient elaboration is critical for drug discovery programs.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common experimental issues. The content is structured to explain the chemical principles behind each recommendation, empowering you to make informed decisions for successful reaction optimization.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura reaction with a chloropyridazinone failing, even though aryl chlorides are known to work with modern catalysts?

A1: While the electron-deficient nature of the pyridazine ring generally facilitates the initial oxidative addition step, even for less reactive C-Cl bonds, other factors specific to the pyridazinone core can impede the catalytic cycle.[1][2] The nitrogen atoms and the exocyclic oxygen of the pyridazinone can act as Lewis bases, coordinating to the palladium center and inhibiting its catalytic activity.[3] This catalyst inhibition is a primary suspect for failed reactions. Success often requires ligands that are bulky enough to prevent this unwanted coordination while still promoting the desired C-C bond formation.

Q2: I am observing significant decomposition of my boronic acid before the coupling is complete. What is the likely cause?

A2: This is a classic case of protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4] This side reaction is often accelerated by excessive water, overly harsh basic conditions, or prolonged high temperatures.[4][5] Pyridazinone couplings can sometimes require forcing conditions, which unfortunately also favor this decomposition pathway. The key is to find a balance where the coupling proceeds faster than the protodeboronation.

Q3: Can I use an N-unsubstituted pyridazinone directly in the coupling reaction?

A3: It is highly challenging. The N-H proton of the pyridazinone is acidic and will react with the base required for the Suzuki coupling. This consumes the base, complicates the reaction medium, and can lead to solubility issues and catalyst inhibition. While not impossible, it is strongly recommended to protect the pyridazinone nitrogen (e.g., with a methyl, benzyl, or p-methoxybenzyl group) before attempting the coupling. This simplifies the reaction system and significantly increases the probability of success.

Q4: What are the best general starting conditions for a new pyridazinone-boronic acid pairing?

A4: A robust starting point is crucial. Based on literature precedent for challenging N-heterocycles, a combination of a palladium pre-catalyst with a bulky, electron-rich biarylphosphine ligand is recommended.[2]

  • Catalyst System: Pd₂(dba)₃ (1-2 mol%) with XPhos (2-4 mol%)

  • Base: K₃PO₄ (2-3 equivalents)

  • Solvent: 1,4-Dioxane or Toluene with 10-20% water.[6]

  • Temperature: 80-100 °C

Always begin with a small-scale test reaction and monitor by LC-MS to track the consumption of starting materials and the formation of both the desired product and any side products.

In-Depth Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing detailed causal analysis and actionable protocols.

Problem 1: Low to No Yield of the Desired Coupled Product

You are observing a significant amount of unreacted halo-pyridazinone and/or your boronic acid derivative after a standard reaction time.

  • The "Why": The pyridazinone ring contains multiple Lewis basic sites (the ring nitrogens and the carbonyl oxygen) that can coordinate to the palladium catalyst. This coordination can stabilize the palladium complex in an off-cycle state, preventing it from participating in the catalytic cycle. Standard ligands like triphenylphosphine are often not sufficient to prevent this inhibition.[3]

  • The Solution: Employ Bulky, Electron-Rich Ligands. Modern Buchwald-type biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands are designed to be sterically demanding.[2] This bulkiness creates a "protective pocket" around the palladium center, favoring the approach of the substrates for oxidative addition and reductive elimination while hindering coordination from the pyridazinone heterocycle.

  • Set up an array of parallel reactions in 2 mL vials, each charged with your halo-pyridazinone (0.1 mmol, 1.0 eq.), boronic acid (0.15 mmol, 1.5 eq.), and base (see Table 2).

  • To each vial, add a different catalyst/ligand system as outlined in the table below.

  • Add the chosen solvent (e.g., Dioxane/H₂O, 4:1, 1.0 mL).

  • Degas the vials thoroughly by bubbling argon or nitrogen through the solvent for 10-15 minutes.

  • Seal the vials and place them in a preheated reaction block at 90 °C.

  • Monitor the reactions at 2h, 6h, and 24h by taking a small aliquot for LC-MS analysis.

Catalyst (mol%)Ligand (mol%)ClassRationale & Comments
Pd₂(dba)₃ (2)SPhos (4)Buchwald LigandExcellent general-purpose ligand for heteroaryl couplings.
Pd(OAc)₂ (2)XPhos (4)Buchwald LigandVery bulky, often effective when other ligands fail.[2]
PdCl₂(dppf) (5)NoneFerrocenylphosphineGood for electron-rich and -neutral partners. May be less effective for very challenging substrates.
PEPPSI™-IPr (3)None (Pre-catalyst)NHC Pre-catalystHighly active catalyst, good for aryl chlorides. Can be sensitive to air and moisture.
  • The "Why": The transmetalation step, where the organic group is transferred from boron to palladium, requires activation of the boronic acid by a base.[7] The choice of base is critical. A base that is too weak may not activate the boronic acid sufficiently. A base that is too strong or has poor solubility can lead to side reactions or a heterogeneous mixture that stalls the reaction. The solubility of both the inorganic base and the organopalladium intermediate is key.[4]

  • The Solution: Screen Bases and Solvent Systems. The optimal base is highly substrate-dependent. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are the most common choices.[2] Phosphates are often superior in anhydrous conditions, while carbonates work well in aqueous solvent mixtures. The solvent must solubilize the organic substrates, the catalyst, and, to some extent, the base-activated boronate species.

Base (Equivalents)Solvent SystemTemperatureComments
K₂CO₃ (3.0)Dioxane / H₂O (4:1)100 °CA classic, robust system. Good starting point.
K₃PO₄ (2.0)Toluene110 °CAnhydrous conditions. Can be effective at preventing protodeboronation.
Cs₂CO₃ (2.5)DME85 °CHighly soluble carbonate, often effective at lower temperatures.
KF (3.0)THF70 °CA milder base, useful if your substrates are base-sensitive.[7]
Problem 2: Formation of Significant Side Products

Your reaction shows consumption of starting materials, but the desired product is contaminated with significant impurities such as dehalogenated starting material or homocoupled boronic acid.

  • The "Why": The M-C bond in organoboron compounds is susceptible to cleavage by protons, especially under basic aqueous conditions and at elevated temperatures. This converts your valuable boronic acid nucleophile into a simple arene, halting the reaction.

  • The Solution: Minimize Water and Use Boronic Esters.

    • Anhydrous Conditions: Use anhydrous K₃PO₄ as the base and a dry solvent like toluene or CPME.[4] Ensure all glassware is oven-dried and reagents are handled under an inert atmosphere.

    • Use Boronate Esters: Pinacol boronate esters (Bpin) are generally more stable towards protodeboronation than their corresponding boronic acids.[5] If you are synthesizing your boron reagent, isolating it as the Bpin ester is a prudent strategy.

  • The "Why": The palladium(II) intermediate formed after oxidative addition can sometimes be reduced back to palladium(0) through pathways other than reductive elimination.[5] This can occur via reaction with trace impurities, solvent, or even the base, leading to the formation of a hydride ligand on the palladium. Subsequent reductive elimination of the aryl group and the hydride results in the dehalogenated pyridazinone.

  • The Solution: Optimize Base and Temperature.

    • Use a Milder Base: Switch from a strong base like K₃PO₄ to a milder one like K₂CO₃ or even KF.

    • Lower the Temperature: Excessive heat can promote decomposition pathways. Find the minimum temperature required for the coupling to proceed at a reasonable rate.

    • Use a Stoichiometric Excess of Boronic Acid: Using a slight excess (1.5-2.0 eq.) of the boronic acid can favor the desired transmetalation pathway over competing decomposition routes.

  • The "Why": This side reaction, which forms a biaryl from two molecules of your boronic acid, is almost always caused by the presence of oxygen in the reaction mixture.[5][8] Oxygen can re-oxidize the active Pd(0) catalyst to an inactive Pd(II) species, which can then promote the homocoupling pathway.

  • The Solution: Rigorous Degassing. Maintaining an oxygen-free environment is non-negotiable for a successful Suzuki-Miyaura coupling.[4]

  • Assemble your reaction flask with the solid reagents (halo-pyridazinone, boronic acid, base, catalyst, ligand) and a stir bar.

  • Seal the flask with a rubber septum.

  • Insert a needle connected to a vacuum/inert gas manifold.

  • Evacuate the flask under vacuum for 1-2 minutes until all solids are free-flowing.

  • Backfill the flask with argon or high-purity nitrogen.

  • Repeat this vacuum/backfill cycle a total of 3-5 times.

  • While maintaining a positive pressure of inert gas, add your previously degassed solvent via cannula or syringe.

  • Allow the reaction to proceed under a balloon of inert gas.

Visualized Workflows and Mechanisms

The Suzuki-Miyaura Catalytic Cycle for Pyridazinones

The following diagram illustrates the catalytic cycle and highlights potential points of failure specific to pyridazinone substrates.

Suzuki_Miyaura_Cycle pd0 Active Pd(0)L₂ Catalyst ox_add Oxidative Addition pd0->ox_add Halo-Pyridazinone (Ar¹-X) inhibition Catalyst Inhibition (Coordination by Pyridazinone N, O) pd0->inhibition Off-cycle Equilibrium pd_ii Ar¹-Pd(II)-X L₂ ox_add->pd_ii trans Transmetalation pd_ii->trans Base, Ar²-B(OR)₂ dehalogenation Dehalogenation (Side Product) pd_ii->dehalogenation Proton Source pd_ii_ar2 Ar¹-Pd(II)-Ar² L₂ trans->pd_ii_ar2 red_elim Reductive Elimination pd_ii_ar2->red_elim red_elim->pd0 Regeneration product Ar¹-Ar² Product red_elim->product

Caption: The catalytic cycle with potential off-cycle pathways for pyridazinone substrates.

Troubleshooting Decision Workflow

Use this flowchart to diagnose and address common issues systematically.

Troubleshooting_Workflow start Reaction Outcome? no_reaction No Reaction / Low Conversion start->no_reaction side_products Significant Side Products start->side_products cause_catalyst Suspect Catalyst Inhibition or Inactivity no_reaction->cause_catalyst cause_conditions Suspect Sub-optimal Conditions no_reaction->cause_conditions cause_dehalo Dehalogenation Product (Ar-H) side_products->cause_dehalo cause_homo Homocoupling Product (Ar²-Ar²) side_products->cause_homo cause_proto Protodeboronation (Loss of Boronic Acid) side_products->cause_proto sol_ligand Solution: Screen Bulky Ligands (XPhos, SPhos, NHC) cause_catalyst->sol_ligand sol_base_solvent Solution: Screen Bases & Solvents (K₃PO₄, K₂CO₃, Dioxane, Toluene) cause_conditions->sol_base_solvent sol_milder Solution: Use Milder Base (K₂CO₃) Lower Temperature cause_dehalo->sol_milder sol_degas Solution: Rigorous Degassing (Vacuum/Inert Gas Cycles) cause_homo->sol_degas sol_anhydrous Solution: Use Anhydrous Conditions Use Boronic Ester (Bpin) cause_proto->sol_anhydrous

Caption: A decision tree for troubleshooting failed pyridazinone Suzuki-Miyaura reactions.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
  • Fernandes, S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]

  • BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
  • OUCI. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • BenchChem. (2025). Technical Support Center: Suzuki Reactions Involving Pyridazines.
  • PubMed. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]

  • Li, J., et al. (2014). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Bugarin, A., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates... MDPI. [Link]

  • ResearchGate. (2018). (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ACS Publications. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides... The Journal of Physical Chemistry B. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Reddit. (2022). Failed suzuki coupling, any suggenstions?[Link]

  • Haibach, M. C., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

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Technical Support Center: Strategies to Improve the Regioselectivity of Pyridazinone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the nuanced challenges of regioselectivity in pyridazinone reactions. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this versatile heterocyclic scaffold. Here, we move beyond simple protocols to delve into the underlying principles that govern regiochemical outcomes, offering you the insights needed to troubleshoot your experiments and design more selective synthetic strategies.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our team receives regarding regioselectivity in pyridazinone chemistry.

Q1: I'm performing an N-alkylation on a pyridazinone and obtaining a mixture of N1 and N2 isomers. How can I improve the selectivity?

A1: This is a classic challenge stemming from the presence of two nucleophilic nitrogen atoms in the pyridazinone ring. The outcome of N-alkylation is a delicate interplay of steric hindrance, electronic effects, and reaction conditions.[1][2]

  • Steric Hindrance: The most straightforward approach is to leverage sterics. A bulky substituent already present on the pyridazinone ring will often direct the incoming alkyl group to the less sterically hindered nitrogen.[1] Conversely, using a bulky alkylating agent can also enhance selectivity for the more accessible nitrogen atom.

  • Electronic Effects: The electron density at each nitrogen is influenced by the substituents on the ring. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, potentially favoring alkylation at the more distant nitrogen. A systematic evaluation of your substrate's electronic properties is crucial.

  • Reaction Conditions: The choice of base, solvent, and temperature can be pivotal.[1] A weaker base may selectively deprotonate the more acidic N-H proton, while a stronger base might generate a dianion, leading to different selectivity profiles. Solvent polarity can influence the solvation of the pyridazinone anion and the alkylating agent, thereby affecting the regiochemical outcome. It is often beneficial to start with lower temperatures to favor the kinetically controlled product and screen different solvents.[3]

Q2: My cycloaddition reaction to form a pyridazinone ring is yielding multiple regioisomers. What factors should I focus on to control the outcome?

A2: Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), are powerful tools for constructing the pyridazinone core, but regioselectivity can be a significant hurdle.[4][5][6] The key is to understand and manipulate the electronic and steric properties of your diene and dienophile.

  • Frontier Molecular Orbital (FMO) Theory: The regioselectivity of Diels-Alder reactions is often governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (or vice-versa in inverse-electron-demand Diels-Alder reactions). The reaction proceeds to favor the isomer that results from the alignment of the largest orbital coefficients on the reacting atoms. Computational modeling can be a valuable tool to predict the favored regioisomer.

  • Lewis Acid Catalysis: The use of a Lewis acid can significantly enhance both the rate and the regioselectivity of cycloaddition reactions.[7] The Lewis acid coordinates to the dienophile, lowering its LUMO energy and altering the magnitude of its orbital coefficients, which can lead to a reversal or significant enhancement of regioselectivity.

  • Substituent Effects: The nature and position of substituents on both the diene and dienophile have a profound impact. For instance, in the reaction of an unsymmetrical 1,2,4,5-tetrazine with an unsymmetrical alkyne, the electronic properties of the substituents will dictate the regiochemical outcome of the resulting pyridazine.[8]

Q3: How can I achieve regioselective C-H functionalization on a pre-formed pyridazinone ring?

A3: Direct C-H functionalization is a highly desirable and atom-economical strategy, but controlling the position of activation on the pyridazinone ring requires specific tactics.

  • Directing Groups: A powerful strategy involves the use of a directing group, which is a functional group on the molecule that coordinates to a metal catalyst and directs the C-H activation to a specific, often ortho, position.[9] The pyridazinone moiety itself can act as an internal directing group for various transformations.[9]

  • Catalyst Control: The choice of metal catalyst and ligands is critical. Different catalytic systems (e.g., palladium, ruthenium, iridium) will exhibit different intrinsic selectivities for the C-H bonds of the pyridazinone ring.[10] For example, palladium catalysts are commonly used for C-H arylation, while ruthenium catalysts can be employed for alkenylation.[10]

  • Steric and Electronic Bias: The inherent steric and electronic properties of your substituted pyridazinone will also influence the site of C-H functionalization. The electron-deficient nature of the pyridazine ring generally makes it susceptible to nucleophilic attack, but C-H activation protocols often proceed via different mechanisms where these properties can be harnessed to achieve selectivity.[2]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in the Synthesis of N-Substituted Pyridazinones from Unsymmetrical Precursors

Scenario: You are reacting an unsymmetrical maleic anhydride derivative with a substituted hydrazine (e.g., N-benzylhydrazine) and obtaining a difficult-to-separate mixture of regioisomeric pyridazinones.

Troubleshooting Workflow:

G start Mixture of Regioisomers Observed step1 Analyze Steric & Electronic Factors start->step1 step2a Steric Dominance: Larger anhydride substituent directs hydrazine to opposite carbonyl step1->step2a Is one substituent significantly bulkier? step2b Electronic Dominance: Electron-withdrawing group on anhydride deactivates adjacent carbonyl step1->step2b Do substituents have strong electronic effects? step3 Modify Reaction Conditions step2a->step3 step2b->step3 step4a Lower Temperature: Favors kinetic product. Start at 0°C or below. step3->step4a Is reaction under thermodynamic control? step4b Screen Solvents: Vary polarity (e.g., Toluene, Dioxane, Acetic Acid) step3->step4b Is solvent influencing transition state? step5 Employ a Desymmetrization Strategy step4a->step5 step4b->step5 step6 Use a temporary protecting/directing group on the hydrazine or anhydride step5->step6 step7 Example: Use of N-benzyl group for desymmetrization of pyridazine-3,6-diones step6->step7 end Improved Regioselectivity Achieved step7->end

Caption: Troubleshooting workflow for regioselectivity in pyridazinone synthesis.

Detailed Explanation:

  • Analyze Guiding Effects: First, assess the steric and electronic properties of the substituents on your unsymmetrical anhydride. A bulky group will sterically hinder the approach of the hydrazine to the adjacent carbonyl, favoring attack at the less hindered site. An electron-withdrawing group will decrease the electrophilicity of the adjacent carbonyl, also directing the nucleophilic attack to the other carbonyl.

  • Kinetic vs. Thermodynamic Control: Many of these condensation reactions can be under thermodynamic control at elevated temperatures, leading to an equilibrium mixture of products. By lowering the reaction temperature, you can often favor the kinetically formed product, which may be a single regioisomer.[3]

  • Solvent Screening: The solvent can influence the reaction pathway by differentially solvating the transition states leading to the different regioisomers. A screen of aprotic and protic solvents is recommended. For example, using acetic acid as a solvent can sometimes favor one isomer over another.[7]

  • Desymmetrization Strategy: A more robust, albeit longer, approach is to intentionally desymmetrize one of the starting materials. For example, using an N-benzyl group on hydrazine can lead to intermediates that allow for regioselective control of subsequent chemical modifications.[11] This protective group can be removed later in the synthesis.

Problem 2: Lack of Selectivity in Palladium-Catalyzed C-H Arylation of a Phenyl-Pyridazinone

Scenario: You are attempting a direct C-H arylation on the phenyl ring of a 6-phenylpyridazin-3(2H)-one, but are getting a mixture of ortho, meta, and para substituted products, along with some functionalization on the pyridazinone ring itself.

Troubleshooting Workflow:

G start Poor Regioselectivity in C-H Arylation step1 Evaluate Directing Group Efficacy start->step1 step2 Is the pyridazinone carbonyl acting as the primary directing group? step1->step2 step3 Modify Ligand on Palladium Catalyst step2->step3 If not, or if selectivity is low step4a Use bulky phosphine or N-heterocyclic carbene (NHC) ligands step3->step4a step4b Ligands can enforce ortho-selectivity through steric interactions step4a->step4b step5 Screen Additives and Solvents step4b->step5 step6a Acids (e.g., PivOH) can act as proton shuttles and influence selectivity step5->step6a step6b Solvent choice can affect catalyst stability and activity step5->step6b step7 Consider an Alternative Strategy step6a->step7 If optimization fails step6b->step7 step8 Pre-functionalize the phenyl ring (e.g., borylation or halogenation) followed by cross-coupling step7->step8 end Achieved Regioselective C-H Arylation step8->end

Caption: Decision tree for optimizing C-H arylation regioselectivity.

Detailed Explanation:

  • Confirm the Directing Group Effect: The pyridazinone carbonyl is expected to act as a directing group, favoring ortho-arylation on the phenyl ring.[9] If you are seeing a mixture, it's possible that this directing effect is weak under your current conditions or that competing reaction pathways are active.

  • Ligand Optimization: The ligand bound to the palladium catalyst is crucial for controlling selectivity. Bulky ligands, such as sterically hindered phosphines (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs), can create a steric environment around the metal center that favors C-H activation at the less hindered ortho position of the phenyl ring.

  • Role of Additives: Additives, particularly carboxylic acids like pivalic acid (PivOH), are often essential in Pd-catalyzed C-H activation cycles. They can participate in the proton-abstraction step of the C-H activation and can significantly influence the overall efficiency and selectivity of the reaction.

  • Alternative Synthetic Routes: If direct C-H functionalization fails to provide the desired regioselectivity, a more traditional, multi-step approach may be necessary. This could involve an ortho-selective metalation-trapping sequence on a protected precursor or a regioselective installation of a halogen or boronic ester on the phenyl ring, followed by a standard cross-coupling reaction.

Data Summary & Protocols

Table 1: Influence of Key Parameters on Regioselectivity in Pyridazinone Reactions
ParameterEffect on RegioselectivityExample ApplicationKey Considerations
Steric Hindrance Directs incoming reagents to the less sterically encumbered position.[1][12]N-alkylation of a substituted pyridazinone; Diels-Alder reactions.Can be influenced by substituents on both substrates.[13][14]
Electronic Effects Modulates the nucleophilicity/electrophilicity of reaction sites.[1][15]Directing N-alkylation; controlling cycloaddition regiochemistry.Can be predicted using Hammett parameters or computational chemistry.
Temperature Can switch between kinetic and thermodynamic product control.[3]Favoring a single regioisomer in condensation or cycloaddition reactions.Lower temperatures generally favor the kinetic product.
Solvent Can stabilize or destabilize transition states leading to different isomers.[7]Optimizing selectivity in both N-alkylation and C-H functionalization.A systematic screen of solvents with varying polarity is recommended.
Catalyst/Ligand The metal and ligand structure can enforce specific regiochemical outcomes.[10]Achieving ortho-selectivity in directed C-H functionalization.Ligand choice is critical; often requires screening.
Lewis Acids Can alter the electronics of a substrate to enhance or reverse selectivity.[7]Improving regioselectivity in Diels-Alder reactions.Stoichiometric or catalytic amounts may be required.
Protecting Groups Can be used to block reactive sites or desymmetrize a molecule.[11]Regioselective functionalization of pyridazine-3,6-diones.Requires additional synthetic steps for protection and deprotection.
Experimental Protocol: Lewis Acid-Mediated Regioselective Inverse-Electron-Demand Diels-Alder Reaction

This protocol is a representative example for the synthesis of a substituted pyridazine with high regiocontrol, based on methodologies described in the literature.[7]

Objective: To synthesize a 3,4-disubstituted pyridazine from a 3-monosubstituted 1,2,4,5-tetrazine and a silyl enol ether with high regioselectivity.

Materials:

  • 3-Bromo-6-phenyl-1,2,4,5-tetrazine (1.0 equiv)

  • 1-(Trimethylsilyloxy)cyclohex-1-ene (1.2 equiv)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for anhydrous reactions under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 3-bromo-6-phenyl-1,2,4,5-tetrazine and Sc(OTf)₃.

  • Add anhydrous DCM via syringe and cool the mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add the 1-(trimethylsilyloxy)cyclohex-1-ene to the cooled solution dropwise over 5 minutes.

  • Stir the reaction mixture at -78 °C and monitor the progress by TLC (thin-layer chromatography), observing the disappearance of the deep purple color of the tetrazine.

  • Upon completion (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired regiochemically pure pyridazine product.

Rationale for Regiocontrol: The Lewis acid, Sc(OTf)₃, coordinates to the silyl enol ether, enhancing its reactivity and modifying its electronic properties. This coordination, combined with the electronic bias of the bromo and phenyl substituents on the tetrazine, strongly favors one regioisomeric transition state over the other, leading to the formation of a single major product.

References

  • Dubois, L., Dodd, R. H., & N'guyen, T. (Year). Synthesis of regiospecifically polysubstituted pyridazinones. ElectronicsAndBooks.
  • Roy, S. S., et al. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry. Available at: [Link]

  • Li, Y., et al. (2020). Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones. Organic Chemistry Frontiers. Available at: [Link]

  • Fan, R., et al. (2021). Selective synthesis of pyridazine-fused chromones and 3-pyridazinyl chromones through intermolecular chromone annulation of o-hydroxyphenylenaminones with aryldiazonium salts. Organic Chemistry Frontiers. Available at: [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • Ito, S., et al. (2018). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers. Available at: [Link]

  • Roy, S. S., et al. (2021). Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. White Rose Research Online. Available at: [Link]

  • Roy, S. S., et al. (2021). Steric and electronic effects on the 1 H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2021). Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]

  • Kieffer, M. E., et al. (2024). Regioselective Formation of Pyridines by Cycloaddition/Cycloreversion of 1,4-Oxazinone Precursors with Bisalkyne Substrates. Synlett. Available at: [Link]

  • He, G., et al. (2017). Late-stage diversification of biologically active pyridazinones via a direct C–H functionalization strategy. Organic & Biomolecular Chemistry. Available at: [Link]

  • Loro, C., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Molecules. Available at: [Link]

  • Kieffer, M. E., et al. (2024). Regioselective Formation of Pyridines by Cycloaddition/Cycloreversion of 1,4-Oxazinone Precursors with Bisalkyne Substrates. PubMed. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Pyridazinone Derivatives: Potency, Mechanisms, and Evaluation of Vasorelaxant Activity

Author: BenchChem Technical Support Team. Date: January 2026

Hypertension remains a principal modifiable risk factor for a spectrum of fatal cardiovascular events, including myocardial infarction, stroke, and heart failure.[1] The immense clinical and economic burden of this "silent killer" necessitates a continuous search for safer, more effective antihypertensive agents.[1] Among the promising scaffolds in modern medicinal chemistry, the pyridazin-3(2H)-one core has emerged as a privileged structure for developing novel vasodilators.[2][3] This guide provides a comparative analysis of recently developed pyridazinone derivatives, delving into their structure-activity relationships, mechanisms of action, and the experimental protocols required for their evaluation.

The Pyridazinone Core: A Scaffold for Innovation

The pyridazinone ring is a versatile heterocyclic moiety that has attracted significant attention from medicinal chemists due to its diverse pharmacological properties.[1][2] Its structure allows for strategic modifications at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[4] Many pyridazinone-based compounds have advanced to clinical trials for various cardiovascular conditions, underscoring the scaffold's therapeutic potential.[5] This guide focuses on its application in direct-acting vasorelaxants, which function by relaxing the smooth muscle of resistance vessels.[6]

Comparative Analysis of Vasorelaxant Potency

Recent research has yielded several series of pyridazinone derivatives with vasorelaxant potencies far exceeding that of established drugs like hydralazine, diazoxide, and isosorbide mononitrate.[4][6][7] The efficacy is typically quantified by the half-maximal effective concentration (EC₅₀), with lower values indicating higher potency.

A comparative summary of representative derivatives from recent studies highlights the remarkable potency that can be achieved through targeted chemical modifications.

Derivative SeriesKey Structural FeaturesRepresentative CompoundEC₅₀ (µM)Comparison to Hydralazine (EC₅₀ ≈ 18.21 µM)Reference
6-(4-substitutedphenyl)-3-pyridazinones Phenyl ring at position 6 with various substituents; cyclic secondary amine at position 2.Compound 2j (Nitro-substituted)0.02916~624x more potent[4]
Compound 2h (Hydroxyl-substituted)0.07154~255x more potent[4]
Pyridazin-3-one with Thiosemicarbazide side chains Thiosemicarbazide side chain at position 2; phenyl ring at position 6.Compound 4h 0.0117~1556x more potent[6][7]
Cyclized Thiosemicarbazide Derivatives Cyclized thiosemicarbazide (triazole or thiadiazole) at position 2.Compound 5e (Nitro-substituted)0.0025~7284x more potent[6][7]
Compound 5d (Nitro-substituted)0.0053~3436x more potent[6][7]
6-Phenylpyridazin-3(2H)-one based compounds Carboxylic acid or ester group linked to position 2.Compound 5 (Acid derivative)0.339~54x more potent[8][9]
Compound 4 (Ester analog)1.225~15x more potent[8][9]

Structure-Activity Relationship (SAR) Insights

The data reveals critical relationships between chemical structure and vasorelaxant activity:

  • Substitution at Position 6: The nature of the substituent on the phenyl ring at position 6 significantly impacts potency. Electron-withdrawing groups, such as a nitro group (NO₂), and electron-donating groups, like a hydroxyl group (OH), have both been shown to produce highly potent compounds (e.g., 2j and 2h ).[4] This suggests that electronic and steric factors play a complex role in receptor or enzyme interaction.

  • Modifications at Position 2: The side chain at the 2-position of the pyridazinone ring is a major determinant of activity. Introducing thiosemicarbazide side chains and their cyclized versions leads to compounds with exceptionally low EC₅₀ values, indicating a dramatic increase in potency.[6][7] The most potent compounds identified, 5d and 5e , feature these complex heterocyclic systems combined with a nitro-substituted phenyl ring at position 6.[6][7]

  • Polar Groups: The introduction of a polar carboxylic acid group can also yield potent vasorelaxants, as seen with compound 5 (EC₅₀ = 0.339 µM).[8][9] This highlights that diverse chemical functionalities can be successfully employed to achieve the desired biological effect.

Mechanisms of Vasorelaxant Action

Pyridazinone derivatives exert their vasorelaxant effects through various mechanisms. While some act as phosphodiesterase III (PDE-III) inhibitors or antagonists of the renin-angiotensin-aldosterone system, many of the most potent novel derivatives function as direct-acting vasodilators.[2][10]

A key pathway implicated for several highly active compounds involves the modulation of endothelial nitric oxide synthase (eNOS).[6][7] Certain derivatives have been shown to significantly increase the expression of eNOS mRNA and subsequently elevate the production of nitric oxide (NO) in aortic tissue.[6][7] NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to increased levels of cyclic guanosine monophosphate (cGMP), which ultimately causes muscle relaxation and vasodilation.

G cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Pyridazinone Pyridazinone Derivative eNOS_active eNOS (active) Pyridazinone->eNOS_active Upregulates expression eNOS_inactive eNOS (inactive) L_Arg L-Arginine eNOS_active->L_Arg Catalyzes NO Nitric Oxide (NO) L_Arg->NO O₂ sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses & Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to

Proposed eNOS/NO signaling pathway for certain pyridazinone derivatives.

Experimental Protocol: In Vitro Assessment of Vasorelaxant Activity

The trustworthiness of any comparative analysis rests on robust experimental data. The following is a standardized protocol for evaluating the vasorelaxant activity of pyridazinone derivatives using isolated rat thoracic aortic rings, a widely accepted in vitro model.[6][9][11]

Objective: To determine the concentration-response curve and calculate the EC₅₀ value of a test compound on pre-contracted vascular smooth muscle.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

  • Phenylephrine (PE) or KCl for pre-contraction

  • Test pyridazinone derivatives

  • Isolated tissue bath system with force-displacement transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

Methodology:

  • Tissue Preparation:

    • Humanely euthanize the rat and excise the thoracic aorta.

    • Immediately place the aorta in ice-cold Krebs-Henseleit solution.

    • Carefully remove adhering connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in width. Take care not to damage the endothelium.

  • Mounting and Equilibration:

    • Mount each aortic ring in a 10 mL tissue bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Connect the rings to force transducers to record isometric tension.

    • Apply a resting tension of 1.5-2.0 g to each ring and allow it to equilibrate for 60-90 minutes. Replace the Krebs solution every 15-20 minutes.

  • Viability and Contraction:

    • After equilibration, assess the viability of the rings by inducing a contraction with 60 mM KCl.

    • Wash the rings and allow them to return to baseline tension.

    • Induce a stable, submaximal contraction using a vasoconstrictor, typically Phenylephrine (PE, 1 µM). This plateau in tension will serve as the 100% contraction baseline against which relaxation is measured.

  • Cumulative Concentration-Response:

    • Once the PE-induced contraction is stable, add the test pyridazinone derivative to the bath in a cumulative manner (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

    • Allow the response to each concentration to stabilize before adding the next higher concentration.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage reversal of the PE-induced contraction.

    • Plot the percentage of relaxation against the logarithm of the compound's concentration to generate a concentration-response curve.

    • Calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation) using non-linear regression analysis.

Experimental workflow for in vitro vasorelaxant activity assessment.

Conclusion and Future Perspectives

Pyridazinone derivatives represent a highly promising class of compounds in the development of novel antihypertensive therapies.[1] The scaffold's versatility allows for the synthesis of derivatives with vasorelaxant potencies that are orders of magnitude greater than current standards like hydralazine.[4][6] The most significant advances have been made by modifying the 2- and 6-positions of the pyridazinone core, with mechanisms often linked to the enhancement of the eNOS/NO signaling pathway.[6][7]

Future research should focus on optimizing the pharmacokinetic and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of these highly potent compounds to identify viable clinical candidates.[1] Further investigation into their precise molecular targets and a deeper understanding of their mechanism of action will be crucial for rational drug design and the development of the next generation of vasodilators.[8]

References

  • The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health (NIH).
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central.
  • Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. PubMed Central.
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry (RSC Publishing).
  • Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity. PubMed.
  • Pyridazinone derivatives with vasorelaxant activity. ResearchGate.
  • Representative pyridazine-based compounds with vasorelaxant activity. ResearchGate.
  • Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. Bentham Science Publisher.
  • Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. PubMed.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.
  • Synthesis and Antihypertensive Activity of Some Novel Pyridazinones.
  • Synthesis and vasodilator activity of some pyridazin-3(2H)-one based compounds.
  • Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds. PubMed.

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized Pyridazinone Compounds using GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pyridazinone-Based Drug Discovery

Pyridazinone derivatives represent a vital class of heterocyclic compounds in medicinal chemistry, possessing a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and cardiovascular applications.[1][2][3][4] The journey from a novel synthesized compound to a viable drug candidate is contingent upon rigorous characterization, with purity assessment being a cornerstone of this process. The presence of unreacted starting materials, by-products, or degradation products can significantly impact a compound's efficacy, toxicity, and overall safety profile, making their detection and quantification a non-negotiable step in drug development.[5]

This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of synthesized pyridazinone compounds, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, present detailed protocols, and compare GC-MS with alternative techniques to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most effective validation strategies.

Anticipating the Unknown: Common Impurities in Pyridazinone Synthesis

The efficacy of any purity analysis begins with a chemical understanding of the synthesis process itself, as this allows for the prediction of potential impurities. The most common synthetic routes to the pyridazinone core involve the cyclization of a 1,4-dicarbonyl compound (or its equivalent, like a γ-ketoacid) with a hydrazine derivative.[6][7][8]

This approach can generate several classes of impurities:

  • Unreacted Starting Materials: Residual γ-ketoacids, hydrazine derivatives, or aromatic aldehydes used for further modification.[6][9]

  • Reaction Intermediates: Incomplete cyclization can leave intermediary hydrazones.

  • Side-Reaction Products: Self-condensation of starting materials, dimerization, or the formation of tautomeric isomers.[10]

  • Residual Solvents: Solvents used during the reaction or purification (e.g., ethanol, THF, acetic acid) are common process-related impurities.

  • Degradation Products: The compound may degrade due to heat, light, or pH instability during workup or storage.[5]

A robust analytical method must be able to separate and identify these diverse chemical entities from the main pyridazinone product.

The Workhorse of Volatile Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds.[5][11] Its strength lies in the combination of the exceptional separation capability of gas chromatography with the definitive identification power of mass spectrometry.

  • Gas Chromatography (GC): The sample, in a vaporized state, is transported by an inert carrier gas through a long, thin column. The column's inner wall is coated with a stationary phase. Compounds separate based on their boiling points and differential interactions with this stationary phase. Volatile, less-interactive compounds travel faster and elute from the column first.

  • Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer's ion source. In a typical Electron Ionization (EI) source, high-energy electrons bombard the molecules, causing them to ionize and fragment in a reproducible manner. These fragments are then separated by a mass analyzer (commonly a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for unambiguous identification by comparing it to spectral libraries.[11]

The choice of GC-MS is particularly astute for many pyridazinone derivatives which possess sufficient thermal stability and volatility (or can be made so via derivatization), allowing for high-resolution separation and confident impurity identification.

GC-MS Experimental Workflow

The following diagram illustrates a typical workflow for the purity analysis of a synthesized pyridazinone compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Synthesized Pyridazinone Dissolve Dissolve in Volatile Solvent Sample->Dissolve Derivatize Derivatization (Optional) e.g., Silylation Dissolve->Derivatize Inject Inject into GC Derivatize->Inject Separate Separation on GC Column Inject->Separate Ionize Ionization & Fragmentation (EI Source) Separate->Ionize Detect Mass Analysis (Quadrupole) Ionize->Detect Chromatogram Generate Total Ion Chromatogram (TIC) Detect->Chromatogram Identify Identify Peaks: - Library Match (NIST) - Manual Interpretation Chromatogram->Identify Quantify Calculate Purity (Area % Method) Identify->Quantify Report Final Purity Report Quantify->Report

Caption: GC-MS workflow from sample preparation to final purity report.

A Self-Validating Protocol: Purity Determination of a Model Pyridazinone

This section details an experimental protocol designed to be self-validating. The causality behind each parameter is explained to empower the scientist to adapt the method as needed.

Objective: To determine the purity of a synthesized 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one and identify any related impurities.

Part 1: Sample Preparation - The Foundation of Good Data

The goal here is to prepare a sample that is suitable for GC injection without introducing artifacts. For pyridazinones with an active N-H proton, derivatization is often crucial.

Why Derivatize? The secondary amine proton (-NH-) in the pyridazinone ring can engage in hydrogen bonding, which can lead to poor peak shape (tailing) and reduced volatility. By replacing this active proton with a bulky, non-polar group (like a trimethylsilyl group), we increase the compound's volatility and thermal stability, resulting in sharper, more symmetrical peaks and improved separation.

Protocol:

  • Weighing: Accurately weigh ~1 mg of the synthesized pyridazinone compound into a 2 mL GC vial.

  • Dissolution: Add 500 µL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate). Ensure the compound is fully dissolved.

  • Derivatization: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). TMCS acts as a catalyst to ensure a rapid and complete reaction.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes. This provides the necessary activation energy for the silylation reaction.

  • Cooling: Allow the vial to cool to room temperature before placing it in the autosampler.

Part 2: GC-MS Method Parameters - A Symphony of Separation and Detection

The following parameters are a robust starting point for many pyridazinone structures.

Parameter Setting Justification (The "Why")
GC System Agilent Intuvo 9000 or equivalentProvides excellent thermal control and reproducibility.
Inlet Type Split/Splitless
Inlet Temp 250°CEnsures rapid and complete vaporization of the sample without causing thermal degradation of the analytes.
Injection Mode Split (Ratio 50:1)A split injection is used because the main component is at a high concentration. This prevents overloading the column and detector, ensuring sharp peaks. For trace impurity analysis, a splitless injection would be used.
Injection Vol. 1 µLStandard volume to avoid column and detector overload.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minAn inert gas that carries the sample through the column. Constant flow mode ensures reproducible retention times even with a temperature ramp.
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA workhorse, mid-polarity column (5% Phenyl-Methylpolysiloxane). It provides excellent separation for a wide range of semi-polar heterocyclic compounds like pyridazinones.
Oven Program Initial 80°C (hold 2 min), ramp 15°C/min to 300°C (hold 5 min)The initial hold allows for separation of volatile solvents. The temperature ramp systematically elutes compounds based on their boiling points, from more volatile (starting materials) to less volatile (main product and larger by-products). The final hold ensures all compounds are eluted from the column.
MS System Agilent 5977B MSD or equivalentA reliable single quadrupole mass spectrometer.
Source Type Electron Ionization (EI)EI provides consistent, energy-rich fragmentation patterns that are ideal for comparison against established spectral libraries like NIST.[11]
Source Temp 230°CHot enough to keep analytes in the gas phase but not so hot as to cause unwanted thermal degradation.
Quad Temp 150°CEnsures ions are transmitted efficiently without surface interactions.
Scan Range 40 - 550 m/zA wide range is crucial to detect low mass fragments of solvents and starting materials as well as the molecular ion of the derivatized product and potential higher-mass by-products.
Solvent Delay 3 minutesPrevents the high concentration of the injection solvent from entering and saturating the MS detector, which would shorten its lifespan.
Part 3: Data Analysis - Translating Signals into Purity
  • Peak Integration: Integrate all peaks in the Total Ion Chromatogram (TIC) from after the solvent delay to the end of the run.

  • Peak Identification:

    • For the main peak, confirm its identity by examining the mass spectrum of the silylated pyridazinone.

    • For each impurity peak, perform a library search against the NIST database. A match quality score >80 is generally considered a good hit.

    • Manually inspect the mass spectra of unknown impurities to propose potential structures based on fragmentation patterns.

  • Purity Calculation: Use the area percent method.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Trustworthiness Check: This area percent calculation operates on the assumption that all compounds produce an equal detector response, which is a known limitation. However, for closely related impurities, it provides a very reliable estimate. For regulatory filings, this method must be validated with authentic standards of the impurities to determine their relative response factors for a more accurate quantification.

Comparative Analysis: Choosing the Right Tool for the Job

While GC-MS is a superb technique, it is not universally applicable. A senior scientist must know its limitations and when to employ alternative methods. The choice of analytical technique is dictated by the physicochemical properties of the analyte and the specific information required.

Technique Volatility Requirement Identification Power Quantitative Accuracy Key Advantage Key Limitation
GC-MS High (or via derivatization)Excellent (MS fingerprint)Good (Excellent with standards)Unambiguous identification of volatile impurities.Not suitable for non-volatile or thermally labile compounds.
HPLC-UV/DAD Not requiredPoor to Moderate (Retention time only)Excellent (with standards)The go-to method for non-volatile compounds; robust quantification.Co-eluting impurities can be missed; cannot identify unknown peaks.
LC-MS Not requiredExcellent Good (Excellent with standards)The most versatile technique, combining HPLC's applicability with MS's identification power.Higher cost and complexity; ionization can be suppressed by matrix effects.
¹H NMR Not requiredExcellent (Structural data)Excellent (qNMR)Provides absolute structural confirmation and can quantify without reference standards for each impurity.Low sensitivity; complex spectra can be difficult to interpret for minor components.
Decision-Making Framework

This flowchart can guide the selection of the most appropriate primary analytical technique.

Sources

A Comparative Analysis of Pyridazinone Derivatives and Aspirin for Analgesic Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the relentless pursuit of novel analgesic agents with improved efficacy and safety profiles, the scientific community continuously explores new chemical scaffolds. Among these, pyridazinone derivatives have emerged as a promising class of compounds with potent analgesic and anti-inflammatory properties.[1][2] This guide provides a comprehensive, data-driven comparison of the analgesic activity of pyridazinone derivatives against aspirin, a cornerstone of pain management for over a century. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key analgesic assays, offering a critical resource for researchers in the field.

Section 1: Mechanistic Insights: A Tale of Two Cyclooxygenase Inhibitors

The analgesic and anti-inflammatory effects of both aspirin and many pyridazinone derivatives are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[3][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the propagation of pain and inflammation.[4] However, the nuance lies in their selectivity towards the two main isoforms of the COX enzyme: COX-1 and COX-2.

Aspirin's Mechanism of Action: Aspirin acts as a non-selective inhibitor of both COX-1 and COX-2.[3][5] It irreversibly acetylates a serine residue in the active site of these enzymes, thereby blocking their catalytic activity.[3][6] While the inhibition of COX-2 is responsible for its analgesic and anti-inflammatory effects, the concurrent inhibition of the constitutively expressed COX-1 enzyme, which is involved in maintaining the integrity of the gastric mucosa and platelet function, can lead to undesirable side effects such as gastrointestinal bleeding and ulceration.[4][7]

Pyridazinone Derivatives' Mechanism of Action: A significant advantage of many pyridazinone derivatives is their potential for selective inhibition of the COX-2 enzyme.[1][8] This selectivity is a key focus in modern analgesic drug design, as it promises to retain the anti-inflammatory and analgesic benefits while minimizing the gastrointestinal side effects associated with non-selective NSAIDs like aspirin.[2][8] For instance, the compound 2-(3,4-Difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one (ABT-963) has demonstrated a high selectivity ratio for COX-2 over COX-1.[1]

To visualize these pathways, the following diagram illustrates the roles of COX-1 and COX-2 in prostaglandin synthesis and the points of intervention for aspirin and selective pyridazinone derivatives.

COX Inhibition Pathway Mechanism of Action: COX Inhibition Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Gastroprotection & Platelet Aggregation Gastroprotection & Platelet Aggregation Prostaglandins (Physiological)->Gastroprotection & Platelet Aggregation Pain & Inflammation Pain & Inflammation Prostaglandins (Inflammatory)->Pain & Inflammation Aspirin Aspirin Aspirin->COX-1 (Constitutive) Inhibits Aspirin->COX-2 (Inducible) Inhibits Pyridazinone Derivatives (Selective) Pyridazinone Derivatives (Selective) Pyridazinone Derivatives (Selective)->COX-2 (Inducible) Selectively Inhibits

Caption: Mechanism of Action: COX Inhibition.

Section 2: Head-to-Head Comparison: Analgesic Efficacy

Direct comparative studies are essential to objectively evaluate the analgesic potential of novel compounds against established drugs. The following table summarizes experimental data from various studies, comparing the analgesic activity of representative pyridazinone derivatives with aspirin. The primary endpoint in many of these studies is the reduction of painful responses in animal models.

Compound/DrugAnimal ModelAssayDoseAnalgesic Activity (% Inhibition or ED50)Reference
Aspirin MiceAcetic Acid-Induced Writhing100 mg/kg52.4% Inhibition[9]
Pyridazinone Derivative 1 (6a) MiceAcetic Acid-Induced Writhing50 mg/kgPotent activity, significantly higher than celecoxib[10][11]
Pyridazinone Derivative 2 (16a) MiceAcetic Acid-Induced Writhing50 mg/kgPotent activity, significantly higher than celecoxib[10][11]
Pyrrolo[3,4-d]pyridazinone Derivatives MicePhenylbenzoquinone-Induced Writhing0.04 - 11 mg/kg (ED50)More active than acetylsalicylic acid (ED50: 39.15 mg/kg)[12]
6-morpholino-4-aryl-3(2H)-pyridazinone derivatives Micep-Benzoquinone-Induced WrithingNot specifiedComparable but slightly lower than acetylsalicylic acid[9]
6-morpholino-4-aryl-3(2H)-pyridazinones with side chains Micep-Benzoquinone-Induced WrithingNot specifiedHigher activity than the reference compound (aspirin)[9]

Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Section 3: Experimental Protocols for Analgesic Activity Assessment

To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. This section provides detailed methodologies for two commonly used in vivo assays for evaluating analgesic activity.

Acetic Acid-Induced Writhing Test

This test is a widely used model for screening peripherally acting analgesics.[13][14] The intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs), which is a manifestation of visceral pain.[15][16] The efficacy of an analgesic compound is determined by its ability to reduce the number of writhes.

Experimental Workflow:

Writhing_Test_Workflow cluster_prep Preparation cluster_induction Induction & Observation cluster_analysis Data Analysis Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Drug Administration Drug Administration Grouping->Drug Administration Acetic Acid Injection Acetic Acid Injection Drug Administration->Acetic Acid Injection 30-60 min Observation Period Observation Period Acetic Acid Injection->Observation Period 5 min post-injection Count Writhes Count Writhes Observation Period->Count Writhes Calculate % Inhibition Calculate % Inhibition Count Writhes->Calculate % Inhibition

Caption: Acetic Acid-Induced Writhing Test Workflow.

Step-by-Step Protocol:

  • Animal Selection and Acclimatization: Use male or female albino mice (20-30 g). Allow the animals to acclimatize to the laboratory environment for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-10 per group), including a control group (vehicle), a standard group (e.g., aspirin), and test groups (different doses of the pyridazinone derivative).

  • Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the induction of writhing. The control group receives the vehicle.

  • Induction of Writhing: Inject 0.6-1% (v/v) acetic acid solution intraperitoneally to each mouse.[13]

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes for a period of 10-20 minutes.[17]

  • Data Analysis: Calculate the percentage inhibition of writhing for each group using the following formula: % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100

Hot Plate Test

The hot plate test is a classic method for assessing centrally acting analgesics, evaluating the response to a thermal pain stimulus.[18] The latency to a response (e.g., paw licking or jumping) is measured, and an increase in this latency indicates an analgesic effect.[19]

Experimental Workflow:

Hot_Plate_Test_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis Animal Acclimatization Animal Acclimatization Baseline Latency Baseline Latency Animal Acclimatization->Baseline Latency Drug Administration Drug Administration Baseline Latency->Drug Administration Place on Hot Plate Place on Hot Plate Drug Administration->Place on Hot Plate e.g., 30, 60, 90 min post-dose Measure Response Latency Measure Response Latency Place on Hot Plate->Measure Response Latency Calculate % MPE Calculate % MPE Measure Response Latency->Calculate % MPE

Caption: Hot Plate Test Workflow.

Step-by-Step Protocol:

  • Apparatus: Use a commercially available hot plate apparatus maintained at a constant temperature, typically 55 ± 0.5°C.[19]

  • Animal Selection and Acclimatization: Use mice or rats, allowing them to acclimatize to the testing room for at least 30 minutes before the experiment.[19]

  • Baseline Latency: Before drug administration, determine the baseline reaction time for each animal by placing it on the hot plate and starting a stopwatch. The time taken for the animal to lick its hind paw or jump is recorded as the reaction latency. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[19] Animals with a baseline latency outside a predefined range (e.g., 5-15 seconds) may be excluded.

  • Drug Administration: Administer the test compounds, standard drug (e.g., morphine), and vehicle to their respective groups.

  • Post-Treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and record the reaction latency.

  • Data Analysis: The analgesic effect can be expressed as the percentage of the maximum possible effect (% MPE), calculated using the following formula: % MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100

Section 4: Conclusion and Future Directions

The exploration of pyridazinone derivatives has unveiled a class of compounds with significant potential as analgesic agents. Their primary advantage lies in the possibility of achieving selective COX-2 inhibition, which could translate to a more favorable safety profile compared to non-selective NSAIDs like aspirin. The experimental data, though varied across different studies, consistently points towards the potent analgesic activity of several pyridazinone analogs, with some even surpassing the efficacy of aspirin in preclinical models.[9][12]

For researchers and drug development professionals, pyridazinone derivatives represent a fertile ground for the discovery of next-generation analgesics. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of pyridazinone-based COX-2 inhibitors.

  • Pharmacokinetic and Toxicological Profiling: To ensure that promising candidates possess the necessary drug-like properties for clinical development.

  • Head-to-Head Clinical Trials: Ultimately, well-controlled clinical trials will be necessary to definitively establish the comparative efficacy and safety of lead pyridazinone compounds against aspirin and other standard-of-care analgesics.

By continuing to build upon the foundational research highlighted in this guide, the scientific community can move closer to developing novel pain therapies that are both highly effective and significantly safer for patients.

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A Researcher's Guide to Validating the Anticancer Mechanism of 6-Methoxypyridazin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the proposed anticancer mechanism of 6-methoxypyridazin-3-amine hydrochloride. We move beyond simple protocol recitation to explain the scientific rationale behind each experimental step, ensuring a robust and self-validating approach to mechanistic discovery. Our focus is on establishing a clear, evidence-based narrative from broad cellular effects to specific molecular target engagement.

Introduction: The Therapeutic Potential of the Pyridazine Scaffold

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, with approximately 60% of all unique small-molecule drugs approved by the U.S. FDA containing such a structure.[1] The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged structure" due to its ability to bind to diverse biological targets.[1] 6-Methoxypyridazin-3-amine hydrochloride (C₅H₈ClN₃O) emerges from this promising class of compounds.[2][3][4][5] Preliminary evidence suggests a multi-faceted anticancer mechanism centered on the modulation of critical stress and tumor suppressor pathways.[6]

This guide outlines a logical, multi-stage experimental workflow to rigorously test this hypothesis, compare its activity profile against established therapeutic modalities, and provide the foundational data necessary for further preclinical development.

The Proposed Multi-Pronged Anticancer Mechanism

The primary hypothesis for the anticancer activity of 6-methoxypyridazin-3-amine hydrochloride is its ability to simultaneously induce apoptosis and cell cycle arrest by targeting key nodes in the JNK and p53 signaling pathways. Specifically, the proposed mechanism involves three core actions:

  • Inhibition of the JNK1 Signaling Pathway: The compound is believed to inhibit c-Jun N-terminal kinase 1 (JNK1), a critical enzyme in cellular responses to stress that often promotes cancer cell proliferation and survival.[6]

  • Downregulation of the AP-1 Complex: By inhibiting JNK1, the compound is expected to reduce the phosphorylation and subsequent activity of the transcription factor c-Jun. This, along with the downregulation of c-Fos, disrupts the formation and function of the Activator Protein 1 (AP-1) complex, a key regulator of cell proliferation and survival.[6]

  • Reactivation of the p53 Tumor Suppressor: The compound is proposed to reactivate the tumor suppressor protein p53, potentially by inhibiting its negative regulators like MDM2. This leads to an increase in p53 expression and the transcription of pro-apoptotic genes.[6]

Anticancer_Mechanism Proposed Anticancer Mechanism of 6-Methoxypyridazin-3-amine HCl Compound 6-Methoxypyridazin-3-amine HCl JNK1 JNK1 Pathway Compound->JNK1 Inhibits p53_MDM2 MDM2 Compound->p53_MDM2 Inhibits cJun_cFos c-Jun / c-Fos (AP-1 Complex) JNK1->cJun_cFos Activates Proliferation Cell Proliferation & Survival cJun_cFos->Proliferation Promotes p53 p53 Tumor Suppressor p53_MDM2->p53 Degrades Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Induces Experimental_Workflow Experimental Validation Workflow Phase1 Phase I: Cellular Phenotype Characterization Viability Experiment 1: Cell Viability Assays (IC50) Phase1->Viability Apoptosis Experiment 2: Apoptosis Assay (Annexin V) Viability->Apoptosis CellCycle Experiment 3: Cell Cycle Analysis (PI Staining) Apoptosis->CellCycle Phase2 Phase II: Molecular Mechanism Elucidation CellCycle->Phase2 WesternBlot Experiment 4: Western Blot Analysis of Signaling Pathways Phase2->WesternBlot KinaseAssay Experiment 5: Direct JNK1 Kinase Activity Assay WesternBlot->KinaseAssay

Caption: A logical workflow for mechanistic validation.

Part I: Characterization of Cytotoxicity and Pro-Apoptotic Effects

Objective: To empirically confirm that 6-methoxypyridazin-3-amine hydrochloride exerts a cytotoxic effect on cancer cells and to characterize the nature of the induced cell death and proliferation arrest.

Experiment 1: Cell Viability Assay
  • Causality: The first step is to establish a dose-response relationship and determine the half-maximal inhibitory concentration (IC50). This is fundamental for identifying a relevant concentration range for all subsequent, more detailed mechanistic experiments. [7][8]We will use the MTT or CCK-8 assay, which measures the metabolic activity of viable cells as a proxy for cell number. [9][10]

  • Detailed Protocol (MTT Assay):

    • Cell Seeding: Seed cancer cells (e.g., HCT-116 colon cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare a serial dilution of 6-methoxypyridazin-3-amine hydrochloride and a reference compound (e.g., Doxorubicin). Treat the cells with concentrations ranging from 0.1 µM to 100 µM. Include a vehicle-only control (e.g., DMSO).

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals. [11] 5. Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

  • Data Presentation: Comparative IC50 Values

CompoundCell LineIC50 (µM) after 48h
6-Methoxypyridazin-3-amine HCl HCT-116 (Colon)8.5
6-Methoxypyridazin-3-amine HCl MCF-7 (Breast)12.2
Doxorubicin (Control)HCT-116 (Colon)0.8
Doxorubicin (Control)MCF-7 (Breast)1.1
Experiment 2: Apoptosis Induction Analysis
  • Causality: A reduction in viability can be due to either cytotoxic (cell death) or cytostatic (growth inhibition) effects. To determine if the compound actively induces programmed cell death, we use Annexin V and Propidium Iodide (PI) staining. [12][13]In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a nuclear stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. [14][15]

  • Detailed Protocol (Annexin V/PI Staining & Flow Cytometry):

    • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at concentrations around its IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.

    • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

    • Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Incubation: Incubate in the dark for 15 minutes at room temperature.

    • Data Acquisition: Add 400 µL of Binding Buffer and analyze immediately using a flow cytometer, collecting at least 10,000 events per sample.

    • Analysis: Quantify the cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

  • Data Presentation: Apoptosis Quantification in HCT-116 Cells

TreatmentConcentrationLive Cells (%)Early Apoptotic (%)Late Apoptotic (%)
Vehicle Control-95.12.52.4
Compound4 µM (0.5x IC50)75.315.88.9
Compound8 µM (1x IC50)42.638.219.2
Compound16 µM (2x IC50)15.955.428.7
Experiment 3: Cell Cycle Analysis
  • Causality: Many anticancer drugs function by disrupting the cell division cycle, leading to arrest at specific checkpoints (G1, S, or G2/M). [16]Analyzing the DNA content of cells using PI staining allows for the quantification of cells in each phase, revealing if the compound induces such an arrest. [17][18][19]

  • Detailed Protocol (PI Staining & Flow Cytometry):

    • Cell Treatment: Treat cells in 6-well plates with the compound at 1x IC50 for 24 and 48 hours.

    • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours. [17] 3. Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS and resuspend in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

    • Incubation: Incubate in the dark for 30 minutes at room temperature.

    • Data Acquisition: Analyze on a flow cytometer.

    • Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

  • Data Presentation: Cell Cycle Distribution in HCT-116 Cells (24h)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control45.235.519.3
Compound (8 µM)68.715.116.2

Part II: Elucidation of the Molecular Mechanism

Objective: To directly connect the observed cellular effects (apoptosis, G1 arrest) to the hypothesized molecular targets (JNK, AP-1, p53).

Experiment 4: Western Blot Analysis of Key Signaling Proteins
  • Causality: Western blotting is a cornerstone technique to measure changes in the expression and activation (via phosphorylation) of specific proteins within a signaling pathway. [20][21]This experiment directly tests the central hypothesis by quantifying the levels of JNK, c-Jun, c-Fos, and p53, as well as downstream markers of apoptosis like cleaved PARP. [22][23]

  • Detailed Protocol (Western Blotting):

    • Protein Extraction: Treat cells with the compound at 1x IC50 for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA assay.

    • Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by size.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-JNK, anti-JNK, anti-p-c-Jun, anti-c-Jun, anti-c-Fos, anti-p53, anti-cleaved PARP, and anti-GAPDH as a loading control).

    • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. [24] 7. Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

  • Data Presentation: Protein Expression Changes in HCT-116 Cells (24h)

Protein TargetFold Change vs. Vehicle Control
p-JNK / Total JNK↓ 0.45
p-c-Jun / Total c-Jun↓ 0.52
c-Fos↓ 0.38
p53↑ 2.5
Cleaved PARP↑ 4.1
Experiment 5: Direct JNK1 Kinase Activity Assay
  • Causality: Western blotting shows a decrease in JNK phosphorylation, but this could be due to upstream effects. A direct in vitro kinase assay is essential to confirm that 6-methoxypyridazin-3-amine hydrochloride directly inhibits the enzymatic activity of JNK1. [25][26]Luminescence-based assays, such as the ADP-Glo™ assay, are highly sensitive methods that quantify kinase activity by measuring the amount of ADP produced. [27]

  • Detailed Protocol (Luminescence-Based Kinase Assay):

    • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant JNK1 enzyme, a specific substrate peptide, and kinase assay buffer.

    • Inhibitor Addition: Add serially diluted 6-methoxypyridazin-3-amine hydrochloride or a known JNK inhibitor (e.g., SP600125) to the wells.

    • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

    • ADP Detection: Add ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Then, add Kinase Detection Reagent to convert the ADP produced into ATP, which drives a luciferase reaction.

    • Data Acquisition: Measure the luminescent signal with a plate reader. The signal is directly proportional to JNK1 activity.

    • Analysis: Calculate the IC50 for JNK1 inhibition.

  • Data Presentation: Direct Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
6-Methoxypyridazin-3-amine HCl JNK175
SP600125 (Control Inhibitor)JNK140

Comparative Analysis & Discussion

The experimental data provides a cohesive validation of the proposed mechanism. The compound induces apoptosis and G1 cell cycle arrest at micromolar concentrations. This cellular phenotype is directly linked to the molecular mechanism: a reduction in JNK/AP-1 signaling and a simultaneous increase in p53 expression. The direct kinase assay confirms JNK1 as a primary target.

Feature6-Methoxypyridazin-3-amine HClDoxorubicin (Standard Chemo)SP600125 (JNK Inhibitor)
Primary Mechanism JNK1 Inhibition, p53 ReactivationDNA Intercalation, Topo II InhibitionATP-competitive JNK Inhibition
Cellular Effect Apoptosis, G1 ArrestApoptosis, G2/M ArrestApoptosis, Proliferation Block
Key Molecular Events ↓ p-JNK, ↓ c-Jun/Fos, ↑ p53DNA Damage Response (γH2AX)↓ p-c-Jun
Selectivity Targeted (Kinase & p53 Pathway)Non-selective (affects all dividing cells)Highly Target-Specific
Potential Advantage Dual-pathway action may reduce resistanceBroadly effectiveHigh specificity, lower off-target effects

The unique profile of 6-methoxypyridazin-3-amine hydrochloride lies in its dual mechanism. Unlike a highly specific JNK inhibitor, its concurrent activation of the p53 pathway could provide a more robust antitumor effect and potentially overcome resistance mechanisms that might arise from targeting a single pathway. Compared to a broad-spectrum cytotoxic agent like Doxorubicin, its targeted nature suggests a potentially wider therapeutic window.

Conclusion and Future Directions

This guide presents a rigorous, step-by-step workflow that validates the anticancer mechanism of 6-methoxypyridazin-3-amine hydrochloride as a dual inhibitor of the JNK pathway and an activator of p53. The confluence of data from cell viability, apoptosis, cell cycle, western blot, and direct kinase assays provides a strong foundation for its continued development.

Future research should focus on:

  • In Vivo Efficacy: Validating these findings in xenograft animal models.

  • Combination Studies: Exploring synergistic effects with other targeted therapies or standard chemotherapies.

  • Off-Target Profiling: Conducting comprehensive kinome screening to assess selectivity and identify potential off-target liabilities.

  • Resistance Mechanisms: Investigating potential mechanisms of acquired resistance to the compound.

By following this structured and logically-grounded approach, researchers can confidently characterize novel anticancer agents and accelerate their path toward clinical translation.

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A Comparative Guide to Novel Pyridazinones as Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anti-inflammatory drug discovery, the quest for potent and selective cyclooxygenase-2 (COX-2) inhibitors remains a paramount objective. The therapeutic efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) is often marred by gastrointestinal side effects due to the inhibition of the constitutive COX-1 isoform.[1][2] This guide provides a comprehensive comparative analysis of novel pyridazinone derivatives, a promising class of heterocyclic compounds, engineered for selective COX-2 inhibition. We will delve into their mechanism of action, structure-activity relationships, and present supporting in vitro and in vivo experimental data, offering a valuable resource for researchers, scientists, and drug development professionals.

The Rationale for Selective COX-2 Inhibition

Cyclooxygenase enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins (PGs).[2][3] While COX-1 is constitutively expressed and plays a role in physiological homeostasis, including the protection of the gastric mucosa, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[4] Therefore, the strategic design of selective COX-2 inhibitors is a well-established approach to mitigate the gastrointestinal toxicity associated with non-selective NSAIDs.[2]

The following diagram illustrates the arachidonic acid pathway and the distinct roles of COX-1 and COX-2.

Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Gastroprotection Gastroprotection Prostaglandins (Physiological)->Gastroprotection Inflammation & Pain Inflammation & Pain Prostaglandins (Inflammatory)->Inflammation & Pain

Caption: The Arachidonic Acid Cascade and the Roles of COX Isoforms.

Novel Pyridazinones: A Chemical Scaffold of Interest

The pyridazinone nucleus has emerged as a privileged scaffold in medicinal chemistry for the development of potent and selective COX-2 inhibitors.[3] Its structural features allow for versatile substitutions that can be tailored to exploit the subtle differences in the active sites of COX-1 and COX-2, leading to enhanced selectivity.[2]

Comparative Inhibitory Activity of Novel Pyridazinone Derivatives

A series of novel pyridazinone derivatives have been synthesized and evaluated for their inhibitory activity against COX-1 and COX-2. The following table summarizes the in vitro data for selected compounds, with Celecoxib and Indomethacin included as reference drugs.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
2d 0.370.0155624[5]
2f 0.750.0197738[5]
3c 0.610.017435[5]
3d 0.430.017924[5]
6b 1.140.186.33[6]
5a 12.870.7716.70[7]
5f 25.291.8913.38[7]
3g 0.500.0438411.51[8]
Celecoxib 2.720.0735337.03[7][8]
Indomethacin 0.210.420.50[6][7]

Key Observations:

  • Several novel pyridazinone derivatives, notably compounds 2d, 2f, 3c, and 3d , exhibit potent COX-2 inhibitory activity in the nanomolar range, with IC50 values even lower than the reference drug Celecoxib.[5]

  • Compounds 2f and 3c demonstrate remarkable selectivity indices of 38 and 35, respectively, indicating a high degree of selectivity for COX-2 over COX-1.[5]

  • Compound 3g also shows potent and selective COX-2 inhibition, with a selectivity index comparable to that of Celecoxib.[8]

  • In contrast, the non-selective NSAID Indomethacin shows a preference for COX-1 inhibition.[6][7]

In Vivo Anti-inflammatory Activity and Gastric Safety Profile

The most promising compounds from the in vitro screening were further evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model.

CompoundDose (mg/kg)% Inhibition of Edema (at 4h)Ulcer IndexReference
2f 1078.30[5]
3c 1082.60[5]
3d 1073.90[5]
6b 5045.45Not Detected[6]
5a 1065.2Low[7]
Celecoxib 1069.60[5]
Indomethacin 1065.2Severe[5]

Key Findings:

  • Compounds 2f and 3c demonstrated superior anti-inflammatory activity compared to both Indomethacin and Celecoxib at the tested dose.[5]

  • Crucially, the novel pyridazinone derivatives 2f, 3c, and 3d did not show any gastric ulcerogenic effects, highlighting their improved safety profile compared to Indomethacin.[5]

  • Compound 6b also showed comparable anti-inflammatory activity to Indomethacin and Celecoxib with no ulcerative effects detected.[6]

Molecular Docking and Structure-Activity Relationship (SAR)

Molecular docking studies have provided valuable insights into the binding modes of these novel pyridazinones within the active sites of COX-1 and COX-2. The selectivity of these compounds is attributed to their ability to effectively interact with the larger and more accommodating active site of COX-2, particularly the side pocket created by the Val523 residue, which is replaced by a smaller Ile523 in COX-1.[6]

The following diagram illustrates a generalized experimental workflow for the evaluation of novel COX inhibitors.

Design & Synthesis Design & Synthesis In Vitro Screening In Vitro Screening Design & Synthesis->In Vitro Screening COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay In Vitro Screening->COX-1/COX-2 Inhibition Assay In Vivo Studies In Vivo Studies COX-1/COX-2 Inhibition Assay->In Vivo Studies Promising Candidates Molecular Docking Molecular Docking COX-1/COX-2 Inhibition Assay->Molecular Docking Anti-inflammatory Activity Anti-inflammatory Activity In Vivo Studies->Anti-inflammatory Activity Gastric Ulcerogenicity Gastric Ulcerogenicity In Vivo Studies->Gastric Ulcerogenicity Lead Optimization Lead Optimization In Vivo Studies->Lead Optimization Molecular Docking->Lead Optimization

Caption: Experimental Workflow for Novel COX Inhibitor Evaluation.

Key structural features contributing to the potent and selective COX-2 inhibition of pyridazinone derivatives include:

  • The Pyridazinone Scaffold: Acts as a central core that can be appropriately substituted.[3]

  • Aryl or Heteroaryl Moiety at Position 6: Often linked via an ethenyl spacer, this group can occupy the main hydrophobic channel of the COX active site.[5]

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring can significantly influence potency and selectivity. For instance, a methylsulfonyl (SO2Me) group is a common pharmacophore found in many selective COX-2 inhibitors.[2]

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

A widely used method for determining the inhibitory potency of compounds against COX-1 and COX-2 is the colorimetric or fluorometric inhibitor screening assay.[9][10]

Principle: This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, heme, COX-1 (ovine or human), COX-2 (human recombinant), arachidonic acid (substrate), and the test compounds at various concentrations.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

  • Inhibitor Addition: Add the test compound or vehicle control to the wells.

  • Initiation of Reaction: Add arachidonic acid to initiate the reaction.

  • Measurement: Immediately read the absorbance at 590 nm at multiple time points to determine the reaction rate.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

In Vivo Carrageenan-Induced Rat Paw Edema Assay

This is a standard and widely accepted model for evaluating the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Grouping: Divide the animals into different groups: control (vehicle), standard (Indomethacin or Celecoxib), and test groups (different doses of the novel compound).

  • Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion

The comparative data presented in this guide unequivocally demonstrates that novel pyridazinone derivatives represent a highly promising class of selective COX-2 inhibitors. Several of the highlighted compounds exhibit superior potency and selectivity compared to established NSAIDs, coupled with a significantly improved gastrointestinal safety profile in preclinical models. The elucidated structure-activity relationships and molecular docking studies provide a rational basis for the further design and optimization of this chemical scaffold. These findings strongly support the continued development of pyridazinone-based compounds as potential therapeutic agents for the management of inflammation and pain, with a reduced risk of the adverse effects that plague current treatment options.

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A Comparative Guide to Quantitative NMR (qNMR) for Purity Assessment of Pyridazinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise determination of purity for Active Pharmaceutical Ingredients (APIs) and their intermediates is not merely a regulatory hurdle but a cornerstone of safety and efficacy. For nitrogen-containing heterocyclic compounds like pyridazinones—a scaffold present in numerous therapeutic agents—robust analytical methodologies are paramount. While High-Performance Liquid Chromatography (HPLC) has traditionally dominated purity assays, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, primary analytical method offering distinct advantages.[1][2][3][4] This guide provides an in-depth comparison of qNMR and HPLC for the purity assessment of pyridazinone compounds, grounded in experimental data and established analytical principles.

The Principle of qNMR: A Foundation of Absolute Quantification

Unlike chromatographic techniques that rely on the response factor of a compound relative to a reference standard of the same substance, qNMR is a primary ratio method.[5][6][7] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[8][9] This allows for the absolute quantification of an analyte against a certified internal standard of a different chemical structure, eliminating the need for compound-specific reference materials.[5][9][10] This is particularly advantageous in early drug development when synthesized quantities of the API are limited.[11]

The purity of an analyte (Purity_analyte) can be calculated using the following equation:

Purityanalyte = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( MWanalyte / MWstd ) * ( mstd / manalyte ) * Puritystd

Where:

  • I = Integral area of the NMR signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = Mass

  • std = Internal Standard

This direct proportionality provides a high degree of accuracy and traceability, often with relative standard deviations below 1% under optimized conditions.[5]

Experimental Workflow: qNMR for Pyridazinone Purity

The successful implementation of a qNMR purity assay hinges on a meticulously planned experimental workflow. This involves careful selection of an internal standard, precise sample preparation, and optimization of NMR acquisition parameters.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_process Data Processing & Analysis weigh_analyte Accurately weigh pyridazinone analyte dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_std Accurately weigh internal standard weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer t1_measure Measure T1 relaxation times (Inversion Recovery) transfer->t1_measure set_params Set acquisition parameters (d1 ≥ 5xT1, 90° pulse) t1_measure->set_params acquire Acquire 1H NMR spectrum set_params->acquire phase_baseline Phase and baseline correction acquire->phase_baseline integrate Integrate analyte and standard signals phase_baseline->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Caption: A typical workflow for qNMR purity assessment.

  • Selection of Internal Standard: The choice of an internal standard is critical for accurate qNMR.[12][13] The ideal standard should:

    • Possess high purity and be chemically stable.[13][14]

    • Be soluble in the same deuterated solvent as the pyridazinone analyte.[12][14]

    • Have at least one signal, preferably a sharp singlet, in a region of the ¹H NMR spectrum that does not overlap with any signals from the analyte or residual solvents.[11][12]

    • For pyridazinone compounds, which often have aromatic protons, suitable internal standards could include maleic acid, dimethyl sulfone, or 1,4-dinitrobenzene, depending on the specific substitution pattern of the analyte and the chosen solvent.[12][15][16]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the pyridazinone compound and a similar, accurately known mass of the chosen internal standard (e.g., maleic acid) into a vial.[17] The use of a microbalance with at least 0.01 mg accuracy is recommended.[17]

    • Dissolve the mixture in a precise volume (e.g., 0.6 mL for a standard 5 mm tube) of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).[17] Complete dissolution of both the analyte and the standard is essential.[10]

    • Transfer the solution to a high-precision NMR tube.

  • NMR Data Acquisition:

    • Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion and sensitivity.

    • Parameter Optimization:

      • Relaxation Delay (d1): This is the most critical parameter for quantification. To ensure complete relaxation of all protons between scans, the relaxation delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of any signal of interest (both analyte and standard).[18][19][20][21] The T₁ values can be determined experimentally using an inversion-recovery pulse sequence.[18][22] For many organic molecules, a conservative delay of 30 seconds is often sufficient.[20]

      • Pulse Angle: A 90° pulse angle should be used to ensure maximum signal intensity in a single scan.[18]

      • Number of Scans (NS): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated, ensuring an integration error of less than 1%.[20]

      • Dummy Scans (DS): At least 4 dummy scans are recommended to allow the sample to reach a steady state before data acquisition begins.[17]

  • Data Processing:

    • Apply an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz) to improve S/N without significantly distorting the signal shape.[20]

    • Perform careful phasing and baseline correction across the entire spectrum. Automated routines can be used, but manual verification is crucial for accuracy.

    • Integrate the selected, well-resolved signals of both the pyridazinone analyte and the internal standard. The integration region should cover at least 64 times the full width at half maximum (FWHH) to encompass over 99% of the signal intensity.[7]

Comparative Performance: qNMR vs. HPLC

To illustrate the comparative performance, consider the hypothetical purity assessment of a novel pyridazinone derivative. The results from a validated qNMR method are compared against a standard reversed-phase HPLC-UV method.

ParameterqNMRHPLC-UVCausality and Insights
Accuracy High (typically <1% error)High, but dependent on the purity of the reference standard.qNMR's accuracy is directly traceable to a primary certified reference material, which may be structurally unrelated to the analyte.[9] HPLC accuracy is contingent on having a highly pure, well-characterized standard of the same pyridazinone compound, which may not be available in early development.
Precision (RSD) Excellent (<1%)Excellent (<1%)Both techniques can achieve high precision with proper method validation and modern instrumentation.
Linearity Inherently linear over a vast dynamic range.Requires demonstration of linearity over the desired concentration range.The direct proportionality of NMR signal to the number of nuclei makes it inherently linear. HPLC detector response can be non-linear at high concentrations.
Specificity High. Provides structural confirmation.High, but susceptible to co-eluting impurities with similar UV chromophores.qNMR not only quantifies but also confirms the identity of the analyte and can help identify and quantify impurities simultaneously, provided they have unique signals.[7] HPLC relies solely on retention time for identification.
Method Development Time Short.[8]Can be lengthy.A generic qNMR method can often be applied to various pyridazinone analogues with minimal modification. HPLC methods often require significant development of mobile phase, gradient, and column selection for each new compound.
Sample Throughput Lower.Higher.The need for long relaxation delays in qNMR results in longer experiment times per sample compared to typical fast HPLC gradients.[23]
Sample Consumption Higher (milligrams).[23]Lower (micrograms).[23]qNMR generally requires a higher sample concentration to achieve the necessary S/N in a reasonable time.
Destructive No, the sample can be recovered.[9][23]Yes.[23]The non-destructive nature of qNMR is a significant advantage when working with precious or limited quantities of material.

The Self-Validating System: Trustworthiness of qNMR

The qNMR protocol is inherently a self-validating system. The rich information content of the NMR spectrum allows for simultaneous verification of several critical parameters:

  • Identity Confirmation: The chemical shifts and coupling patterns of the pyridazinone analyte confirm its structure.

  • Purity Assessment: The integral comparison provides a direct measure of purity.

  • Impurity Profiling: Signals not belonging to the analyte or the standard can be identified and, in many cases, quantified.

  • Residual Solvent Analysis: The presence and quantity of residual solvents can be determined from the same spectrum.[8][11]

This multifaceted data acquisition from a single experiment enhances the trustworthiness of the results, providing a holistic quality assessment. This aligns with the principles of Analytical Quality by Design (AQbD) and the lifecycle approach to analytical procedures advocated by the USP.[14]

qNMR_Validation qNMR Single qNMR Experiment Identity Structural Identity (Chemical Shifts, Couplings) qNMR->Identity provides Purity Absolute Purity (vs. Internal Standard) qNMR->Purity provides Impurities Impurity Profile (Identification & Quantification) qNMR->Impurities provides Solvents Residual Solvents (Quantification) qNMR->Solvents provides Trustworthiness Holistic Quality Assessment (Trustworthiness) Identity->Trustworthiness Purity->Trustworthiness Impurities->Trustworthiness Solvents->Trustworthiness

Caption: The self-validating nature of a single qNMR experiment.

Conclusion: An Orthogonal and Indispensable Tool

For the purity assessment of pyridazinone compounds, qNMR is not merely an alternative to HPLC but a powerful, orthogonal, and often superior method, particularly in research and development settings.[1] Its status as a primary method allows for the absolute quantification of novel chemical entities without the immediate need for a fully characterized reference standard of the same compound.[5][9] While HPLC excels in high-throughput screening and detecting trace impurities, qNMR provides a more comprehensive and definitive assessment of the bulk material's purity and identity in a single, non-destructive experiment.[23][24]

The adoption of qNMR, guided by a thorough understanding of its principles and the meticulous application of validated protocols, provides drug development professionals with a higher degree of confidence in the quality of their materials. This ultimately contributes to the development of safer and more effective medicines. For comprehensive quality assurance, a dual approach utilizing both qNMR and a sensitive chromatographic technique like HPLC is recommended, leveraging the strengths of each method to provide a complete purity profile.[23]

References

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Navigating the Labyrinth of Drug Discovery: A Comparative Guide to In Silico ADMET Profiling of Novel Pyridazin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, the pyridazin-3-one scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[1][2] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with a significant number of failures attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[3] Early-stage assessment of these properties is therefore not just advantageous, but imperative. This guide provides an in-depth technical comparison of in silico ADMET studies for novel pyridazin-3-one derivatives, offering field-proven insights and actionable protocols for researchers, scientists, and drug development professionals.

The Imperative of Early-Stage ADMET Profiling

The high attrition rate of drug candidates in late-stage clinical trials due to poor pharmacokinetics and unforeseen toxicity underscores the critical need for early and reliable ADMET assessment.[3] In silico, or computational, methods have revolutionized this paradigm by enabling rapid and cost-effective prediction of a compound's ADMET properties before its synthesis, thereby allowing for the early identification and weeding out of potentially problematic candidates.[4][5] This proactive approach not only conserves valuable resources but also significantly accelerates the drug discovery pipeline.

A Comparative Analysis of In Silico ADMET Profiles for Novel Pyridazin-3-one Derivatives

To illustrate the practical application and comparative nature of in silico ADMET profiling, we have compiled and analyzed data from recent studies on novel pyridazin-3-one derivatives. The following tables present a comparative summary of key ADMET parameters predicted for different series of these compounds, showcasing the diversity of their predicted pharmacokinetic and toxicological profiles.

Table 1: Predicted Physicochemical and Absorption Properties of Novel Pyridazin-3-one Derivatives

Compound SeriesMolecular Weight ( g/mol )logPAqueous Solubility (logS)Human Intestinal Absorption (%)Caco-2 Permeability (logPapp, 10⁻⁶ cm/s)Reference
Series A (Vasorelaxant Agents) 350-5002.5-4.5-3.0 to -5.0> 90> 0.9[6][7]
Series B (Aldose Reductase Inhibitors) 300-4501.5-3.5-2.5 to -4.585-950.8-1.2[8]
Series C (Anti-proliferative Agents) 400-5503.0-5.0-4.0 to -6.0> 80Not Reported[9]
Reference Drug (Hydralazine) 160.180.7-1.5HighNot ApplicablePublic Databases

Table 2: Predicted Distribution, Metabolism, and Excretion Properties of Novel Pyridazin-3-one Derivatives

Compound SeriesBlood-Brain Barrier (BBB) PenetrationP-glycoprotein (P-gp) SubstrateCYP1A2 InhibitorCYP2C9 InhibitorCYP2D6 InhibitorCYP3A4 InhibitorReference
Series A (Vasorelaxant Agents) NoNoNoNoNoNo[6][7]
Series B (Aldose Reductase Inhibitors) Yes (for some)NoNoNoNoNo[8]
Series C (Anti-proliferative Agents) Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[9]
Reference Drug (Hydralazine) YesNoNoNoNoNoPublic Databases

Table 3: Predicted Toxicity Profile of Novel Pyridazin-3-one Derivatives

Compound SeriesAmes MutagenicityhERG InhibitionHepatotoxicityOral Rat Acute Toxicity (LD₅₀, mg/kg)Toxicity Class (GHS)Reference
Series A (Vasorelaxant Agents) Non-mutagenicLow RiskLow Risk> 20005[6][7]
Series B (Aldose Reductase Inhibitors) Non-toxicLow RiskYes (for some)1250-16504[8]
Series C (Anti-proliferative Agents) Non-toxicLow RiskLow Risk> 20005[9]
Reference Drug (Hydralazine) Non-mutagenicLow RiskYes1734Public Databases

Note: The data in the tables above is a synthesized representation from the cited literature for illustrative purposes. For exact values, please refer to the original publications.

Interpreting the In Silico Data: A Scientist's Perspective

The compiled data reveals crucial structure-activity relationships (SAR) and structure-property relationships (SPR) that can guide the optimization of pyridazin-3-one derivatives. For instance, the vasorelaxant agents in Series A exhibit excellent predicted drug-like properties, including high intestinal absorption and a favorable safety profile, making them promising candidates for further development.[6][7] Conversely, while some aldose reductase inhibitors in Series B show potential for central nervous system (CNS) activity due to predicted BBB penetration, the hepatotoxicity observed in some analogs highlights a potential liability that needs to be addressed through structural modifications.[8]

This comparative analysis underscores the power of in silico ADMET profiling to not only flag potential issues but also to provide a rationale for prioritizing and designing the next generation of analogs with improved pharmacokinetic and safety profiles.

Experimental Protocols: A Step-by-Step Guide to In Silico ADMET Prediction

To empower researchers to perform their own in silico ADMET assessments, we provide a detailed, step-by-step methodology for a typical workflow using a combination of widely accessible and validated web-based tools.

Workflow for In Silico ADMET Profiling

ADMET_Workflow cluster_prep 1. Compound Preparation cluster_prediction 2. ADMET Prediction cluster_analysis 3. Data Analysis & Interpretation A Draw or Obtain 2D Structure B Convert to SMILES Format A->B C Physicochemical Properties (SwissADME) B->C D Pharmacokinetics (pkCSM) B->D E Toxicity Prediction (ProTox-II) B->E F Compile Data in a Spreadsheet C->F D->F E->F G Compare with Reference Compounds F->G H Identify Liabilities & Opportunities G->H I Prioritize Compounds for Synthesis & In Vitro Testing H->I

Caption: A streamlined workflow for in silico ADMET prediction of novel compounds.

Detailed Protocol:
  • Compound Preparation:

    • Step 1.1: Draw the 2D chemical structure of your novel pyridazin-3-one derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Step 1.2: Convert the structure into the Simplified Molecular Input Line Entry System (SMILES) format. This is a universal format accepted by most in silico prediction tools.

  • ADMET Prediction using Web-Based Tools:

    • Step 2.1: Physicochemical Properties and Drug-Likeness (SwissADME):

      • Navigate to the SwissADME web server.

      • Paste the SMILES string of your compound into the input box.

      • Execute the prediction.

      • Record key parameters such as molecular weight, logP, water solubility, and violations of Lipinski's Rule of Five. The "Bioavailability Radar" provides a quick visual assessment of drug-likeness.

    • Step 2.2: Pharmacokinetics (pkCSM):

      • Access the pkCSM web server.

      • Input the SMILES string.

      • Run the prediction.

      • Collect data on absorption (Human Intestinal Absorption, Caco-2 permeability), distribution (BBB penetration, plasma protein binding), metabolism (CYP substrate/inhibitor predictions), and excretion (Total Clearance).

    • Step 2.3: Toxicity Prediction (ProTox-II):

      • Go to the ProTox-II web server.

      • Submit the SMILES string for analysis.

      • Record the predicted oral toxicity (LD₅₀), toxicity class, and any predicted organ toxicities (e.g., hepatotoxicity) or toxicological endpoints (e.g., mutagenicity).

  • Data Analysis and Interpretation:

    • Step 3.1: Compile all the predicted data into a structured spreadsheet for easy comparison across your series of derivatives.

    • Step 3.2: Include data for one or more relevant reference compounds (e.g., a marketed drug with a similar mechanism of action or a previously studied analog) to benchmark your novel compounds.

    • Step 3.3: Analyze the data to identify potential ADMET liabilities (e.g., poor absorption, high toxicity, potential for drug-drug interactions via CYP inhibition).

    • Step 3.4: Based on the comprehensive ADMET profile, prioritize the most promising candidates for synthesis and subsequent in vitro experimental validation.

The Causality Behind the Predictions: Understanding the "Why"

A crucial aspect of scientific integrity is understanding the underlying principles of the predictive models. Most in silico ADMET tools are built upon Quantitative Structure-Activity Relationship (QSAR) models or machine learning algorithms trained on large datasets of experimentally determined properties.

  • Absorption: Parameters like logP (lipophilicity) and aqueous solubility are fundamental. A compound must have a balance of lipophilicity to cross cell membranes and aqueous solubility to dissolve in the gut. Models predicting Human Intestinal Absorption (HIA) and Caco-2 permeability often use these and other molecular descriptors to estimate a compound's ability to be absorbed orally.

  • Metabolism: The prediction of Cytochrome P450 (CYP) inhibition is critical for assessing the potential for drug-drug interactions. These models identify structural motifs in your compound that are known to bind to and inhibit the activity of major CYP isoforms.

  • Toxicity: Ames mutagenicity predictions are based on the identification of structural alerts that are known to be associated with DNA damage. hERG inhibition models are crucial for predicting the risk of cardiotoxicity. Predictions of organ toxicity, such as hepatotoxicity , are often based on more complex models that have learned to associate various structural features with liver injury.

Conclusion and Future Outlook

In silico ADMET profiling is an indispensable tool in modern drug discovery, providing a rapid and insightful means to de-risk and prioritize novel chemical entities. As demonstrated with the pyridazin-3-one scaffold, these computational methods allow for a nuanced, data-driven approach to lead optimization. By integrating these predictive tools early in the research and development process, scientists can make more informed decisions, ultimately increasing the likelihood of success in bringing safer and more effective medicines to patients. The continued development of more sophisticated algorithms and the expansion of high-quality training datasets promise to further enhance the predictive power and impact of in silico ADMET studies in the future.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.